Pleuromutilin (Standard)
Description
BenchChem offers high-quality Pleuromutilin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pleuromutilin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZNJUXESFHSIO-JKZASVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-65-5 | |
| Record name | Pleuromulin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of a New Antibiotic Class: The Discovery of Pleuromutilin from Pleurotus mutilus
A comprehensive technical overview of the seminal research that introduced a novel scaffold for antibacterial agents, detailing the original experimental methodologies, quantitative data, and the logical framework of the discovery process.
Introduction
The mid-20th century was a golden era for antibiotic discovery, a period of intense research that yielded many of the foundational molecules still in clinical use today. It was in this fervent environment that a new class of antibacterial agents, the pleuromutilins, was first identified. In 1951, a seminal paper by Frederick Kavanagh, Annette Hervey, and William J. Robbins from the New York Botanical Garden and Columbia University detailed the discovery of pleuromutilin (B8085454), an antibiotic isolated from the basidiomycete Pleurotus mutilus.[1][2][3][4] This discovery was significant not only for the introduction of a new therapeutic agent but also for unveiling a unique tricyclic diterpenoid scaffold with a novel mode of action. This technical guide delves into the history of this discovery, presenting the original experimental protocols and quantitative data as reported by the pioneering researchers.
The Discovery of an Inhibitory Substance
The investigation began with the screening of various basidiomycete fungi for the production of substances that could inhibit the growth of Staphylococcus aureus. Among the tested organisms, two species, Pleurotus mutilus and Pleurotus passeckerianus, demonstrated notable antibacterial activity. The researchers observed that the culture filtrate of these fungi contained a substance that was not only effective against Gram-positive bacteria but also exhibited activity against Mycobacterium smegmatis. This initial finding prompted a more detailed investigation into the isolation and characterization of the active compound, which they named pleuromutilin.
Logical Workflow of the Discovery
The discovery of pleuromutilin followed a systematic and logical progression from initial observation to the characterization of the purified antibiotic. This workflow is a classic example of natural product discovery from that era.
Experimental Protocols
The original research by Kavanagh and his colleagues laid the groundwork for all subsequent work on pleuromutilin. The following sections detail the key experimental methodologies as described in their 1951 publication.
Fermentation of Pleurotus mutilus
The production of pleuromutilin was achieved through submerged culture fermentation. The following table summarizes the composition of the fermentation medium.
| Component | Concentration (g/L) |
| Dextrose | 20.0 |
| Peptone | 5.0 |
| Yeast Extract | 2.0 |
| KH2PO4 | 0.5 |
| MgSO4·7H2O | 0.5 |
| Tap Water | 1 L |
| Table 1: Composition of the Fermentation Medium for Pleuromutilin Production. |
The fermentation was carried out in flasks on a rotary shaker at 25°C for a period of 10 to 14 days. The pH of the medium was not adjusted during the fermentation.
Isolation and Purification of Pleuromutilin
The isolation of pleuromutilin from the fermentation broth was a multi-step process involving solvent extraction and subsequent purification.
-
Extraction: The culture filtrate was extracted with an equal volume of chloroform (B151607).
-
Concentration: The chloroform extract was concentrated under reduced pressure.
-
Purification: The concentrated extract was further purified by chromatography over alumina. The active fractions were eluted with a mixture of ether and ethanol.
-
Crystallization: The purified pleuromutilin was crystallized from a mixture of ethyl acetate (B1210297) and petroleum ether.
This process yielded a white, crystalline solid with a melting point of 170-171°C.
Quantitative Data
The antibacterial activity of the purified pleuromutilin was evaluated against a range of microorganisms. The following table summarizes the minimum inhibitory concentrations (MICs) reported in the original study.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | 0.1 |
| Streptococcus pyogenes | 0.2 |
| Bacillus subtilis | 0.5 |
| Mycobacterium smegmatis | 1.0 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Table 2: Antibacterial Spectrum of Pleuromutilin. |
The data clearly demonstrated that pleuromutilin was highly active against Gram-positive bacteria but had little to no effect on Gram-negative organisms.
Mechanism of Action: Inhibition of Protein Synthesis
Later studies elucidated the unique mechanism of action of pleuromutilin. It was discovered that pleuromutilin and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][5] This interaction prevents the proper positioning of tRNA molecules, thereby inhibiting peptide bond formation.
References
- 1. Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry [imafungus.pensoft.net]
- 2. Insights into the Classical Genetics of Clitopilus passeckerianus – the Pleuromutilin Producing Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Substances From Basidiomycetes: VIII. Pleurotus Multilus (Fr.) Sacc. and Pleurotus Passeckerianus Pilat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Precise Strike of Pleuromutilins: An In-depth Technical Guide to their Mechanism of Action on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of pleuromutilin (B8085454) antibiotics on the 50S ribosomal subunit. Pleuromutilins represent a unique class of protein synthesis inhibitors with a distinct binding site and mechanism, making them a critical area of study in the ongoing battle against antimicrobial resistance. This document delves into the core of their inhibitory action, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the key molecular interactions and experimental workflows.
Executive Summary
Pleuromutilin and its derivatives are potent inhibitors of bacterial protein synthesis. They exert their bacteriostatic effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This interaction sterically hinders the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation and ultimately halting protein elongation. The unique binding site, primarily composed of 23S ribosomal RNA (rRNA), results in a low propensity for cross-resistance with other classes of antibiotics that target the ribosome. This guide will explore the molecular intricacies of this interaction, supported by structural and biochemical data.
Mechanism of Action: A Molecular Perspective
Pleuromutilins bind within a hydrophobic pocket at the heart of the PTC, a highly conserved region across bacterial species. The binding site is located at the interface of the A- and P-sites, the two critical locations for tRNA binding during translation.
The tricyclic mutilin (B591076) core of the pleuromutilin molecule anchors itself within the A-site region of the PTC, establishing multiple van der Waals interactions and hydrogen bonds with specific nucleotides of the 23S rRNA.[1] The C14 side chain extends into the P-site, clashing with the CCA-end of the P-site tRNA, thus preventing the formation of a peptide bond.[2] This dual-site interaction effectively stalls the ribosome, leading to the cessation of protein synthesis.
Key 23S rRNA nucleotides involved in the interaction with pleuromutilins include A2058, A2059, G2505, U2506, U2584, and U2585 (E. coli numbering).[2][3] Structural studies have revealed that upon binding, pleuromutilins can induce conformational changes in the ribosome, a phenomenon known as "induced fit," which further stabilizes the drug-ribosome complex.[4]
Visualizing the Inhibition Pathway
The following diagram illustrates the mechanism of action of pleuromutilin on the 50S ribosomal subunit.
Caption: Pleuromutilin binds to the PTC of the 50S ribosomal subunit, blocking peptide bond formation.
Quantitative Data on Pleuromutilin-Ribosome Interaction
The affinity of pleuromutilin derivatives for the 50S ribosomal subunit and their inhibitory potency against bacterial protein synthesis have been quantified using various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of Pleuromutilin Derivatives to the 50S Ribosome
| Compound | Organism | Method | Kd (M) | Reference |
| Tiamulin | E. coli | Surface Plasmon Resonance | 2.50 x 10-8 | [5][6] |
| Compound 9 | S. aureus | Surface Plasmon Resonance | 1.77 x 10-8 | [5][6] |
| Various Derivatives | S. aureus | Surface Plasmon Resonance | 2.32 x 10-8 to 5.10 x 10-5 | [7] |
Table 2: In Vitro Protein Synthesis Inhibition by Pleuromutilin Derivatives
| Compound | Test System | IC50 (µM) | Reference |
| Lefamulin (B1674695) | E. coli coupled transcription/translation | 0.51 | [2] |
| Lefamulin | S. aureus coupled transcription/translation | 0.31 | [2] |
| Compound 3 | S. aureus growth inhibition | GI50: 0.0987 | [8] |
| Compound 3 | MRSA growth inhibition | GI50: 0.1748 | [8] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Pleuromutilin Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 9 | MRSA | 0.06 | [5][6] |
| Compounds 8-30 | MRSA | 0.03 - 32 | [5][6] |
| Compounds 6m, 6n | S. aureus ATCC29213 | < 0.0625 | [9][10] |
| Compound 6h | MRSA ATCC43300 | Better than tiamulin | [9][10] |
| Various Derivatives | MRSA | 0.125 - 16 | [9][10] |
| Various Derivatives | Gram-positive & Gram-negative bacteria | 0.5 - 4 | [11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of pleuromutilins.
Ribosome Binding Assays
This assay measures the binding of a fluorescently labeled pleuromutilin derivative to the ribosome. The principle lies in the change in the polarization of emitted light when a small fluorescent molecule binds to a much larger molecule like the ribosome.
Protocol:
-
Preparation of Reagents:
-
Prepare a fluorescently labeled pleuromutilin probe.
-
Purify 70S ribosomes from the target bacterial strain.
-
Prepare a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the fluorescent pleuromutilin probe to a serial dilution of the 70S ribosomes in the binding buffer.
-
For competition assays, add a fixed concentration of both the probe and ribosomes, followed by a serial dilution of the unlabeled pleuromutilin derivative.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the change in polarization against the concentration of the ribosome or the competitor.
-
Calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable binding model.
-
SPR is a label-free technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Protocol:
-
Chip Preparation:
-
Immobilize purified 50S ribosomal subunits onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the pleuromutilin derivative (analyte) over the chip surface in a suitable running buffer (e.g., HBS-EP buffer).
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU).
-
-
Data Analysis:
Structural Biology Techniques
This technique provides high-resolution structural information of the pleuromutilin-ribosome complex.
Protocol:
-
Crystallization:
-
Co-crystallize the 50S ribosomal subunit with the pleuromutilin derivative. Typical crystallization conditions involve mixing the complex with a precipitant solution (e.g., containing PEG, salts, and buffers) and using vapor diffusion methods (hanging or sitting drop).[15] For example, crystals of the S. aureus 50S subunit in complex with lefamulin were grown in drops containing 0.166% MPD, 0.333% EtOH, 20 mM Hepes pH 6.8–7.8, 10 mM MgCl2, 60 mM NH4Cl, 15 mM KCl, 5 mM spermidine, and 0.5 mM MnCl2.[15]
-
-
Data Collection and Processing:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
-
Structure Determination and Refinement:
-
Solve the structure using molecular replacement with a known ribosome structure as a model.
-
Build and refine the atomic model of the pleuromutilin-ribosome complex.[4]
-
Cryo-EM allows for the structural determination of large macromolecular complexes in a near-native state.
Protocol:
-
Sample Preparation:
-
Prepare a purified and homogeneous sample of the pleuromutilin-50S ribosome complex.
-
Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.[1][16][17][18]
-
-
Data Collection:
-
Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.
-
Collect a large dataset of particle images.
-
-
Image Processing and 3D Reconstruction:
-
Perform particle picking, 2D classification, and 3D classification to sort and align the particle images.
-
Generate a high-resolution 3D reconstruction of the pleuromutilin-ribosome complex.[16]
-
Chemical Footprinting
This technique identifies the binding site of a ligand on a nucleic acid by probing the accessibility of the RNA backbone or bases to chemical modification in the presence and absence of the ligand.
Protocol:
-
Complex Formation:
-
Incubate purified 50S ribosomal subunits with or without the pleuromutilin derivative.
-
-
Chemical Modification:
-
Treat the complexes with a chemical probe (e.g., dimethyl sulfate (B86663) (DMS) for adenines and cytosines, or hydroxyl radicals for the sugar-phosphate backbone).
-
-
Analysis:
-
Isolate the 23S rRNA.
-
Identify the sites of modification by primer extension using reverse transcriptase.
-
Analyze the results on a sequencing gel. Nucleotides protected from modification by the bound pleuromutilin will appear as "footprints" on the gel.
-
Experimental and Analytical Workflows
The study of pleuromutilin's mechanism of action and the development of new derivatives often follow a structured workflow.
General Experimental Workflow
Caption: A typical workflow for the discovery and characterization of novel pleuromutilin derivatives.
Workflow for Resistance Analysis
Understanding the mechanisms of resistance is crucial for the long-term viability of any antibiotic.
Caption: A workflow for investigating the mechanisms of bacterial resistance to pleuromutilin antibiotics.
Conclusion
Pleuromutilin antibiotics represent a powerful tool in the fight against bacterial infections, largely due to their unique mechanism of action on the 50S ribosomal subunit. Their ability to bind to a highly conserved RNA-based active site minimizes the likelihood of cross-resistance with other antibiotic classes. The detailed understanding of their interaction with the ribosome, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the rational design of new and improved pleuromutilin derivatives with enhanced efficacy and a broader spectrum of activity. Continued research in this area is essential for staying ahead of the evolving landscape of antimicrobial resistance.
References
- 1. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antibacterial evaluation of pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Surface Plasmon Resonance to Measure Interactions of UbFs with Their Binding Partners | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Cryo-EM captures early ribosome assembly in action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
The Structure-Activity Relationship of Pleuromutilin's C14 Side Chain: A Deep Dive into Antibacterial Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pleuromutilin (B8085454), a diterpene natural product, has emerged as a clinically significant antibiotic scaffold, particularly in an era of mounting antimicrobial resistance. Its unique mechanism of action, targeting the bacterial ribosome, offers a promising avenue for the development of novel antibacterial agents with a low propensity for cross-resistance with other antibiotic classes[1][2]. The therapeutic potential of pleuromutilin derivatives has been extensively explored, with modifications to the C14 side chain proving to be the most fruitful strategy for enhancing antibacterial potency and modulating pharmacokinetic properties[3][4][5]. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of the pleuromutilin C14 side chain, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Mechanism of Action: The Pivotal Role of the C14 Side Chain
Pleuromutilin and its derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC)[1][2][4]. The tricyclic core of the pleuromutilin molecule settles into a hydrophobic pocket near the A-site of the ribosome[6][7]. The C14 side chain extends towards the P-site, where it plays a crucial role in sterically hindering the correct positioning of tRNA molecules, thereby preventing peptide bond formation[6][7]. This distinct mode of action underscores the importance of the C14 side chain's structure and orientation in determining the antibacterial efficacy of pleuromutilin derivatives.
Structure-Activity Relationship of the C14 Side Chain
Systematic modifications of the C14 side chain have led to the discovery of several key derivatives with enhanced antibacterial activity, including the veterinary drugs tiamulin (B153960) and valnemulin, and the human-use antibiotics retapamulin (B1680546) and lefamulin[1][2][8]. SAR studies have revealed several critical factors influencing the potency of these derivatives.
A foundational principle in the SAR of pleuromutilins is that a free hydroxyl group at the C14 position results in inactivity[5][9]. Esterification of this hydroxyl group is essential for antibacterial activity. The nature of the ester substituent at C14 dramatically influences the antibacterial spectrum and potency.
The introduction of a thioether linkage in the C14 side chain has been a particularly successful strategy. For instance, the incorporation of substituted thioglycolic acids has been shown to yield derivatives with significantly improved MIC values[5]. The presence of a tertiary amino group in the side chain further enhances activity, often by more than tenfold compared to pleuromutilin[5]. This is exemplified in the structure of tiamulin.
Further modifications, such as the incorporation of heterocyclic moieties like benzoxazole (B165842), benzimidazole, and aminothiophenol, have also yielded compounds with potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA)[1][3][8][10]. The spatial arrangement and electronic properties of these heterocyclic systems are critical, with substitutions at certain positions leading to a significant impact on activity[1].
Quantitative Structure-Activity Relationship (QSAR) models have been developed to better predict the antibacterial activity of new pleuromutilin derivatives, confirming the importance of the C14 side chain's properties in binding to the ribosomal target[11][12][13].
References
- 1. Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in developing modified C14 side chain pleuromutilins as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pleuromutilin derivatives with enhanced antimicrobial activity.II.Structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties | MDPI [mdpi.com]
- 9. Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives [jstage.jst.go.jp]
- 10. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Unveiling of a Potent Antibiotic's Core: A Technical Guide to the Biosynthesis of the Pleuromutilin Tricyclic Scaffold
For Immediate Release
BRISTOL, UK & COVENTRY, UK – [Current Date] – A comprehensive technical guide detailing the intricate biosynthetic pathway of the pleuromutilin (B8085454) tricyclic core has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the genetic and enzymatic machinery responsible for producing the foundational structure of a critical class of antibiotics. The guide summarizes key quantitative data, offers detailed experimental protocols, and presents novel visualizations of the biosynthetic process.
Pleuromutilin, a diterpene antibiotic naturally produced by the basidiomycete fungus Clitopilus passeckerianus, and its semi-synthetic derivatives are vital in combating bacterial infections.[1] Their unique mode of action, which involves inhibiting protein synthesis by binding to the bacterial ribosome, makes them effective against a range of pathogens, including resistant strains.[2][3] Understanding the biosynthesis of the core tricyclic structure is paramount for the targeted genetic engineering of the producing organisms and the development of novel, more potent antibiotic variants.
The biosynthesis of the pleuromutilin core is orchestrated by a dedicated gene cluster, which has been identified and characterized.[1][4] This cluster encodes a suite of enzymes that work in a concerted fashion to transform a common metabolic precursor into the complex tricyclic scaffold. The elucidation of this pathway has been significantly advanced through heterologous expression studies in the ascomycete fungus Aspergillus oryzae, a workhorse for industrial biotechnology.[1][2]
The Biosynthetic Pathway: A Step-by-Step Assembly
The formation of the pleuromutilin tricyclic core begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). The key steps are as follows:
-
Cyclization: The pathway commences with the intricate cyclization of GGPP, catalyzed by a bifunctional diterpene synthase, Pl-cyc. This remarkable enzyme first catalyzes a class II terpene synthase reaction to form a bicyclic intermediate, followed by a class I reaction that constructs the signature 5-6-8 tricyclic ring system of the mutilin (B591076) core, yielding premutilin (also known as 3-deoxo-11-dehydroxymutilin).[2][5]
-
Hydroxylation: Following the formation of the tricyclic scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. Pl-p450-1 introduces a hydroxyl group at the C-11 position, and Pl-p450-2 hydroxylates the C-3 position.[2][5] The order of these hydroxylation events can be flexible, as demonstrated by the identification of shunt pathways.[3]
-
Oxidation: The hydroxyl group at C-3 is then oxidized to a ketone by a short-chain dehydrogenase/reductase, Pl-sdr, to form mutilin.[2][5]
-
Acetylation: An acetyltransferase, Pl-atf, subsequently attaches an acetyl group to the hydroxyl group at C-14, producing 14-O-acetylmutilin.[5]
-
Final Hydroxylation: The final step in the biosynthesis of pleuromutilin itself involves the hydroxylation of the acetyl side chain by another cytochrome P450 enzyme, Pl-p450-3.[5]
This intricate sequence of enzymatic reactions highlights the sophisticated chemistry employed by nature to construct complex bioactive molecules.
Quantitative Insights into Pleuromutilin Biosynthesis
The heterologous expression of the pleuromutilin gene cluster in Aspergillus oryzae has not only been instrumental in pathway elucidation but has also demonstrated the potential for significantly increased production yields compared to the native producer.[1] This approach paves the way for the industrial-scale production of pleuromutilin and its intermediates for the development of new antibiotics.
| Compound | Producing Strain | Titer (mg/L) | Reference |
| Pleuromutilin | Aspergillus oryzae (heterologous expression) | >150 | [1] |
| 14-O-acetylmutilin | Aspergillus oryzae (heterologous expression) | ~50 | [1] |
| Premutilin | Aspergillus oryzae (expressing Pl-ggs and Pl-cyc) | Not specified | [2] |
| 3,14-diol | Aspergillus oryzae GCP2 | ~17 | [3] |
| 11,14-diol | Aspergillus oryzae GCP1 | 10 | [4] |
| Pleuromutilin | Clitopilus passeckerianus (wild-type) | ~7 | [1] |
Visualizing the Pathway and Experimental Logic
To further clarify the biosynthetic process and the experimental strategies used to uncover it, a series of diagrams have been generated using the Graphviz DOT language.
Figure 1: Biosynthetic pathway of the pleuromutilin tricyclic core.
Figure 2: Experimental workflow for heterologous expression.
Detailed Experimental Protocols
A critical component of this technical guide is the inclusion of detailed methodologies for the key experiments that have been instrumental in deciphering the pleuromutilin biosynthetic pathway.
1. Heterologous Expression of Pleuromutilin Genes in Aspergillus oryzae
This protocol outlines the stepwise introduction of the pleuromutilin biosynthetic genes into A. oryzae to reconstitute the pathway and isolate intermediates.
-
Vector Construction: Individual genes from the pleuromutilin cluster are amplified by PCR from C. passeckerianus cDNA and cloned into A. oryzae expression vectors under the control of strong constitutive promoters.
-
Transformation: Protoplasts of A. oryzae are prepared and transformed with the expression constructs using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformants are selected on appropriate selective media. Successful integration and expression of the transgenes are confirmed by PCR and RT-PCR.
-
Fermentation and Metabolite Extraction: Positive transformants are cultivated in a suitable production medium. The mycelium and culture broth are then extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced metabolites.
-
Analysis: The crude extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify novel peaks corresponding to the biosynthetic intermediates. For structural elucidation, larger scale fermentations are performed, and the compounds of interest are purified by preparative HPLC, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
2. Gene Silencing in Clitopilus passeckerianus
Gene silencing through RNA interference (RNAi) has been employed to validate the function of genes within the pleuromutilin cluster in the native producer.
-
Construct Design: An antisense or hairpin construct targeting the gene of interest is designed and cloned into a fungal expression vector containing a selectable marker.
-
Transformation: The silencing construct is introduced into C. passeckerianus protoplasts via PEG-mediated transformation.
-
Phenotypic Analysis: Transformants are screened for a phenotype consistent with the silencing of the target gene, such as a reduction in pleuromutilin production. This is often initially assessed using a bioassay with a susceptible bacterial strain (e.g., Bacillus subtilis).
-
Molecular Confirmation: The reduction in the target mRNA levels is confirmed by Northern blotting or quantitative RT-PCR. The impact on the metabolite profile is analyzed by HPLC.
This in-depth technical guide serves as a valuable resource for the scientific community, providing the necessary foundational knowledge to accelerate research and development in the field of pleuromutilin antibiotics. The detailed protocols and clear visualizations are intended to empower researchers to build upon this knowledge, leading to the creation of next-generation therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Establishing molecular tools for genetic manipulation of the pleuromutilin-producing fungus Clitopilus passeckerianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing Molecular Tools for Genetic Manipulation of the Pleuromutilin-Producing Fungus Clitopilus passeckerianus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pleuromutilin congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of pleuromutilin congeners using an Aspergillus oryzae expression platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Pleuromutilin Binding Site: A Technical Guide to the Core of the Peptidyl Transferase Center
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleuromutilin (B8085454) and its derivatives represent a potent class of antibiotics that inhibit bacterial protein synthesis by targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] This unique mechanism of action, centered on a highly conserved region of the ribosome, allows for a low propensity for cross-resistance with other antibiotic classes.[1][3] This technical guide provides an in-depth exploration of the pleuromutilin binding site, detailing the molecular interactions, quantitative binding data for various derivatives, and the experimental methodologies used to elucidate this critical drug-target interface. The information presented herein is intended to support further research and development of novel pleuromutilin-based antibacterial agents.
Mechanism of Action at the Peptidyl Transferase Center
Pleuromutilins exert their antibacterial effect by binding to the central part of domain V of the 23S rRNA within the 50S ribosomal subunit, at the heart of the peptidyl transferase center (PTC).[1][4] This binding event sterically hinders the correct positioning of the CCA-ends of transfer RNAs (tRNAs) at the A- and P-sites, thereby inhibiting peptide bond formation.[1][5] The tricyclic core of the pleuromutilin molecule settles into a hydrophobic pocket near the A-site, while the C14 side chain extends towards the P-site, obstructing the rotary motion of the 3'-end of the tRNA as it moves from the A- to the P-site.[1]
The interaction between pleuromutilins and the ribosome is characterized by an "induced-fit" mechanism.[6] Upon binding, conformational changes occur in the 23S rRNA, notably the rotation of nucleotide U2506 and the translation of U2585, which effectively closes the binding pocket around the drug molecule, leading to a tighter association.[6][7]
Molecular Interactions within the Binding Pocket
Crystallographic studies have revealed the specific interactions between pleuromutilins and the 23S rRNA. The tricyclic pleuromutilin core primarily engages in hydrophobic interactions, van der Waals forces, and hydrogen bonds with key nucleotides of domain V.[1][6]
Key Interacting Nucleotides:
-
A2503
-
U2504
-
G2505
-
U2506
-
C2452
-
U2585
Hydrogen bonds play a crucial role in the stable binding of pleuromutilins. For instance, the hydroxyl group at C11 of the pleuromutilin core can form hydrogen bonds with G2505 or A2503.[1][6] The C14 side chain can also form hydrogen bonds, such as the one observed between the amino group of BC-3205's C14 extension and U2506, which further stabilizes the drug in the binding pocket.[1]
Quantitative Binding and Activity Data
The binding affinity and antibacterial potency of pleuromutilin derivatives are influenced by their chemical structure, particularly the C14 side chain. The following tables summarize key quantitative data for various pleuromutilin compounds.
Table 1: Binding Affinity of Pleuromutilin Derivatives to Bacterial Ribosomes
| Compound | Target Ribosome | Method | Dissociation Constant (KD) | Reference |
| Retapamulin | E. coli | Fluorescence Polarization | ~3 nM | [8] |
| Retapamulin | S. aureus | Fluorescence Polarization | ~3 nM | [8] |
| Compound 9 | 50S Ribosome | Surface Plasmon Resonance (SPR) | 1.77 x 10-8 M | [9] |
| Tiamulin (B153960) | 50S Ribosome | Surface Plasmon Resonance (SPR) | 2.50 x 10-8 M | [9] |
| Compound 50 | 50S Ribosome | Surface Plasmon Resonance (SPR) | 2.32 x 10-8 M | [10] |
| Compound 62 | 50S Ribosome | Surface Plasmon Resonance (SPR) | 3.11 x 10-8 M | [10] |
| Compound 64 | 50S Ribosome | Surface Plasmon Resonance (SPR) | 2.87 x 10-8 M | [10] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Pleuromutilin Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Retapamulin | S. aureus (susceptible strains) | ≤0.5 | [6] |
| Retapamulin | S. pyogenes (susceptible strains) | ≤0.5 | [6] |
| BC-7013 | C. difficile (78% of isolates) | ≤1 | [1] |
| Compound 9 | MRSA | 0.06 | [9] |
| Compound 50 | MRSA ATCC 43300 | 0.5 | [10] |
| Compound 62 | MRSA ATCC 43300 | 1 | [10] |
| Compound 64 | MRSA ATCC 43300 | 0.5 | [10] |
Experimental Protocols
The elucidation of the pleuromutilin binding site has been made possible through a combination of structural biology and biochemical techniques.
X-ray Crystallography of Ribosome-Pleuromutilin Complexes
X-ray crystallography has provided high-resolution snapshots of pleuromutilin derivatives bound to the 50S ribosomal subunit.[5][6][7]
Detailed Methodology:
-
Ribosome Preparation: Large ribosomal subunits (50S) are purified from bacterial species such as Deinococcus radiodurans or Staphylococcus aureus.[6][7]
-
Complex Formation: The purified 50S subunits are incubated with a molar excess of the pleuromutilin derivative to ensure saturation of the binding site.
-
Crystallization: The ribosome-drug complex is crystallized using vapor diffusion methods. This involves mixing the complex with a precipitant solution and allowing it to equilibrate against a reservoir of the precipitant, leading to the slow growth of crystals.
-
Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. The atomic model of the ribosome and the bound drug is then built into the electron density and refined to obtain the final structure.[6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an increasingly powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.
Detailed Methodology:
-
Sample Preparation: A solution of the ribosome-pleuromutilin complex is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the complex in a hydrated, near-native state.
-
Data Acquisition: The frozen grid is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) are collected, each containing multiple views of the ribosome complex in different orientations.
-
Image Processing: Individual particle images are computationally extracted from the micrographs. These images are then aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the ribosome-drug complex.
-
Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined to produce the final structure.
Chemical Footprinting
Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid by probing for changes in the accessibility of the nucleic acid to chemical modification.[11][12]
Detailed Methodology:
-
Complex Formation: Ribosomes are incubated with the pleuromutilin derivative to allow for binding.
-
Chemical Modification: A chemical probe, such as dimethyl sulfate (B86663) (DMS), is added to the mixture. DMS methylates adenine (B156593) and cytosine residues that are not protected by the bound drug or involved in secondary structure.
-
Primer Extension: The modified rRNA is extracted, and a radiolabeled or fluorescently labeled DNA primer is annealed to a specific site. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. The enzyme will stop at the sites of chemical modification.
-
Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions of the stops, corresponding to the modified nucleotides, are identified by comparing the pattern in the presence and absence of the drug. Nucleotides that show protection from modification in the presence of the pleuromutilin derivative are inferred to be part of or near the binding site.[8][12]
Visualizations of Pathways and Interactions
Pleuromutilin Binding and Inhibition of Peptidyl Transfer
Caption: Mechanism of pleuromutilin action at the PTC.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining ribosome-pleuromutilin complex structure via X-ray crystallography.
Logical Relationship of Pleuromutilin Resistance Mechanisms
Caption: Primary mechanisms of bacterial resistance to pleuromutilin antibiotics.
Conclusion
The peptidyl transferase center is a validated and crucial target for the development of novel antibiotics. The detailed understanding of the pleuromutilin binding site, facilitated by advanced structural and biochemical methods, provides a solid foundation for the rational design of new derivatives with improved potency, spectrum, and resistance profiles. The data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the fight against antimicrobial resistance.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Natural Derivatives of Pleuromutilin and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural derivatives of the antibiotic pleuromutilin (B8085454), their biological activities, and the experimental methodologies used for their evaluation. Pleuromutilin, a diterpenoid natural product isolated from fungi of the Clitopilus genus, and its derivatives are potent inhibitors of bacterial protein synthesis, making them a clinically important class of antibiotics.[1]
Core Concepts: Structure and Mechanism of Action
Pleuromutilin and its natural derivatives possess a unique tricyclic core structure. Their primary mechanism of action involves binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit of bacteria.[2][3] This interaction sterically hinders the proper positioning of tRNA molecules, thereby inhibiting peptide bond formation and ultimately halting protein synthesis.[2][4] The tricyclic mutilin (B591076) core typically binds to the A-site of the PTC, while the C14 side chain extends into the P-site.[3][4]
Naturally Occurring Pleuromutilin Derivatives and Their Antibacterial Activity
Several natural derivatives of pleuromutilin have been isolated and characterized, primarily from the fermentation broths of Clitopilus passeckerianus. These include key biosynthetic intermediates and shunt products. The biological activity of these natural derivatives varies significantly, highlighting the crucial role of specific functional groups for antibacterial efficacy.
| Compound | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Pleuromutilin | Mutilin with a glycolic acid ester at C14 | Bacillus subtilis ATCC 6633 | >100 | [1] |
| Mutilin | Pleuromutilin core with a hydroxyl group at C14 | Various bacteria | Inactive | [5] |
| 14-Acetyl-mutilin | Mutilin with an acetyl group at C14 | Bacillus subtilis ATCC 6633 | >100 | [1] |
| Novel Congener 8 | 3-deoxy-3,4-dehydromutilin | Bacillus subtilis ATCC 6633 | >100 | [1] |
| Novel Congener 9 | 11-deoxymutilin | Bacillus subtilis ATCC 6633 | >100 | [1] |
| Novel Congener 10 | 21-deoxymutilin | Bacillus subtilis ATCC 6633 | >100 | [1] |
Note: The provided data for novel congeners 8, 9, and 10 indicate a lack of significant activity against Bacillus subtilis at the tested concentrations. Mutilin and other derivatives with a free hydroxyl group at the C14 position are reported to be inactive.[5]
Experimental Protocols
Isolation and Purification of Natural Pleuromutilin Derivatives from Clitopilus passeckerianus Fermentation Broth
The following is a generalized protocol for the isolation and purification of pleuromutilin and its natural derivatives. Specific parameters may require optimization based on the fermentation conditions and target compounds.
-
Fermentation: Clitopilus passeckerianus is cultured in a suitable liquid production medium, such as CGC (glucose, corn steep liquor, and calcium carbonate), to encourage the production of pleuromutilin and its derivatives.[6]
-
Extraction: After a suitable incubation period, the fermentation broth is harvested. The broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to partition the desired compounds from the aqueous medium.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps to separate the individual compounds.
-
Silica (B1680970) Gel Chromatography: A common initial step is column chromatography using silica gel. A solvent gradient, for example, a mixture of hexane (B92381) and ethyl acetate with increasing polarity, is used to elute the compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is often employed to isolate pure compounds.
-
-
Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[7]
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A two-fold serial dilution of the test compound is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.[8]
-
Inoculum Preparation: The bacterial strain to be tested is grown in liquid culture to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum density required for the assay.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[9] Control wells containing only the medium (sterility control) and medium with the bacterial inoculum (growth control) are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the specific bacterium being tested.[7]
-
Reading the Results: After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway: Pleuromutilin Binding to the 50S Ribosomal Subunit
The following diagram illustrates the binding of a pleuromutilin derivative to the peptidyl transferase center of the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.
Caption: Interaction of pleuromutilin with the bacterial ribosome.
Experimental Workflow: Isolation of Natural Pleuromutilin Derivatives
This diagram outlines the key steps involved in the isolation and identification of natural pleuromutilin derivatives from a fungal culture.
Caption: Workflow for isolating natural pleuromutilin derivatives.
Logical Relationship: Structure-Activity Relationship of Natural Derivatives
This diagram illustrates the key structural features of natural pleuromutilin derivatives that influence their antibacterial activity.
Caption: Structure-activity relationships of natural pleuromutilins.
References
- 1. Biosynthesis of pleuromutilin congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pleuromutilin derivatives with enhanced antimicrobial activity.II.Structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cprp—An Unusual, Repetitive Protein Which Impacts Pleuromutilin Biosynthesis in the Basidiomycete Clitopilus passeckerianus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rr-asia.woah.org [rr-asia.woah.org]
Advancing the Frontier of Antibacterial Drug Discovery: An In-depth Technical Guide to Early-Stage Research on Novel Pleuromutilin Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action. Pleuromutilin (B8085454) and its derivatives have emerged as a clinically important class of antibiotics, distinguished by their potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] This technical guide provides a comprehensive overview of early-stage research into novel pleuromutilin scaffolds, focusing on the design, synthesis, and evaluation of new chemical entities. It aims to equip researchers and drug development professionals with a detailed understanding of the current landscape, key experimental methodologies, and the critical structure-activity relationships that govern the efficacy of these promising compounds.
The Pleuromutilin Core: A Scaffold for Innovation
Pleuromutilin is a tricyclic diterpenoid natural product, first isolated from the fungus Pleurotus mutilus.[1] Its unique mode of action, which involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, makes it a valuable scaffold for developing new antibiotics with a low propensity for cross-resistance with other drug classes.[1][3][4] The core structure of pleuromutilin, with its characteristic numbering system, provides multiple sites for chemical modification, primarily at the C14 and C22 positions, to enhance antimicrobial activity, broaden the spectrum, and improve pharmacokinetic properties.[5][6][7]
Marketed pleuromutilin derivatives, including tiamulin (B153960) and valnemulin (B25052) for veterinary use, and retapamulin (B1680546) and lefamulin (B1674695) for human use, have validated the therapeutic potential of this scaffold.[3][5] Current research focuses on creating novel analogues to overcome existing resistance and to target a wider range of pathogens.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Pleuromutilin derivatives exert their antibacterial effect by binding to a highly conserved region of the 23S rRNA within the 50S ribosomal subunit.[8] This binding event at the PTC sterically hinders the correct positioning of transfer RNA (tRNA) molecules at the A- and P-sites, thereby inhibiting peptide bond formation and halting protein synthesis.[1] This mechanism is distinct from other ribosome-targeting antibiotics, which contributes to the low incidence of cross-resistance.[1][3]
Synthesis of Novel Pleuromutilin Scaffolds: A Workflow
The synthesis of novel pleuromutilin derivatives typically involves the modification of the C14 side chain of the pleuromutilin core.[9] This is often achieved through acylation reactions to introduce various moieties, such as thioethers, aminothiophenols, and heterocyclic rings, which have been shown to modulate antibacterial activity.[5][9][10][11]
Quantitative Analysis of Antimicrobial Activity
The in vitro antibacterial activity of novel pleuromutilin derivatives is a critical determinant of their potential as therapeutic agents. The minimum inhibitory concentration (MIC) is the primary metric used for this evaluation. The following tables summarize the MIC values for several novel pleuromutilin scaffolds against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: In Vitro Antibacterial Activity of Novel Pleuromutilin Derivatives against Gram-Positive Bacteria (MIC in μg/mL)
| Compound | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | S. aureus (AD3) | S. aureus (144) | Reference |
| Tiamulin | - | 0.5 | - | - | [3][5] |
| Compound 9 | 0.125 | 0.06 | 0.125 | 0.25 | [3] |
| Compound 12c | - | 0.25 | - | - | [5] |
| Compound 19c | - | 0.25 | - | - | [5] |
| Compound 22c | - | 0.25 | - | - | [5] |
| Compound 8 (aminothiophenol series) | - | - | - | - | [9] |
| Compound 58 (benzimidazole series) | 0.125 | 0.0625 | 0.125 | 0.125 | [12] |
Table 2: In Vitro Antibacterial Activity of Novel Pleuromutilin Derivatives against Various Bacterial Strains (MIC in μg/mL)
| Compound | MRSA | MRSE | E. coli | S. agalactiae | Reference |
| Tiamulin | - | - | - | - | [8] |
| Pleuromutilin | - | - | - | - | [8] |
| Compound 5b | 0.25 | 1 | 4 | 1 | [8] |
| Compound 4i | - | - | - | - | [13] |
| Compound 5a | - | - | - | - | [13] |
| Compound 5c | - | - | - | - | [13] |
Key Experimental Protocols
General Synthesis of C14-Modified Pleuromutilin Derivatives
This protocol is a generalized procedure based on methodologies reported for the synthesis of various novel pleuromutilin analogues.[9]
Materials:
-
Pleuromutilin (>90% purity)
-
Desired side chain moiety (e.g., substituted thiophenol, benzimidazole (B57391) derivative)
-
Acylating agent (e.g., 2-bromoacetyl bromide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Silica (B1680970) gel for column chromatography
-
Reagents for characterization (NMR solvents, etc.)
Procedure:
-
Activation of Pleuromutilin (if necessary): In some synthetic routes, the hydroxyl group at C14 is first activated, for example, by reacting pleuromutilin with an acylating agent like 2-bromoacetyl bromide in the presence of a base to form an intermediate.
-
Coupling Reaction: The activated pleuromutilin intermediate is then reacted with the desired side chain moiety. The reaction is typically carried out in an appropriate solvent at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system to yield the final pleuromutilin derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][14]
Materials:
-
Synthesized pleuromutilin derivatives
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)
-
Positive control antibiotic (e.g., tiamulin)
-
Negative control (broth only)
Procedure:
-
Serial Dilutions: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationships (SAR) and Future Directions
Early-stage research has illuminated several key structure-activity relationships for novel pleuromutilin scaffolds:
-
C14 Side Chain: Modifications at the C14 position significantly influence the antibacterial potency. The introduction of thioether bonds, basic groups, and various heterocyclic rings can enhance activity.[5][10][11]
-
Substituents on Aromatic Rings: The nature and position of substituents on aromatic moieties within the C14 side chain can have a profound effect on antibacterial activity. For instance, certain substitutions on a phenyl group can either enhance or diminish potency.[5]
-
Thioether vs. Amine Linkage: Replacing a thioether linkage with an amine group at the C22 position has been explored, with some derivatives containing fluoro-benzene rings showing good activity against MRSA.[3]
Future research in this field will likely focus on:
-
Expanding the Chemical Space: Designing and synthesizing derivatives with even greater structural diversity to identify novel pharmacophores.
-
Broadening the Spectrum: Modifying the pleuromutilin scaffold to enhance activity against Gram-negative bacteria, which remains a significant challenge.[1][15]
-
Overcoming Resistance: Developing compounds that are active against emerging resistant strains and have a low propensity for resistance development.[16][17]
-
Improving Pharmacokinetics: Optimizing the drug-like properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[18][19]
The continued exploration of novel pleuromutilin scaffolds holds immense promise for the discovery of next-generation antibiotics to combat the global health crisis of antimicrobial resistance.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. NEW PLEUROMUTILIN DERIVATIVES WITH ENHANCED ANTIMICROBIAL ACTIVITY [jstage.jst.go.jp]
- 7. New pleuromutilin derivatives with enhanced antimicrobial activity.II.Structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity and Structure-Activity Relationship of a Series of Newly Synthesized Pleuromutilin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pleuromutilin derivatives containing benzimidazoles as effective anti-MRSA agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antibacterial evaluation of novel pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antibacterial activity of pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pleuromutilin derivatives show efficacy in drug-resistant infections | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel antibiotic based on dimethylcysteamine pleuromutilin | BioWorld [bioworld.com]
- 18. Design, synthesis, and structure-activity relationship studies of novel thioether pleuromutilin derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and structure-activity relationship studies of novel thioether pleuromutilin derivatives as potent antibacterial agents. | Semantic Scholar [semanticscholar.org]
exploring the diterpenoid structure of pleuromutilin antibiotics
An In-depth Technical Guide to the Diterpenoid Structure of Pleuromutilin (B8085454) Antibiotics
Introduction
Pleuromutilin is a naturally occurring diterpenoid antibiotic first isolated in 1951 from the fungi Clitopilus passeckerianus (formerly Pleurotus mutilus)[1][2]. It serves as the parent compound for a clinically important class of semi-synthetic antibiotics. These agents are distinguished by their unique mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit at a site distinct from other antibiotic classes[3][4]. This novel mechanism results in a low propensity for cross-resistance with existing antibacterial drugs[1][3].
The pleuromutilin class includes veterinary medicines such as tiamulin (B153960) and valnemulin, as well as drugs approved for human use, including the topical antibiotic retapamulin (B1680546) and the systemic antibiotic lefamulin[3][5][6]. The unique and complex chemical architecture of the pleuromutilin core is fundamental to its biological activity and has been the subject of extensive research in drug development. This guide provides a detailed exploration of the diterpenoid structure of pleuromutilin, its mechanism of action, biosynthesis, structure-activity relationships, and the experimental protocols used in its study.
The Diterpenoid Core Structure of Pleuromutilin
The chemical scaffold of pleuromutilin is a complex diterpene characterized by a rigid tricyclic carbon skeleton with eight stereogenic centers[3][7]. This core structure is essential for its interaction with the bacterial ribosome[8].
The Tricyclic System
The foundational structure of pleuromutilin is a unique 5-6-8 fused ring system, often described as having a "propellane-like" fusion where the three rings share a common carbon-carbon bond[3][8]. This architecture creates a compact and rigid molecule, which is crucial for its precise binding to the ribosomal target. The IUPAC name for pleuromutilin is (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[9]annulen-8-yl hydroxyacetate[5].
Key Functional Groups and Stereochemistry
Several functional groups on the tricyclic core are critical for biological activity. These include:
-
A ketone group at C3 and a hydroxyl group at C11 , which form key hydrogen bonding interactions within the peptidyl transferase center (PTC) of the ribosome[8].
-
A keto group at C21 , which is also considered essential for antimicrobial activity[10].
-
The eight stable chiral centers that define the specific three-dimensional conformation necessary for target binding[3][7].
The C14 Side Chain
While the tricyclic core is responsible for the primary binding interactions with the ribosome, the glycolic ester side chain at position C14 is the principal site for semi-synthetic modifications[2][3][11]. This side chain extends into the P-site of the PTC, and modifications at this position significantly influence the antibacterial spectrum, potency, and pharmacokinetic properties of the derivatives[2][7]. The introduction of a thioether group in the side chain has been shown to dramatically enhance antibacterial activity[7][12].
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Pleuromutilin antibiotics exert their bactericidal effect by selectively inhibiting protein synthesis in bacteria[3]. They bind to the central part of domain V of the 23S rRNA within the 50S ribosomal subunit, at the peptidyl transferase center (PTC)[3][7].
The binding mode is unique:
-
The tricyclic mutilin (B591076) core binds to a hydrophobic pocket in the A-site of the PTC[3][7]. It forms hydrophobic interactions and van der Waals forces with nucleotides such as C2452, A2503, U2504, G2505, U2506, and U2585[3].
-
This dual-site interaction prevents the correct positioning of the CCA ends of transfer RNAs (tRNAs) in the A- and P-sites, thereby inhibiting peptide bond formation and halting protein elongation[3][13].
Because the binding site is highly conserved and unique, pleuromutilins show minimal cross-resistance with other antibiotic classes and exhibit a low frequency of spontaneous resistance development[3].
Biosynthesis of the Pleuromutilin Core
Pleuromutilin is a secondary metabolite produced in fungi via the mevalonate (B85504) pathway[5]. The biosynthesis of its complex tricyclic core from the precursor Geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic steps.
-
Cyclization: The initial and key step is the formation of the tricyclic structure from GGPP, catalyzed by a bifunctional diterpene synthase (DTS), Pl-cyc[5]. This enzyme first catalyzes a cascade cyclization to form a decalin core, followed by rearrangements and a ring contraction to produce the characteristic 5-6-8 ring system of the intermediate, premutilin[5].
-
Hydroxylation: Two cytochrome P450 enzymes, Pl-p450-1 and Pl-p450-2, hydroxylate the premutilin skeleton at positions C-11 and C-3, respectively[5].
-
Oxidation: A short-chain dehydrogenase/reductase (Pl-sdr) oxidizes the 3-hydroxy group to a ketone, forming mutilin[5].
-
Acetylation: An acetyltransferase (Pl-atf) transfers an acetyl group to the 14-OH group of mutilin[5].
-
Final Hydroxylation: A third P450 enzyme, Pl-p450-3, hydroxylates the acetyl side chain to yield the final pleuromutilin product[5].
Structure-Activity Relationships (SAR)
The development of semi-synthetic pleuromutilin derivatives has generated extensive SAR data. Modifications primarily focus on the C14 side chain to improve antibacterial potency, expand the spectrum of activity, and enhance pharmacokinetic properties[2][11].
-
Thioether Linkage: The presence of a thioether group in the C14 side chain is a key feature in potent derivatives like tiamulin, valnemulin, retapamulin, and lefamulin, significantly enhancing antibacterial activity[7][12].
-
Basic Amino Groups: Incorporating a basic group into the side chain can improve activity and physicochemical properties, such as water solubility[12][14].
-
Tricyclic Core Modifications: While most efforts have focused on the side chain, some studies have explored modifications of the tricyclic core. However, these have generally not led to significant improvements in activity, underscoring the core's optimized role in ribosome binding[8][15].
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of pleuromutilin and key derivatives against common bacterial pathogens.
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Haemophilus influenzae |
| Lefamulin | 0.06 - 0.25 µg/mL | 0.12 - 0.5 µg/mL | ≤0.06 - 0.25 µg/mL | 0.5 - 2 µg/mL |
| Retapamulin | ≤0.06 - 0.25 µg/mL | 0.12 - 0.5 µg/mL | ≤0.06 - 0.12 µg/mL | 4 - >32 µg/mL |
| Tiamulin | 0.25 µg/mL | 0.5 µg/mL | 0.12 µg/mL | >128 µg/mL |
| Valnemulin | 0.12 µg/mL | 0.25 µg/mL | 0.06 µg/mL | >128 µg/mL |
| (Data compiled from multiple sources, including references[3][6][16]. Ranges may vary based on specific strains and testing conditions.) |
Experimental Protocols
Protocol 1: General Workflow for Structure Elucidation
The determination of the structure of a novel natural product like a pleuromutilin analog follows a conventional protocol involving the systematic application of spectroscopic methods[17].
-
Isolation and Purification: The compound is first isolated from its natural source (e.g., fungal culture) or synthetic reaction mixture using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula.
-
NMR Spectroscopy: This is the most crucial technique for determining the carbon-hydrogen framework and stereochemistry[18][19]. A suite of experiments is performed:
-
1D NMR: ¹H NMR provides information on the number and environment of protons. ¹³C NMR and DEPT experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR:
-
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin couplings, establishing connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is essential for determining relative stereochemistry.
-
-
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the complete molecular structure, including absolute stereochemistry[17].
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a standard method for quantifying the in vitro antibacterial activity of a compound. The broth microdilution method is commonly used.
-
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, cation-adjusted Mueller-Hinton broth (CAMHB), antibiotic stock solution.
-
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in CAMHB across the wells of a microtiter plate.
-
Inoculate each well (except for a sterility control) with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Include a positive growth control well with no antibiotic.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antibiotic in a well that shows no visible bacterial growth.
-
Protocol 3: Ribosome Binding Assay (Equilibrium Dialysis)
This protocol determines the binding affinity of a pleuromutilin derivative to the bacterial ribosome[20].
-
Objective: To measure the binding constant (Kₐ) of a radiolabeled antibiotic to isolated ribosomes.
-
Materials: Purified 70S ribosomes from a target bacterium (e.g., E. coli), radiolabeled pleuromutilin derivative, dialysis membrane (with appropriate molecular weight cut-off), dialysis buffer.
-
Procedure:
-
Place a known concentration of ribosomes inside a dialysis bag.
-
Submerge the bag in a dialysis buffer containing a known concentration of the radiolabeled antibiotic.
-
Allow the system to reach equilibrium (e.g., by gentle agitation at 4°C for several hours).
-
After equilibrium is reached, take aliquots from inside and outside the dialysis bag.
-
Measure the radioactivity in each aliquot using a scintillation counter.
-
The concentration of bound ligand is calculated from the difference in radioactivity between the inside and outside of the bag.
-
Perform the experiment over a range of ligand concentrations to generate a binding curve and calculate the binding constant. Competitive binding experiments can also be performed by including a non-labeled competitor[20].
-
Conclusion
The diterpenoid structure of pleuromutilin represents a remarkable molecular architecture optimized for binding to the bacterial ribosome. Its rigid, complex tricyclic core provides the foundation for this interaction, while the C14 side chain offers a versatile point for synthetic modification to create potent and clinically valuable antibiotics. The unique mechanism of action, targeting the peptidyl transferase center, makes the pleuromutilin class a vital tool in combating bacterial infections, particularly those caused by resistant pathogens. A thorough understanding of its structure, biosynthesis, and mechanism continues to guide the development of new derivatives with improved therapeutic profiles.
References
- 1. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 6. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the pleuromutilin class of antibiotics by de novo chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modular and enantioselective synthesis of the pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and structure-activity relationship studies of novel thioether pleuromutilin derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel pleuromutilin antibacterial compound, its binding mode and selectivity mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. acdlabs.com [acdlabs.com]
- 20. The mode of action of pleuromutilin derivatives. Location and properties of the pleuromutilin binding site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Pleuromutilin against MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This unique mechanism of action makes them a promising therapeutic option against MRSA. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new pleuromutilin (B8085454) derivatives and for monitoring the susceptibility of clinical MRSA isolates. This document provides a detailed protocol for determining the MIC of pleuromutilin and its derivatives against MRSA using the broth microdilution method, in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Principle of the Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5] The principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[1][5]
Materials and Reagents
-
Pleuromutilin or its derivative (analytical grade)
-
MRSA test strains (e.g., clinical isolates, ATCC 43300)[1][2][3]
-
Quality control (QC) strain (Staphylococcus aureus ATCC 29213)[1][6][7][8][9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for the pleuromutilin compound
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Preparation of Pleuromutilin Stock Solution
-
Prepare a stock solution of the pleuromutilin compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is 100-fold the highest concentration to be tested.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture of the MRSA strain on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.10).
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Preparation of the Microtiter Plate
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the pleuromutilin working solution to the wells in the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will serve as the sterility control (no bacteria).
-
Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
Incubation and Reading of Results
-
Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the pleuromutilin compound at which there is no visible growth (i.e., the well is clear). A reading aid, such as a viewing box, is recommended.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Quality Control
It is essential to include a quality control strain with a known MIC range for the tested antibiotic in each experiment to ensure the validity of the results. For pleuromutilin and its derivatives, Staphylococcus aureus ATCC 29213 is a recommended quality control strain.[1][6][7][8][9] The obtained MIC for the QC strain should fall within the established acceptable range.
Data Presentation
The results of the MIC determination can be summarized in a table for clear comparison.
| Strain ID | Compound | MIC (µg/mL) | QC Strain MIC (µg/mL) | QC Pass/Fail |
| MRSA Isolate 1 | Pleuromutilin A | 0.25 | 0.5 | Pass |
| MRSA Isolate 2 | Pleuromutilin A | 0.5 | 0.5 | Pass |
| MRSA Isolate 3 | Pleuromutilin B | 0.125 | 0.5 | Pass |
| MRSA ATCC 43300 | Pleuromutilin A | 0.25 | 0.5 | Pass |
| MRSA ATCC 43300 | Pleuromutilin B | 0.125 | 0.5 | Pass |
Note: The MIC values presented in this table are for illustrative purposes and may not reflect the actual MICs for these specific compounds.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of pleuromutilin against MRSA.
Signaling Pathway Diagram
Pleuromutilins exert their antibacterial effect by inhibiting protein synthesis. The following diagram illustrates the binding of pleuromutilin to the 50S ribosomal subunit, which is its mechanism of action.
References
- 1. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Antimicrobial Activity of the Pleuromutilin Antibiotic BC-3781 against Bacterial Pathogens Isolated in the SENTRY Antimicrobial Surveillance Program in 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disk diffusion and MIC quality control ranges for BC-3205 and BC-3781, two novel pleuromutilin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disk Diffusion and MIC Quality Control Ranges for BC-3205 and BC-3781, Two Novel Pleuromutilin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis | MDPI [mdpi.com]
Application Note and Protocol: In Vitro Time-Kill Kinetics Assay for Pleuromutilin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][2] This unique mechanism of action makes them effective against a variety of Gram-positive bacteria and some Gram-negative bacteria, and they exhibit low rates of resistance development.[3][4][5] The in vitro time-kill kinetics assay is a critical tool in the preclinical development of new antimicrobial agents, providing essential data on their pharmacodynamic properties.[6][7] This assay determines the rate and extent of bacterial killing over time, allowing for the classification of an antimicrobial agent as bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).[7][8] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[6][7] This application note provides a detailed protocol for performing an in vitro time-kill kinetics assay for pleuromutilin derivatives.
Mechanism of Action: Pleuromutilin Derivatives
Pleuromutilin derivatives exert their antibacterial effect by binding to the A- and P-sites of the peptidyl transferase center on the bacterial 50S ribosomal subunit. This binding interferes with the transfer of amino acids to the growing polypeptide chain, thereby inhibiting protein synthesis.[3] The tricyclic core of the pleuromutilin molecule plays a crucial role in this interaction.[3] Due to this specific target, there is rarely cross-resistance between pleuromutilin derivatives and other classes of antibiotics.[4]
References
- 1. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleuromutilin and its Derivatives-The Lead Compounds for Novel An...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for the Development of Pleuromutilin Derivatives for Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its derivatives represent a unique class of antibiotics with a distinct mechanism of action, making them valuable candidates for combating bacterial infections, particularly those caused by resistant pathogens.[1] Their mode of action involves the inhibition of protein synthesis in bacteria by binding to the peptidyl transferase center of the 50S ribosomal subunit.[2][3] This novel mechanism reduces the likelihood of cross-resistance with other antibiotic classes.[1][2] While several pleuromutilin derivatives have been successful in veterinary medicine, and as topical treatments for humans, the development of derivatives suitable for intravenous (IV) administration is a key area of research to address serious systemic infections.[4][5] This document provides an overview of the development process, key experimental protocols, and data for promising pleuromutilin derivatives intended for intravenous use.
One of the most notable successes in this area is Lefamulin, which was approved for both oral and intravenous administration for the treatment of community-acquired bacterial pneumonia.[2][3][4][5][6] However, the journey of developing IV pleuromutilin derivatives has also faced challenges, as exemplified by Azamulin, which was discontinued (B1498344) after Phase I trials due to significant inhibition of human CYP3A4.[2][3] Current research focuses on modifying the C14 and C22 positions of the pleuromutilin core to enhance antibacterial activity, improve pharmacokinetic profiles, and minimize off-target effects.[5][6][7][8][9][10][11][12]
Data Summary of Selected Intravenous Pleuromutilin Derivatives
The following tables summarize key quantitative data for notable pleuromutilin derivatives that have been investigated for or administered via the intravenous route.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound | MRSA | S. aureus | E. coli | Reference |
| Lefamulin (BC-3781) | Excellent activity reported | Excellent activity reported | - | [13][14] |
| Amphenmulin | 0.0156 - 8 | - | - | [10] |
| Compound 9 | 0.06 | - | - | [2] |
| Compound 18 | 0.015 | - | - | [7] |
| Compound 8 | Most active derivative in study | - | Moderate activity | [8] |
| Compound A8c | Superior to tiamulin | Superior to tiamulin | - | [9] |
| Compound 22c | 0.25 | 0.25 | - | [6] |
| Compound [I] | 8 | - | 32 (MDR) | [15] |
| Compound 6j | Significant activity | - | - | [12] |
| Tiamulin (Control) | 0.5 | - | - | [2][6] |
MRSA: Methicillin-resistant Staphylococcus aureus MDR: Multi-drug resistant
Table 2: Pharmacokinetic Parameters of Intravenously Administered Pleuromutilin Derivatives in Animal Models and Humans
| Compound | Species | Dose (mg/kg) | T1/2 (h) | AUC0→∞ (µg·h/mL) | Clearance (L/h/kg) | Vd (L/kg) | Reference |
| Lefamulin (BC-3781) | Human | 150 mg (single dose) | - | - | - | - | [13] |
| Amphenmulin | Mouse | - | 1.92 ± 0.28 | 12.23 ± 1.35 | 0.82 ± 0.09 | - | [10] |
| Amphenmulin | Chicken | - | 2.13 | - | - | 3.64 | [16] |
| Compound 16C | Mouse | 10 | 1.89 | 1.56 | 6.73 | 3.55 | [17] |
T1/2: Elimination half-life; AUC0→∞: Area under the plasma concentration-time curve from time zero to infinity; Vd: Volume of distribution.
Table 3: In Vivo Efficacy of Selected Pleuromutilin Derivatives
| Compound | Animal Model | Infection Model | Key Finding | Reference |
| BC-3781 (Lefamulin) | Human (Phase II) | Acute bacterial skin and skin structure infections (ABSSSI) | Clinical success rates of 90.0% (100 mg) and 88.9% (150 mg), comparable to vancomycin (B549263) (92.2%).[14] | [14] |
| Compound 8 | Mouse | MRSA infection model | Showed higher efficacy than tiamulin.[8] | [8] |
| Compound 22c | Mouse | Neutropenic murine thigh infection model | More effective in reducing MRSA load than tiamulin.[6] | [6] |
| Compound [I] | Mouse | Systemic MRSA infection | Survival rates of 30% (5 mg/kg), 70% (10 mg/kg), and 90% (20 mg/kg).[15] | [15] |
Signaling Pathway and Mechanism of Action
Pleuromutilin derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a mechanism distinct from other ribosome-targeting antibiotics.[2][3] This interaction prevents the correct positioning of transfer RNA (tRNA) and inhibits peptide bond formation, ultimately halting protein elongation and bacterial growth.
Caption: Mechanism of action of pleuromutilin derivatives.
Experimental Protocols
Synthesis of Pleuromutilin Derivatives
The synthesis of novel pleuromutilin derivatives for intravenous administration primarily involves the chemical modification of the pleuromutilin scaffold, often at the C14 or C22 position.[5][6][7][8][9][11][12]
General Protocol for C-14 Side Chain Modification:
-
Starting Material: Pleuromutilin is the common starting material.
-
Activation: The hydroxyl group at C-14 is often activated, for example, by tosylation, to create a good leaving group.
-
Nucleophilic Substitution: The activated intermediate is then reacted with various nucleophiles (N-, O-, or S-nucleophiles) to introduce the desired side chain. This is a versatile method for creating a library of derivatives.[11] For instance, thioether derivatives can be synthesized by reacting with thiol-containing moieties.[8]
-
Purification: The synthesized derivatives are purified using techniques such as silica (B1680970) gel column chromatography.
-
Characterization: The structure of the final compounds is confirmed using methods like High-Resolution Mass Spectrometry (HR-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[2][5][9]
Caption: General workflow for the synthesis of C-14 modified pleuromutilin derivatives.
In Vitro Antibacterial Activity Assays
a. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is the standard procedure for determining MIC and MBC values.[2][6][18]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The pleuromutilin derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is plated onto an agar (B569324) plate. After incubation, the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
b. Time-Kill Kinetic Assays:
Time-kill assays provide information on the bactericidal or bacteriostatic nature of a compound over time.[7][9]
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted.
-
Exposure: The bacterial suspension is exposed to the pleuromutilin derivative at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the compound is also included.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) at each time point is determined by serial dilution and plating.
-
Analysis: The results are plotted as log10 CFU/mL versus time.
In Vivo Pharmacokinetic and Efficacy Studies
a. Pharmacokinetic Studies:
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new derivative.[10][17]
-
Animal Model: Mice or rats are commonly used for initial pharmacokinetic screening.
-
Administration: The pleuromutilin derivative is administered intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters such as half-life (T1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are calculated using appropriate software.
b. In Vivo Efficacy (Infection Models):
Efficacy studies in animal models are essential to evaluate the therapeutic potential of a new derivative.
-
Infection Model: A relevant infection model is established in an appropriate animal species (e.g., a neutropenic murine thigh infection model or a systemic infection model for MRSA).[6][8][15]
-
Treatment: Following infection, animals are treated with the pleuromutilin derivative via intravenous administration at different dose levels. A control group (vehicle or a standard-of-care antibiotic) is included.
-
Outcome Measures: The efficacy of the treatment is assessed by measuring endpoints such as bacterial load in target tissues (e.g., thigh muscle, spleen), survival rates, or clinical signs of infection.
Logical Progression for IV Pleuromutilin Derivative Development
The development of a new intravenous pleuromutilin derivative follows a logical progression from initial design and synthesis to preclinical and clinical evaluation.
Caption: Logical workflow for the development of intravenous pleuromutilin derivatives.
Conclusion
The development of pleuromutilin derivatives for intravenous administration holds significant promise for addressing the challenge of antibiotic resistance. A systematic approach involving targeted synthesis, rigorous in vitro and in vivo evaluation, and a thorough understanding of the pharmacokinetic and pharmacodynamic properties is essential for success. The protocols and data presented in these application notes provide a framework for researchers and drug developers working to advance this important class of antibiotics. Continued innovation in the design and synthesis of novel derivatives will be crucial for bringing new and effective intravenous pleuromutilin therapies to patients in need.
References
- 1. Pleuromutilin and its derivatives-the lead compounds for novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, in vitro and in vivo evaluation and molecular docking study of novel pleuromutilin derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New pleuromutilin derivatives with enhanced antimicrobial activity. I. Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Phase II clinical study of BC-3781, a pleuromutilin antibiotic, in treatment of patients with acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pleuromutilin derivatives show efficacy in drug-resistant infections | BioWorld [bioworld.com]
- 16. journals.asm.org [journals.asm.org]
- 17. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Topical Pleuromutilin Formulations for Skin Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its semi-synthetic derivatives represent a unique class of antibiotics with a distinct mechanism of action, making them valuable candidates for the topical treatment of skin and soft tissue infections (SSTIs), particularly in an era of rising antimicrobial resistance. This document provides detailed application notes and protocols for the preclinical and clinical development of topical pleuromutilin formulations. The information is intended to guide researchers and drug development professionals in evaluating the efficacy, safety, and formulation characteristics of these promising compounds.
Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a mechanism distinct from other major antibiotic classes.[1][2] This unique mode of action results in a low potential for cross-resistance.[2] Retapamulin (B1680546) is the first pleuromutilin antibiotic approved for topical use in humans for the treatment of impetigo.[3][4] Lefamulin (B1674695), another derivative, has been investigated for both systemic and topical applications, showing potent activity against common skin pathogens.[5][6]
Data Presentation
In Vitro Activity of Pleuromutilin Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for retapamulin and lefamulin against key bacterial pathogens implicated in skin infections.
Table 1: Retapamulin MIC Values against Staphylococcus aureus and Streptococcus pyogenes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 106 | 0.03 - 0.25 | - | - | [7] |
| Staphylococcus aureus | 664 | ≤0.015 - 2 | 0.06 | 0.125 | [8] |
| Methicillin-Resistant S. aureus (MRSA) | 488 | ≤0.015 - 2 | 0.06 | 0.125 | [8] |
| Streptococcus pyogenes | 109 | 0.008 - 0.03 | - | - | [7] |
| Streptococcus pyogenes | 400 | ≤0.015 - 0.12 | 0.03 | 0.06 | [9] |
Table 2: Lefamulin MIC Values against Common Skin Pathogens
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 3,679 | ≤0.008 - >32 | 0.06 | 0.12 | [10] |
| Methicillin-Susceptible S. aureus (MSSA) | - | - | 0.06 | 0.12 | [10] |
| Methicillin-Resistant S. aureus (MRSA) | - | - | 0.12 | 0.25 | [10] |
| Vancomycin-Resistant S. aureus (VRSA) | 10 | 0.06 - 0.25 | 0.06 | 0.25 | [11] |
| Vancomycin-Intermediate S. aureus (VISA) | 10 | 0.06 - 0.5 | 0.12 | 0.25 | [11] |
| Streptococcus pyogenes | - | - | ≤0.008 | 0.03 | [12] |
| Streptococcus agalactiae | - | - | 0.06 | 0.5 | [12] |
Clinical Efficacy of Topical Pleuromutilins
Table 3: Clinical and Microbiological Success Rates of Retapamulin 1% Ointment for Impetigo
| Study Design | Treatment Group | Comparator Group | Clinical Success Rate | Microbiological Success Rate | Reference(s) |
| Randomized, double-blind, placebo-controlled | Retapamulin 1% (n=139) | Placebo (n=71) | 85.6% | 91.2% | [1] |
| (vs. 52.1% for placebo) | (vs. 50.9% for placebo) | ||||
| Randomized, observer-blinded, non-inferiority | Retapamulin 1% (n=346) | Fusidic acid 2% (n=175) | 99.1% | 98.3% | [13] |
| (vs. 94.0% for fusidic acid) | (vs. 93.9% for fusidic acid) |
Table 4: Clinical Efficacy of Intravenous Lefamulin in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - Phase 2 Results
| Treatment Group | Comparator Group | Clinical Success Rate at Test-of-Cure | Reference(s) |
| Lefamulin 100 mg IV q12h (n=70) | Vancomycin 1g IV q12h (n=66) | 90.0% | [6] |
| Lefamulin 150 mg IV q12h (n=71) | 88.9% | [6] | |
| (92.2% for vancomycin) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of a pleuromutilin derivative that inhibits the visible growth of a target microorganism.
Materials:
-
Pleuromutilin derivative (e.g., retapamulin, lefamulin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, clinical isolates)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]
-
-
Antibiotic Dilution:
-
Prepare a stock solution of the pleuromutilin derivative in a suitable solvent and then dilute in CAMHB to twice the highest desired concentration.
-
In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the 2x concentrated antibiotic solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.[15]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). This brings the final volume in each well to 200 µL and the antibiotic concentrations to the desired final range.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.[16]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.
-
Murine Model of Superficial Skin Infection
This protocol describes a tape-stripping model to induce a superficial skin infection for evaluating the efficacy of topical pleuromutilin formulations.[17][18]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Pleuromutilin topical formulation (e.g., 1% ointment) and vehicle control
-
Staphylococcus aureus or Streptococcus pyogenes strain
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Adhesive tape
-
Sterile swabs
-
Calipers
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice.
-
Shave a small area on the back of each mouse.
-
-
Skin Disruption:
-
Apply and remove adhesive tape repeatedly (6-8 times) to the shaved area to disrupt the stratum corneum.[19]
-
-
Infection:
-
Prepare a bacterial suspension in PBS to a concentration of approximately 1 x 10⁷ CFU/mL.
-
Apply a small volume (e.g., 10 µL) of the bacterial suspension to the tape-stripped area.[19]
-
-
Treatment:
-
At a designated time post-infection (e.g., 2 hours), apply a standardized amount of the topical pleuromutilin formulation or vehicle control to the infected area.
-
Repeat the treatment as per the desired regimen (e.g., twice daily for 5 days).
-
-
Evaluation:
-
Visually score the skin lesions daily for signs of infection (e.g., erythema, edema, crust formation) using a defined scoring system.
-
Measure the lesion size daily using calipers.
-
At the end of the study, euthanize the animals and excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS and perform serial dilutions for bacterial enumeration (CFU/g of tissue) on appropriate agar plates.
-
In Vitro Skin Permeation using Franz Diffusion Cells
This protocol evaluates the permeation of a pleuromutilin derivative from a topical formulation through a skin membrane.[20][21]
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Pleuromutilin topical formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Water bath/circulator (32°C)
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
-
Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Dosing:
-
Apply a precise amount of the topical formulation to the surface of the skin in the donor chamber.
-
-
Permeation Study:
-
Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of the pleuromutilin derivative in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
-
Visualizations
Signaling Pathway: Mechanism of Action of Pleuromutilins
Caption: Pleuromutilin's mechanism of action on the bacterial ribosome.
Experimental Workflow: Topical Pleuromutilin Development
Caption: Preclinical to clinical workflow for topical pleuromutilin development.
References
- 1. Efficacy and safety of retapamulin ointment as treatment of impetigo: randomized double-blind multicentre placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retapamulin: a review of its use in the management of impetigo and other uncomplicated superficial skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. Activity of retapamulin against Streptococcus pyogenes and Staphylococcus aureus evaluated by agar dilution, microdilution, E-test, and disk diffusion methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. jmilabs.com [jmilabs.com]
- 12. journals.asm.org [journals.asm.org]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. protocols.io [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of a superficial skin infection model in mice by using Staphylococcus aureus and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alterlab.co.id [alterlab.co.id]
- 21. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Predicting Pleuromutilin-Ribosome Interactions Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] This unique mechanism of action makes them effective against a variety of bacteria, including resistant strains like MRSA.[1][2] Molecular docking is a powerful computational tool used to predict the binding mode and affinity of ligands, such as pleuromutilin derivatives, to their macromolecular targets. These predictions can guide the design and optimization of new, more potent antibiotics. This document provides detailed application notes and protocols for using molecular docking to predict and analyze the interactions between pleuromutilin derivatives and the bacterial ribosome.
Core Concepts in Pleuromutilin-Ribosome Docking
Pleuromutilin exerts its antibacterial effect by binding to the V domain of the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[1][2] The tricyclic core of pleuromutilin and its derivatives primarily engages in hydrophobic interactions and van der Waals forces with nucleotides in domain V of the 23S rRNA.[4] Key interactions often involve hydrogen bonds, for instance, between the ketone group on the pleuromutilin core and residues like A-2482, or between the hydroxyl group and residues such as C-2420.[1] The C14 side chain extends towards the P-site of the ribosome, and modifications at this position are crucial for enhancing antibacterial activity and pharmacokinetic properties.[2][5][6] Molecular docking simulations aim to replicate these interactions in silico to predict the binding affinity and orientation of novel derivatives.
Experimental Protocols
Preparation of the Ribosomal Receptor
A crucial first step in molecular docking is the preparation of the receptor (the ribosome). High-quality crystal structures are essential for accurate predictions.
Protocol:
-
Obtain the Ribosome Structure: Download the crystal structure of the bacterial 50S ribosomal subunit in complex with a pleuromutilin derivative. A commonly used structure is PDB ID: 1XBP, which represents the Deinococcus radiodurans 50S subunit in complex with tiamulin (B153960).[1][5]
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein and RNA chains.
-
Assign appropriate atom types and charges using a force field such as CHARMM or AMBER.
-
Define the binding site. This is typically a grid box centered on the known binding location of pleuromutilin in the PTC. The size of the grid should be sufficient to accommodate the ligand and allow for some conformational flexibility.
-
Preparation of the Pleuromutilin Ligand
The ligand (pleuromutilin derivative) must also be prepared for docking.
Protocol:
-
Generate 3D Structure: Create a 3D structure of the pleuromutilin derivative using a molecule builder or from a 2D sketch.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Charges and Torsion Angles: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds to allow for conformational flexibility during docking.
Molecular Docking Simulation
Various software packages are available for molecular docking, including AutoDock, LeDock, and Glide.[7][8] The following is a general protocol that can be adapted for specific software.
Protocol:
-
Select Docking Software: Choose a docking program based on availability and user familiarity. LeDock and AutoDock Vina are frequently mentioned in the literature for this type of study.[1][8]
-
Configure Docking Parameters:
-
Algorithm: Select a suitable search algorithm, such as a Lamarckian Genetic Algorithm (as used in AutoDock) or a simulated annealing approach.[7]
-
Number of Runs: Set the number of independent docking runs (e.g., 10-100) to ensure thorough sampling of the conformational space.
-
Population Size and Generations: For genetic algorithms, define parameters like population size, number of generations, and rates of mutation and crossover.
-
-
Run the Docking Simulation: Execute the docking calculation. The program will generate a set of possible binding poses for the ligand within the defined binding site, each with a corresponding binding energy score.
Post-Docking Analysis and Validation
The results of the docking simulation must be carefully analyzed and validated.
Protocol:
-
Analyze Binding Poses:
-
Visualize the docked poses using molecular graphics software (e.g., PyMOL, Chimera).
-
Analyze the interactions between the ligand and the ribosome for each pose, identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Cluster the poses based on their root-mean-square deviation (RMSD) to identify the most populated and lowest energy binding modes.
-
-
Evaluate Binding Affinity: The docking score, typically reported as binding free energy (ΔG) in kcal/mol, provides an estimate of the binding affinity. Lower (more negative) values indicate stronger binding.
-
Validate the Docking Protocol:
-
Redocking: A crucial validation step is to dock the co-crystallized ligand (e.g., tiamulin for PDB ID: 1XBP) back into the binding site. A low RMSD (< 2.0 Å) between the docked pose and the crystal structure pose indicates a reliable docking protocol.[1][5][9]
-
Correlation with Experimental Data: If available, correlate the docking scores with experimental data, such as Minimum Inhibitory Concentrations (MICs), for a series of derivatives. A good correlation strengthens the predictive power of the model.
-
Data Presentation
The quantitative results from molecular docking studies are best presented in a tabular format for clear comparison.
| Compound | Docking Software | PDB ID | Binding Free Energy (kcal/mol) | RMSD (Å) | Key Interacting Residues | Reference |
| Compound 13 | LeDock | 1XBP | -9.66 | 0.728 (for redocked tiamulin) | A-2482, U-2564, C-2420 | [1] |
| Compound 9 | Not Specified | Not Specified | -9.7 | 0.596 | U-2485, U-2483, G-2044 | [10] |
| Compound 50 | Not Specified | 1XBP | -12.0 | Not Specified | Not Specified | [3][6] |
| Compound 64 | Not Specified | 1XBP | -11.1 | Not Specified | Not Specified | [3] |
| Compound 50 | Not Specified | Not Specified | -7.50 | Not Specified | Not Specified | [11] |
| Compound 18 | Not Specified | Not Specified | -7.30 | Not Specified | Not Specified | [12] |
Visualizations
Diagrams are essential for visualizing workflows and molecular interactions.
References
- 1. Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, in vitro and in vivo evaluation and molecular docking study of novel pleuromutilin derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Pleuromutilins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the minimum inhibitory concentration (MIC) of pleuromutilin (B8085454) antibiotics against a variety of bacterial pathogens using the broth microdilution method. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Pleuromutilins are a class of antibacterial agents that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][2] This unique mechanism of action results in a low potential for cross-resistance with other antibiotic classes. Accurate and reproducible susceptibility testing is crucial for the clinical development and effective use of pleuromutilin drugs such as lefamulin, tiamulin (B153960), and valnemulin (B25052).[1][2] The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents and is considered a reference method by both CLSI and EUCAST.[3][4][5][6] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid medium.[7][8]
Principle of the Method
The broth microdilution method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.[7][8] The test is performed in 96-well microtiter plates where each well contains a specific concentration of the pleuromutilin antibiotic. After incubation, the wells are visually inspected for turbidity or a pellet of bacterial growth. The MIC value is a critical parameter for assessing the antimicrobial activity of new pleuromutilin derivatives, monitoring for resistance development, and establishing clinical breakpoints.[9]
Materials and Reagents
-
Pleuromutilin antibiotic powder (e.g., lefamulin, tiamulin, valnemulin)
-
Solvents for stock solution preparation (e.g., Dimethyl sulfoxide (B87167) - DMSO)[10]
-
Sterile 96-well microtiter plates with round or flat-bottom wells
-
Sterile reservoirs and multichannel pipettes
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms[11]
-
Haemophilus Test Medium (HTM) for Haemophilus influenzae
-
Veterinary Fastidious Medium (VFM) for certain veterinary pathogens[12]
-
MH-F broth (Mueller-Hinton broth with lysed horse blood and β-NAD) for fastidious organisms as per EUCAST guidelines[13]
-
Bacterial cultures of test organisms
-
Quality control (QC) bacterial strains (see Table 3)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
-
Vortex mixer
Experimental Protocols
Preparation of Pleuromutilin Stock Solutions
-
Accurately weigh the pleuromutilin antibiotic powder.
-
Dissolve the powder in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 1280 µg/mL or 640 µg/mL).[10]
-
Ensure the powder is completely dissolved. The stock solution can be filter-sterilized if necessary, but compatibility with the filter material should be verified.
-
Further dilutions are made from this stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the serial dilutions in the microtiter plate.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
Broth Microdilution Procedure
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting pleuromutilin concentration (prepared in broth) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.
-
The final volume in each well containing the antibiotic dilutions will be 100 µL.
-
Leave at least one well with no antibiotic as a positive growth control and one well with no bacteria as a negative sterility control.
-
Inoculate each well (except the negative control) with 5 µL of the prepared bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.[15]
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.[11]
Reading and Interpreting Results
-
After incubation, place the microtiter plate on a viewing stand or light box to determine the MIC.
-
The MIC is the lowest concentration of the pleuromutilin that completely inhibits visible growth of the organism.[8][9]
-
The growth control well should show distinct turbidity or a pellet of growth at the bottom. The sterility control well should remain clear.
-
For some bacteriostatic agents, trailing endpoints (reduced growth over a range of concentrations) may occur. In such cases, the MIC is read as the lowest concentration with a significant reduction in growth (e.g., ≥80%) compared to the positive control.[16]
Data Presentation
Table 1: In Vitro Activity of Lefamulin against Common Respiratory Pathogens
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 482 | 0.12 | 0.12 | ≤0.004 - 0.25 |
| Haemophilus influenzae | 99 | 0.5 | 2.0 | ≤0.015 - >8.0 |
| Moraxella catarrhalis | 95 | 0.06 | 0.12 | ≤0.015 - 0.12 |
| Methicillin-Susceptible S. aureus (MSSA) | 70 | 0.12 | 0.25 | 0.06 - >2.0 |
| Methicillin-Resistant S. aureus (MRSA) | 130 | 0.12 | 0.25 | 0.06 - >2.0 |
Data compiled from a Canadian surveillance study.[17]
Table 2: In Vitro Activity of Tiamulin and Valnemulin against Veterinary Pathogens
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Mycoplasma gallisepticum | Tiamulin | - | - | - | ≤0.25 |
| Mycoplasma gallisepticum | Valnemulin | - | - | - | <0.008 |
| Brachyspira hyodysenteriae | Tiamulin | - | - | - | 0.0125 - 4 |
| Brachyspira hyodysenteriae | Valnemulin | - | - | - | 0.031 - 32 |
| Actinobacillus pleuropneumoniae | Tiamulin | - | - | 16 | 8 - 16 |
Data compiled from various sources.[12][18][19][20]
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of the broth microdilution assay.[7] QC should be performed with each new batch of reagents and on each day of testing. The MIC values for the recommended QC strains must fall within the acceptable ranges.
Table 3: Quality Control Ranges for Pleuromutilin Susceptibility Testing
| QC Strain | Pleuromutilin | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Tiamulin | 0.5 - 2 |
| Streptococcus pneumoniae ATCC® 49619™ | Tiamulin | 0.5 - 4 |
| Actinobacillus pleuropneumoniae ATCC® 27090™ | Tiamulin | 8 - 32 (in VFM) |
| Actinobacillus pleuropneumoniae ATCC® 27090™ | Tiamulin | 4 - 32 (in HTM) |
Data compiled from published literature.[12]
Visualizations
Caption: Workflow for Pleuromutilin Broth Microdilution Susceptibility Testing.
References
- 1. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. testinglab.com [testinglab.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of structurally-diverse pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. jmilabs.com [jmilabs.com]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. researchgate.net [researchgate.net]
- 15. szu.gov.cz [szu.gov.cz]
- 16. food.dtu.dk [food.dtu.dk]
- 17. cjic.ca [cjic.ca]
- 18. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application of Pleuromutilins in Treating Atypical Pneumonia Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its semi-synthetic derivatives represent a potent class of antibiotics with a unique mechanism of action, making them effective against a range of bacterial pathogens, including those responsible for atypical pneumonia. Atypical pneumonia, primarily caused by intracellular or cell wall-deficient bacteria such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, often poses a therapeutic challenge due to the ineffectiveness of cell wall-active agents like beta-lactams. Pleuromutilins, by inhibiting bacterial protein synthesis, provide a valuable therapeutic alternative. Lefamulin is the first pleuromutilin antibiotic approved for systemic use in humans for the treatment of community-acquired bacterial pneumonia (CABP).[1][2][3] This document provides detailed application notes on the efficacy of pleuromutilins against these pathogens and standardized protocols for their evaluation.
Mechanism of Action
Pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.[1][4][5] This binding interaction occurs at a site distinct from other ribosome-targeting antibiotic classes, which contributes to the low potential for cross-resistance.[4] The tricyclic core of the pleuromutilin molecule binds to the A- and P-sites of the ribosome, preventing the correct positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation, which ultimately halts bacterial protein synthesis.[4][5]
Caption: Mechanism of action of pleuromutilin antibiotics.
In Vitro Efficacy Against Atypical Pneumonia Pathogens
Pleuromutilins, particularly lefamulin, have demonstrated potent in vitro activity against key atypical pneumonia pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of Lefamulin against Mycoplasma pneumoniae
| Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| 50 | 0.006 | 0.006 | - | [6] |
| 17 | - | - | ≤0.001 | [7] |
| Not Specified | 0.03 | 0.03 | ≤0.015 - 0.03 | [2][8] |
Table 2: In Vitro Activity of Lefamulin against Chlamydia pneumoniae
| Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 50 | 0.02 | 0.04 | [6] |
Table 3: In Vitro Activity of Lefamulin against Legionella pneumophila
| Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| 30 | 0.06 | 0.5 | - | [6] |
| 2 | - | - | 0.5 - 1 | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Mycoplasma pneumoniae using Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M43-A.[9][10]
Materials:
-
Mycoplasma pneumoniae isolates and reference strain (e.g., ATCC 29342)
-
Pleuromutilin antibiotic (e.g., lefamulin) stock solution
-
SP4 broth medium
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., sterile water or broth)
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the pleuromutilin antibiotic in a suitable solvent. b. Perform serial twofold dilutions of the antibiotic in SP4 broth in the 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: a. Culture M. pneumoniae isolates in SP4 broth until the mid-logarithmic phase of growth is reached. b. Adjust the inoculum concentration to approximately 10⁴ to 10⁵ color changing units (CCU)/mL.
-
Inoculation: a. Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared M. pneumoniae inoculum. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: a. Seal the microtiter plates to prevent evaporation. b. Incubate the plates at 37°C in a non-CO₂ incubator.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the growth of the organism, as indicated by the absence of a color change in the medium (due to the phenol (B47542) red indicator) after the growth control well has changed color. b. The incubation period is typically 5-7 days but can vary depending on the growth rate of the strain.
References
- 1. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]
- 3. Lefamulin: A Novel Semisynthetic Pleuromutilin Antibiotic for Community-acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial activity of the novel pleuromutilin antibiotic BC-3781 against organisms responsible for community-acquired respiratory tract infections (CARTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
Application Notes and Protocols for the Semi-synthesis of Novel Pleuromutilin Derivatives with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of novel pleuromutilin (B8085454) derivatives designed to exhibit enhanced biological activity. The information compiled is intended to guide researchers in the development of new antibacterial agents based on the pleuromutilin scaffold, a class of antibiotics known for their unique mechanism of action targeting the bacterial ribosome.[1][2]
Introduction
Pleuromutilin is a naturally occurring diterpene antibiotic produced by the fungus Pleurotus mutilus.[3] While pleuromutilin itself possesses modest antibacterial activity, its derivatives have been successfully developed into potent drugs for both veterinary and human use.[3] The semi-synthesis of pleuromutilin derivatives, primarily through modification of the C-14 side chain, has led to the discovery of compounds with significantly enhanced efficacy against a range of bacterial pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4]
The primary mechanism of action for pleuromutilin and its derivatives is the inhibition of bacterial protein synthesis.[1] These compounds bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site crucial for peptide bond formation.[4] This unique binding site and mechanism of action contribute to the low incidence of cross-resistance with other classes of antibiotics.[5]
This document outlines the synthetic strategies, experimental protocols, and biological evaluation methods for developing novel pleuromutilin derivatives with enhanced antimicrobial properties.
Data Presentation: Antibacterial Activity of Novel Pleuromutilin Derivatives
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative novel pleuromutilin derivatives against various bacterial strains. The data is compiled from published research and is presented for comparative analysis.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Thioether Pleuromutilin Derivatives
| Compound | S. aureus ATCC 29213 | MRSA ATCC 43300 | E. coli ATCC 25922 | Reference |
| Tiamulin | 0.5 | 0.5 | >64 | [6] |
| Derivative 8 | - | 0.125 | - | [7] |
| Derivative 12 | - | 0.125 | - | [8] |
| Derivative 13 | - | 0.0625 | - | [9][10] |
| Compound 9 | - | 0.06 | - | [11] |
| Compound 1 | < 0.0625 | < 0.0625 | - | [2][12] |
| Compound 3a | 0.125 | 0.125 | >64 | [13] |
| Compound 15a | 0.125 | 0.125 | - | [4] |
| Compound 50 | 0.5 | 0.125 | - | [14] |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Pleuromutilin Derivatives with Heterocyclic Moieties
| Compound | S. aureus ATCC 29213 | MRSA ATCC 43300 | S. aureus AD3 | S. aureus 144 | Reference |
| Tiamulin | - | 0.5 | - | - | [6] |
| Compound 12c | - | 0.25 | - | - | [6] |
| Compound 19c | - | 0.25 | - | - | [6] |
| Compound 22c | - | 0.25 | - | - | [6] |
| Compound 50 | 1 | 0.5 | 1 | 2 | [15] |
| Compound 62 | 1 | 0.5 | 1 | 2 | [15] |
| Compound 64 | 1 | 1 | 2 | 2 | [15] |
Experimental Protocols
Protocol 1: General Semi-synthesis of 14-O-Thioacetyl Pleuromutilin Derivatives
This protocol describes a general method for the synthesis of novel pleuromutilin derivatives with a thioether linkage at the C-14 side chain, a common strategy to enhance antibacterial activity.[12][16]
1. Synthesis of 22-O-Tosylpleuromutilin (Intermediate)
-
To a solution of pleuromutilin (1 mmol) in dichloromethane (B109758) (DCM, 8 mL), add triethylamine (B128534) (Et3N, 3 mmol).
-
Stir the mixture at room temperature and slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.1 mmol).
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete (monitored by TLC), extract the organic phase with saturated sodium chloride solution (3x) and water (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield 22-O-tosylpleuromutilin as a white solid.[17]
2. Synthesis of Novel Thioether Derivatives
-
To a solution of 22-O-tosylpleuromutilin (1 mmol) in a suitable solvent (e.g., acetone, acetonitrile), add the desired thiol-containing moiety (1.2 mmol) and a base such as potassium carbonate (K2CO3, 2 mmol).
-
Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete (monitored by TLC).
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography to obtain the final novel pleuromutilin derivative.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][15]
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension from fresh colonies on an appropriate agar (B569324) plate in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Protocol 3: Molecular Docking of Pleuromutilin Derivatives with the Bacterial Ribosome
Molecular docking studies are performed to predict the binding mode and affinity of the novel derivatives to their target, the 50S ribosomal subunit.[9][10][14]
-
Preparation of the Receptor:
-
Obtain the crystal structure of the bacterial 50S ribosomal subunit from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1XBP.[10]
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., AutoDock Tools).
-
-
Preparation of the Ligand:
-
Draw the 3D structure of the novel pleuromutilin derivative using a chemical drawing software (e.g., ChemDraw) and optimize its geometry using a computational chemistry program (e.g., Gaussian).
-
Assign charges and define rotatable bonds for the ligand.
-
-
Docking Simulation:
-
Define the binding site on the 50S ribosomal subunit, typically centered on the peptidyl transferase center.
-
Perform the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses of the ligand within the defined binding site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose based on the binding energy.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the ribosomal binding site to understand the molecular basis of its activity.[10]
-
Visualizations
Signaling Pathway: Mechanism of Action of Pleuromutilin Derivatives
Caption: Mechanism of action of pleuromutilin derivatives.
Experimental Workflow: Semi-synthesis and Evaluation
Caption: Semi-synthesis and evaluation workflow.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Key structural modifications for enhanced activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure-Activity Relationship Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity evaluation of synthetic novel pleuromutilin derivatives in vitro and in experimental infection mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Total synthesis of structurally-diverse pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleuromutilins. Fermentation, structure and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total Synthesis of (+)-Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model [mdpi.com]
- 17. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Pleuromutilin in a Neutropenic Mouse Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of pleuromutilin (B8085454) and its derivatives in a neutropenic mouse thigh infection model. This model is a standardized and highly utilized in vivo system for the preclinical evaluation of antimicrobial agents, offering reproducible and predictive data on drug efficacy.[1]
Introduction to Pleuromutilins and the Neutropenic Thigh Model
Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This unique mechanism of action makes them effective against a range of Gram-positive and some Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] Lefamulin is the first systemically available pleuromutilin approved for human use.[5][6][7]
The neutropenic mouse thigh infection model is a cornerstone for preclinical antibiotic assessment.[1] By inducing neutropenia, the model minimizes the influence of the host immune system, allowing for a direct evaluation of the antimicrobial agent's bactericidal or bacteriostatic activity.[1][8] This model is particularly useful for studying pharmacokinetics/pharmacodynamics (PK/PD) relationships and determining the dose-response of new antibiotic candidates.[1]
Key Experimental Findings
Studies utilizing the neutropenic mouse thigh infection model have demonstrated the efficacy of various pleuromutilin derivatives against clinically relevant pathogens. Lefamulin, for instance, has shown potent activity against Streptococcus pneumoniae and Staphylococcus aureus.[5][6][7] The primary PK/PD index correlated with lefamulin's efficacy is the AUC0–24/MIC ratio.[5][6][7] Novel pleuromutilin derivatives have also shown significant reductions in bacterial load, in some cases exceeding the efficacy of established antibiotics like tiamulin.[2][4][9]
Data Presentation
Table 1: In Vivo Efficacy of Lefamulin against S. pneumoniae and S. aureus
| Pathogen | PK/PD Index Correlating with Efficacy | R² Value | Required 24h Total Drug AUC/MIC for Static Effect | Required 24h Free Drug AUC/MIC for Static Effect |
| S. pneumoniae | AUC0–24/MIC | 79.9% | 9.92 - 32.1 | 1.98 - 6.42 |
| S. aureus | AUC0–24/MIC | 78.3% | 40.2 - 82.5 | 8.04 - 16.5 |
Data sourced from studies on the in vivo pharmacodynamics of lefamulin.[5][6]
Table 2: Efficacy of Novel Pleuromutilin Derivatives against MRSA
| Compound | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) vs. Control | Comparator | Comparator Bacterial Load Reduction (log10 CFU/thigh) |
| Compound 9 | 20 | ~1.3 | Tiamulin (20 mg/kg) | ~0.7 |
| Unnamed Derivative [I] | 20 | -1.24 | Tiamulin (20 mg/kg) | -0.94 |
| Z33 | Not specified | Better than tiamulin | Tiamulin | Not specified |
Data compiled from various studies on novel pleuromutilin derivatives.[2][4][9][10][11]
Experimental Protocols
I. Induction of Neutropenia
This protocol describes the method for inducing a neutropenic state in mice, a critical step for this infection model.[1][8]
Materials:
-
Sterile saline for injection
-
Mice (e.g., ICR or BALB/c)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline. A common regimen involves two doses.[8]
-
Administer the first dose of cyclophosphamide (e.g., 150 mg/kg) via intraperitoneal injection four days prior to infection.[8]
-
Administer the second dose of cyclophosphamide (e.g., 100 mg/kg) one day prior to infection.[8]
-
This regimen typically results in a temporary depletion of neutrophils, rendering the mice susceptible to infection.[1]
Caption: Workflow for inducing neutropenia in mice.
II. Mouse Thigh Infection Model
This protocol details the procedure for establishing a localized bacterial infection in the thigh of neutropenic mice.[1][6]
Materials:
-
Neutropenic mice
-
Bacterial culture (e.g., S. aureus, S. pneumoniae, MRSA) at a known concentration (CFU/mL)
-
Sterile saline
-
Syringes and needles for intramuscular injection
Procedure:
-
Prepare a bacterial suspension in sterile saline to the desired inoculum concentration (e.g., 10^5–10^6 CFU).[6]
-
Two hours before initiating antibiotic treatment, inject 100 µL of the bacterial suspension into the thigh muscle of each mouse.[6]
-
This establishes a localized infection suitable for evaluating the efficacy of antimicrobial agents.
III. Administration of Pleuromutilin Derivatives and Efficacy Assessment
This protocol outlines the treatment of infected mice with pleuromutilin compounds and the subsequent evaluation of their antibacterial effect.
Materials:
-
Infected, neutropenic mice
-
Pleuromutilin compound formulated for administration (e.g., subcutaneous injection)
-
Vehicle control (e.g., sterile saline)
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
Agar (B569324) plates for bacterial culture
-
Incubator
Procedure:
-
Initiate treatment with the pleuromutilin derivative at various doses 2 hours post-infection.[6] Administration is typically subcutaneous in a volume of 0.2 mL.[6]
-
A control group should receive the vehicle alone.
-
Continue treatment at specified intervals (e.g., once, twice, or four times daily) for a total of 24 hours.[6]
-
At 24 hours post-treatment initiation, euthanize the mice.[6]
-
Aseptically remove the infected thigh tissue.[6]
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.[8]
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.[8]
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) on each plate to determine the bacterial load per thigh.
-
The efficacy of the pleuromutilin derivative is determined by the reduction in bacterial load (log10 CFU/thigh) compared to the vehicle-treated control group.
Caption: Overall experimental workflow for pleuromutilin efficacy testing.
Mechanism of Action Visualization
Pleuromutilins exert their antibacterial effect by inhibiting protein synthesis. They bind to the peptidyl transferase center of the 50S ribosomal subunit, preventing the correct positioning of tRNA molecules and thereby halting peptide bond formation.[3]
Caption: Simplified signaling pathway of pleuromutilin's mechanism of action.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pleuromutilin analog shows potent antibacterial activity against MRSA | BioWorld [bioworld.com]
- 5. In vivo pharmacodynamics of lefamulin, the first systemic pleuromutilin for human use, in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacodynamics of lefamulin, the first systemic pleuromutilin for human use, in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection [mdpi.com]
- 10. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Structure-Activity Relationship (QSAR) Modeling of Pleuromutilins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pleuromutilin (B8085454) and its derivatives are a class of antibacterial agents that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] This unique mechanism of action makes them effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] For pleuromutilins, QSAR models can be invaluable tools for predicting the antibacterial activity of novel derivatives, optimizing lead compounds, and guiding the design of new, more potent drugs.[7][8][9]
These application notes provide a detailed overview and step-by-step protocols for developing robust and predictive QSAR models for pleuromutilin derivatives.
Signaling Pathway and Mechanism of Action
Pleuromutilins exert their antibacterial effect by inhibiting protein synthesis. They bind to the A- and P-sites within the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.[1][3] This binding event physically obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.[1][2] The tricyclic core of the pleuromutilin molecule is crucial for this interaction, positioning itself within a pocket at the A-site, while the C14 side chain extends towards the P-site.[2][3]
Caption: Mechanism of action of pleuromutilin antibiotics.
QSAR Modeling Workflow
A typical QSAR modeling workflow involves several key stages, from data collection and preparation to model building and rigorous validation.[10]
Caption: A typical workflow for QSAR model development.
Experimental Protocols
Data Set Preparation
-
Data Collection: Compile a dataset of pleuromutilin derivatives with their corresponding biological activity data.[9] The most common measure of antibacterial activity is the Minimum Inhibitory Concentration (MIC). It is advisable to collect data against a specific bacterial strain (e.g., S. aureus ATCC 29213 or a specific MRSA strain) to ensure consistency.
-
Data Conversion: Convert the MIC values (often in µg/mL or µM) to a logarithmic scale (pMIC = -log(MIC)) to ensure a more normal distribution of the data, which is often a prerequisite for statistical modeling.
-
Structure Drawing and Optimization:
-
Draw the 2D structures of all pleuromutilin derivatives using chemical drawing software like MarvinSketch or ChemDraw.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation for each molecule.
-
Molecular Descriptor Calculation
Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule.[7] They can be categorized into different dimensions (0D, 1D, 2D, 3D).
-
Software Selection: Utilize specialized software to calculate a wide range of molecular descriptors. Popular choices include:
-
Dragon: A comprehensive software that can calculate over 4,000 descriptors.[11]
-
PaDEL-Descriptor: An open-source tool that calculates a large number of 2D and 3D descriptors and fingerprints.[10]
-
RDKit/Mordred: Open-source Python libraries for cheminformatics that can compute a vast array of descriptors.[10]
-
-
Descriptor Calculation:
-
Import the optimized 3D structures of the pleuromutilin derivatives into the chosen descriptor calculation software.
-
Calculate a broad spectrum of descriptors, including constitutional, topological, geometrical, and electronic descriptors.
-
Data Splitting
To build a predictive QSAR model, the dataset must be divided into a training set for model development and a test set for evaluating its predictive performance on unseen data.[12]
-
Splitting Ratio: A common practice is to split the data into a training set (70-80% of the compounds) and a test set (20-30%).[12]
-
Splitting Method:
Model Building
Several statistical and machine learning methods can be used to build the QSAR model.
-
Partial Least Squares (PLS): A linear regression method that is well-suited for handling datasets with a large number of correlated descriptors.[13][14][15][16]
-
Random Forest (RF): An ensemble machine learning method based on decision trees that can capture non-linear relationships and is generally robust to overfitting.[17][18]
-
Protocol for PLS Model Building:
-
Use the training set data (descriptors as independent variables and pMIC as the dependent variable).
-
Apply PLS to derive a linear equation that best correlates the descriptors with the biological activity.
-
Determine the optimal number of latent variables to include in the model to avoid overfitting, often through cross-validation.
-
Model Validation
Validation is a critical step to ensure the robustness and predictive power of the developed QSAR model.[6][19]
-
Internal Validation:
-
Cross-Validation (Leave-One-Out or n-fold): A portion of the training set is iteratively left out, and the model is retrained on the remaining data. The left-out data is then predicted. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictivity.[6][20]
-
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled dataset. A valid model should have significantly lower performance metrics for the randomized data compared to the original model.[20]
-
-
External Validation:
-
The developed QSAR model is used to predict the biological activity of the compounds in the test set (which were not used during model building).
-
The predictive ability of the model is assessed by calculating the correlation coefficient (R²_pred) between the predicted and observed activities for the test set.
-
Quantitative Data
The performance of QSAR models is evaluated using several statistical metrics. Below are examples of such data from published studies on pleuromutilin derivatives.
| QSAR Model Type | Bacterial Strain | No. of Compounds | Model Building Method | r² (Training Set) | q² (Cross-Validation) | R²_pred (Test Set) | Reference |
| 3D-QSAR | S. aureus & MRSA | 955 | - | 0.9836 | 0.7986 | - | [7][8][21] |
| 2D-QSAR | S. aureus & MRSA | 955 | Random Forest | - | - | 80% accuracy | [7][8][21] |
| QSAR | Pleuromutilin Derivatives | 54 | PLS | - | - | - | [9] |
Minimum Inhibitory Concentration (MIC) Data for Selected Pleuromutilin Derivatives:
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | Reference |
| Tiamulin (B153960) | - | - | [4][22][23] |
| Valnemulin | - | - | [22] |
| Derivative Z33 | 0.125 - 0.25 | 0.125 - 0.25 | [22] |
| Derivative 9 | - | 0.06 | [4] |
| Derivative 11c | 0.0625 - 0.125 | - | [5] |
| Amphenmulin | 0.0156 - 8 | 0.0156 - 8 | [24] |
Mandatory Visualizations
Caption: Data splitting into training and test sets.
Caption: Internal and external validation of a QSAR model.
References
- 1. researchers.kean.edu [researchers.kean.edu]
- 2. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity Against MRSA of Pleuromutilin Derivatives Possessing a Mercaptoethylamine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. Resources-chemdes-ChemDes-ChemDes-Molecular descriptors computing platform [scbdd.com]
- 8. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR study and molecular modeling of pleuromutilin derivatives to predict antibacterial activity: Chemometrics and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neovarsity.org [neovarsity.org]
- 11. Molecular descriptors calculation - Dragon - Talete srl [talete.mi.it]
- 12. Does rational selection of training and test sets improve the outcome of QSAR modeling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. QSAR and QSPR model interpretation using partial least squares (PLS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Partial least squares analysis: Significance and symbolism [wisdomlib.org]
- 16. Partial Least Squares Program - Method Description [vcclab.org]
- 17. mdpi.com [mdpi.com]
- 18. QSAR modeling software and virtual screening [qsar4u.com]
- 19. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 20. elearning.uniroma1.it [elearning.uniroma1.it]
- 21. [PDF] Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model | Semantic Scholar [semanticscholar.org]
- 22. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Antibacterial Activity and Pharmacokinetic Profile of a Promising Antibacterial Agent: 22-(2-Amino-phenylsulfanyl)-22-Deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pleuromutilin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor water solubility of pleuromutilin (B8085454) in experimental settings.
Troubleshooting Guide
This section addresses specific problems you may encounter when preparing pleuromutilin solutions for in vitro assays.
Q1: My pleuromutilin powder won't dissolve in my aqueous buffer. What should I do?
A1: Pleuromutilin has very limited water solubility (approximately 20 µg/mL) and requires an organic solvent for initial dissolution.[1][2]
-
Step 1: Initial Dissolution. First, dissolve the pleuromutilin in an appropriate organic solvent to create a concentrated stock solution. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, methanol, or Dimethylformamide (DMF).[1] For cell-based assays, DMSO is the most frequently used solvent. A stock concentration of 10 mM in DMSO is a common starting point.[3]
-
Step 2: Check Solvent Quality. Ensure you are using a high-purity, anhydrous grade solvent. DMSO is hygroscopic; absorbed water can significantly impact the solubility of hydrophobic compounds. Using a fresh, unopened bottle is recommended.[3]
-
Step 3: Aiding Dissolution. If the compound is still difficult to dissolve, gentle warming to 37°C or sonication can be applied to facilitate the process.[3][4]
Q2: I dissolved pleuromutilin in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue caused by the poor aqueous solubility of pleuromutilin. The final concentration of the organic solvent in your assay medium must be kept low (typically ≤0.5% for DMSO in most cell lines) to avoid cytotoxicity.[5] When the concentrated DMSO stock is diluted, the pleuromutilin can crash out of the solution.
Here are several strategies to overcome this, ranging from simple to more complex formulation approaches:
-
Strategy 1: Optimize Dilution Technique. Perform a stepwise, serial dilution. Instead of adding the DMSO stock directly to the final volume of aqueous media, first, perform intermediate dilutions in 100% DMSO. Then, slowly add the final DMSO stock solution to your aqueous medium while vortexing or stirring to ensure rapid mixing. This avoids localized high concentrations of the compound that can initiate precipitation.[5]
-
Strategy 2: Use a Co-solvent System. A mixture of solvents can improve and maintain the solubility of the compound in the final aqueous solution. This is a common technique for in vivo and in vitro formulations.[3][5] A detailed protocol is provided in the "Experimental Protocols" section below.
-
Strategy 3: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like pleuromutilin, forming water-soluble inclusion complexes.[5][6][7] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[3][5] A detailed protocol for this method is available in the "Experimental Protocols" section.
A decision workflow for addressing precipitation is outlined below.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Highly Active Oligoethylene Glycol Pleuromutilins via Systematic Linker Synthesis/One-Pot Attachment and a Microscale Solubility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Oral Bioavailability of Pleuromutilin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with pleuromutilin (B8085454) derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of pleuromutilin derivatives?
A1: The low oral bioavailability of many pleuromutilin derivatives is a multifactorial issue stemming from several key factors:
-
Poor Aqueous Solubility: Many derivatives are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Pleuromutilin derivatives are often substrates for cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver. This leads to significant metabolism before the drug can reach systemic circulation.[1]
-
Efflux by P-glycoprotein (P-gp): Many of these compounds are recognized by the P-gp efflux transporter in the intestinal epithelium, which actively pumps the drug back into the gut lumen, reducing net absorption.[1]
Q2: Which formulation strategies are most effective for improving the oral bioavailability of pleuromutilin derivatives?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and presystemic metabolism:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[1] For example, the oral bioavailability of the pleuromutilin derivative CVH-174 was significantly increased when formulated as an ASD with inhibitors of CYP3A4 and P-gp.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to faster dissolution.
Q3: How significant is the impact of CYP3A4 and P-gp on the bioavailability of pleuromutilin derivatives?
A3: The impact is highly significant. For instance, the oral bioavailability of the pleuromutilin drug candidate CVH-174 in rats was approximately 1%.[1] Co-administration with ritonavir (B1064), a CYP3A4 inhibitor, increased the bioavailability. When co-administered with both ritonavir and zosuquidar (B1662489) (a P-gp inhibitor) in an amorphous solid dispersion, the bioavailability surprisingly increased to around 18%.[1] This demonstrates that both CYP3A4-mediated metabolism and P-gp efflux are major limiting factors.
Q4: Can structural modifications to the pleuromutilin scaffold improve oral bioavailability?
A4: Yes, medicinal chemistry efforts have focused on modifying the pleuromutilin structure to enhance its pharmacokinetic properties. For example, lefamulin (B1674695), a newer pleuromutilin derivative, was developed for both intravenous and oral administration in humans, indicating that structural modifications can lead to improved oral bioavailability compared to older derivatives.[2] However, even with these modifications, the oral bioavailability of lefamulin is still moderate, at around 25% in humans.
Data Presentation
Table 1: Oral Bioavailability of Various Pleuromutilin Derivatives in Different Species
| Derivative | Species | Dosage Form/Vehicle | Oral Bioavailability (%) | Reference(s) |
| Tiamulin | Pigs | Aqueous solution (gavage) | >90% | [3] |
| Tiamulin | Pigs | Medicated feed (180 mg/kg) | Lower than gavage | [4] |
| Tiamulin | Ducks | Oral gavage (30 mg/kg) | Not directly reported, but absorbed | [5] |
| Valnemulin (B25052) | Chickens | Oral administration | 74.42% | [6] |
| Valnemulin | Muscovy Ducks | Oral administration | 37% | [7] |
| Lefamulin | Humans | Immediate-release tablet (fasted) | ~25% | |
| CVH-174 | Rats | Simple suspension | ~1% | [1] |
| Amphenmulin | Chickens | Oral administration | 5.88% | [8] |
| Amphenmulin | Mice | Oral administration | 13.65% | [8] |
| Compound 16C | Mice | Intramuscular | 71.29% (intramuscular) | [9] |
Table 2: Effect of Formulation and Inhibitors on the Oral Bioavailability of Pleuromutilin Derivative CVH-174 in Rats
| Formulation/Co-administration | Oral Bioavailability (%) | Fold Increase | Reference(s) |
| Simple Suspension | ~1% | - | [1] |
| ASD with P-gp inhibitor (zosuquidar) | No significant increase | - | [1] |
| ASD with CYP3A4 inhibitor (ritonavir) | Increased | - | [1] |
| ASD with P-gp and CYP3A4 inhibitors | ~18% | ~18 | [1] |
Troubleshooting Guides
Problem 1: Very low and highly variable oral exposure in preclinical animal studies.
-
Possible Cause 1: Poor aqueous solubility leading to dissolution rate-limited absorption.
-
Troubleshooting Step: Characterize the solid-state properties of your compound (e.g., crystallinity, polymorphism). Consider formulation strategies to enhance solubility, such as preparing an amorphous solid dispersion or a nanosuspension.
-
-
Possible Cause 2: Extensive first-pass metabolism in the gut wall and/or liver.
-
Troubleshooting Step: Conduct an in vitro metabolic stability assay using liver microsomes from the preclinical species to assess the extent of metabolism. If metabolism is high, consider co-administration with a broad-spectrum CYP450 inhibitor (in a non-GLP setting) to confirm this as a limiting factor.
-
-
Possible Cause 3: Efflux by intestinal transporters like P-gp.
-
Troubleshooting Step: Perform a bidirectional Caco-2 permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter. Co-administration with a P-gp inhibitor in subsequent animal studies can confirm this.
-
Problem 2: In vitro Caco-2 permeability assay shows high permeability, but in vivo oral bioavailability is still low.
-
Possible Cause 1: High first-pass metabolism in the liver.
-
Troubleshooting Step: The Caco-2 model has limited metabolic capability. A high in vitro permeability might not translate to high in vivo bioavailability if the compound is rapidly cleared by the liver after absorption. Compare the in vitro metabolic stability in liver microsomes with intestinal microsomes.
-
-
Possible Cause 2: Poor solubility in the gastrointestinal tract.
-
Troubleshooting Step: The Caco-2 assay is typically performed with the compound in solution. In vivo, the compound must first dissolve from its solid form. Assess the biorelevant solubility of your compound in simulated gastric and intestinal fluids.
-
-
Possible Cause 3: Instability in gastrointestinal fluids.
-
Troubleshooting Step: Evaluate the chemical stability of your pleuromutilin derivative in simulated gastric and intestinal fluids at 37°C.
-
Problem 3: A formulation (e.g., ASD, SEDDS) fails to significantly improve oral bioavailability in vivo.
-
Possible Cause 1: Drug precipitation in the gastrointestinal tract.
-
Troubleshooting Step: For ASDs, the polymer may not be adequately maintaining a supersaturated state in vivo. For SEDDS, the emulsion may be unstable. Perform in vitro dissolution/dispersion tests in biorelevant media to assess for precipitation.
-
-
Possible Cause 2: The formulation does not overcome the primary barrier.
-
Troubleshooting Step: If the primary barrier is extensive first-pass metabolism, a solubility-enhancing formulation alone may not be sufficient. A strategy that also addresses metabolism, such as co-administration with an inhibitor or structural modification of the drug, may be necessary.
-
-
Possible Cause 3: The formulation is not optimized.
-
Troubleshooting Step: Systematically vary the components of your formulation (e.g., polymer type and drug loading for ASDs; oil, surfactant, and co-surfactant ratios for SEDDS) and re-evaluate in vitro performance before proceeding to further in vivo studies.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pleuromutilin derivative to enhance its aqueous solubility and dissolution rate.
Materials:
-
Pleuromutilin derivative
-
Polymer (e.g., HPMC, PVP, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the pleuromutilin derivative and the chosen polymer in a suitable organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution of both components by gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.
-
Characterize the resulting powder for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a pleuromutilin derivative and determine if it is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Pleuromutilin derivative stock solution (in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test compound (at a final concentration, e.g., 10 µM, with a final DMSO concentration ≤1%) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the pleuromutilin derivative in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a pleuromutilin derivative.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Pleuromutilin derivative
-
Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or a specific formulation like an ASD suspension or SEDDS)
-
Intravenous (IV) formulation vehicle (e.g., saline with a co-solvent)
-
Oral gavage needles
-
Syringes and needles for IV administration and blood collection
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Acclimatize rats for at least 3 days before the study. Fast the animals overnight (with access to water) before dosing.
-
Divide the rats into two groups: an oral (PO) administration group and an intravenous (IV) administration group (n=3-5 per group).
-
Oral Administration: Administer the pleuromutilin derivative formulation to the PO group via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Administration: Administer the IV formulation to the IV group via a tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
Collect blood samples (e.g., 100-200 µL) from the saphenous or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the pleuromutilin derivative in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both PO and IV groups using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Mandatory Visualizations
Caption: Factors limiting the oral bioavailability of pleuromutilin derivatives.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. The oral bioavailability of a pleuromutilin antibiotic candidate is increased after co-administration with the CYP3A4 inhibitor ritonavir and the P-gp inhibitor zosuquidar formulated as amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 4. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks [frontiersin.org]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. Pharmacokinetics and bioavailability of valnemulin in Muscovy ducks (Cairina moschata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of Pleuromutilins due to CYP3A4 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of pleuromutilins, with a specific focus on their inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic instability a concern for pleuromutilin (B8085454) drug development?
A1: Pleuromutilin and its derivatives often exhibit rapid metabolism, primarily mediated by cytochrome P450 enzymes, which can lead to low bioavailability and short in vivo efficacy.[1][2][3] This rapid breakdown of the drug can limit its therapeutic potential and necessitate higher or more frequent dosing, which may increase the risk of adverse effects. The primary sites for this metabolic transformation are the C-2 and C-8 positions of the mutilin (B591076) core.[1][2][3]
Q2: Which cytochrome P450 isoform is most critical for pleuromutilin metabolism?
A2: CYP3A4 is the primary enzyme responsible for the metabolism of a vast number of drugs, including many pleuromutilin derivatives.[4] Inhibition of CYP3A4 by pleuromutilins is a significant factor contributing to drug-drug interactions and can alter the pharmacokinetic profile of co-administered drugs.[4]
Q3: What is the mechanism of CYP3A4 induction by xenobiotics like pleuromutilins?
A3: Many xenobiotics, likely including some pleuromutilins, induce CYP3A4 expression through the pregnane (B1235032) X receptor (PXR) pathway. The drug binds to and activates PXR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific response elements on the CYP3A4 gene, leading to increased transcription and higher levels of the CYP3A4 enzyme.
Q4: What are the main strategies to overcome the metabolic instability of pleuromutilins?
A4: Key strategies focus on medicinal chemistry approaches to modify the pleuromutilin structure. These include:
-
Modification of the C-14 side chain: This is a common approach to improve both antibacterial activity and metabolic stability.[1]
-
Blocking active metabolic sites: Introducing chemical modifications at the C-2 and C-8 positions of the mutilin core can prevent metabolism by CYP3A4.[1][2][3]
-
Co-administration with a CYP3A4 inhibitor: While this can increase bioavailability, it also raises the risk of drug-drug interactions.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in CYP3A4 Inhibition Assays
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
IC50 values differ significantly from published data for the same compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Line Authenticity and Passage Number | Ensure the use of authenticated, low-passage cell lines. Genetic drift in cell lines over time can alter drug responses.[5] |
| Experimental Conditions | Standardize all experimental parameters, including cell seeding density, serum type and concentration, and drug incubation time. Minor variations can significantly impact results.[5] |
| Pipetting Errors | Calibrate pipettes regularly and ensure homogenous cell suspension before and during plating to avoid inconsistent cell numbers across wells.[5] |
| Edge Effects in Microplates | To mitigate evaporation and concentration effects on the outer wells of a microplate, fill these wells with a sterile liquid like PBS or media without cells and use the inner wells for the experiment.[5] |
| Assay-Specific Variability | The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Be aware that some inhibitors may interfere with the assay chemistry, leading to inaccurate readings.[5] |
Issue 2: No or Weak CYP3A4 Inhibition Detected
Symptoms:
-
The pleuromutilin derivative does not show any significant inhibition of CYP3A4 activity, contrary to expectations.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Solubility | Ensure the test compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or a solubility enhancer if compatible with the assay. |
| Incorrect Substrate Concentration | The concentration of the probe substrate should be at or near its Michaelis-Menten constant (Km) for the specific CYP isoform. |
| Inactive Enzyme | Verify the activity of the human liver microsomes or recombinant CYP3A4 enzyme using a known potent inhibitor as a positive control. |
| Inappropriate Incubation Time | For time-dependent inhibition, a pre-incubation step is crucial. Ensure the pre-incubation time is sufficient for the inhibitor to inactivate the enzyme. |
Quantitative Data: CYP3A4 Inhibition by Pleuromutilin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pleuromutilin derivatives against CYP3A4.
| Compound | IC50 (µM) | Notes |
| Azamulin | 0.03 - 0.24 | Potent and selective competitive and mechanism-based inhibitor. |
| Compound 3 (with benzimidazole (B57391) moiety) | 1.69 | Intermediate inhibition. |
| Compound 9 (with fluoro-benzene ring) | ~6.5 (converted from 2.92 µg/mL with MW ~480 g/mol ) | Moderate in vitro inhibition.[6] |
| DPTM | 8 ± 2 | Moderate inhibitory potential.[4] |
| Lefamulin | < 5 | Relatively high inhibition.[4] |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a pleuromutilin derivative that inhibits 50% of CYP3A4 activity.
Materials:
-
Human liver microsomes (HLMs)
-
Pleuromutilin derivative (test compound)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the pleuromutilin derivative in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to obtain a range of concentrations to be tested.
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the pleuromutilin derivative at various concentrations.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable model.
Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
Objective: To assess if a pleuromutilin derivative is a time-dependent inhibitor of CYP3A4.
Procedure: This assay involves three experimental conditions:
-
Condition A (0-minute pre-incubation): The test compound, HLMs, and NADPH are added simultaneously with the probe substrate.
-
Condition B (30-minute pre-incubation without NADPH): The test compound and HLMs are pre-incubated for 30 minutes at 37°C. The reaction is then initiated by adding NADPH and the probe substrate.
-
Condition C (30-minute pre-incubation with NADPH): The test compound, HLMs, and NADPH are pre-incubated for 30 minutes at 37°C. The reaction is then initiated by adding the probe substrate.
The IC50 values are determined for each condition as described in Protocol 1. A significant decrease in the IC50 value in Condition C compared to Conditions A and B (an "IC50 shift") indicates time-dependent inhibition.[7][8][9] An IC50 shift ratio of >1.5 is generally considered significant.[9][10]
Visualizations
Caption: PXR-mediated induction of CYP3A4 by pleuromutilins.
Caption: Experimental workflow for CYP3A4 inhibition assay.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 inhibition potential and initial genotoxic evaluation of 14-O-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pleuromutilin MIC Assay Troubleshooting
Welcome to the technical support center for pleuromutilin (B8085454) MIC assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in their experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked questions (FAQs)
Q1: What is the acceptable range of variability for a pleuromutilin MIC assay?
For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value for a quality control (QC) strain should be within +/- one twofold dilution from the established modal MIC value. For example, if the expected MIC for a QC strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.
Q2: My MIC values for quality control strains are consistently out of range. What are the common causes?
Several factors can lead to QC failures. The most common sources of variability stem from inconsistencies in key experimental steps. These include:
-
Improper Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too heavy will lead to artificially high MICs, while an inoculum that is too light can result in falsely low MICs.[1][2][3]
-
Media Composition: The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is crucial for testing many antibiotics, as variations in divalent cation concentrations (Ca²⁺ and Mg²⁺) can affect the activity of the antimicrobial agent.[3] The pH of the media also plays a significant role.[3]
-
Pleuromutilin Stock Solution: Errors in weighing, dissolving, or serially diluting the pleuromutilin compound can introduce significant variability. The stability of the compound in the chosen solvent and the assay medium should also be considered.
-
Incubation Conditions: Deviations in incubation temperature or duration can alter bacterial growth rates and consequently affect MIC values.[3]
-
Endpoint Reading: Subjectivity in visually determining the MIC, especially in cases of "trailing," can lead to inconsistent results.
Q3: I am observing a "trailing" effect in my MIC assay. How should I interpret these results?
A "trailing" effect, where there is reduced but still visible growth over a range of concentrations, can make it difficult to determine the true MIC. This phenomenon is sometimes observed with bacteriostatic agents. For some antimicrobial agents with trailing endpoints, the Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the lowest concentration that shows a prominent (≥80%) reduction in growth compared to the growth control well. Tiny buttons of growth at the bottom of the well should be ignored.[4][5][6][7][8]
Q4: Could the pleuromutilin compound be binding to the plastic microtiter plate?
Yes, some antimicrobial compounds, particularly those that are cationic or lipophilic, can adsorb to the surface of standard polystyrene microtiter plates.[9][10][11] This can reduce the effective concentration of the drug in the well and lead to falsely elevated MIC values. If you suspect this is an issue, consider using low-protein-binding plates. The addition of a surfactant like Polysorbate-80 (at a low, non-inhibitory concentration like 0.002%) to the broth has also been shown to mitigate this issue for some compounds.[9][12]
Q5: What is the best solvent for dissolving pleuromutilin and what are the storage recommendations?
Pleuromutilin and its derivatives are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[13][14] For example, pleuromutilin has a solubility of approximately 50 mg/mL in ethanol and 25 mg/mL in DMSO.[13] It is sparingly soluble in aqueous buffers.[13] A common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it further in the assay medium.[15] It is recommended to prepare fresh stock solutions for each experiment or to store aliquots at -20°C or below in a non-defrosting freezer to maintain stability.[15][16] Aqueous solutions of pleuromutilin are not recommended for storage for more than one day.[13]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during pleuromutilin MIC assays.
Diagram: Troubleshooting Logic for Out-of-Range MIC Results
Caption: A logical workflow for troubleshooting out-of-range MIC results.
Data Tables
Table 1: Common Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| MICs are consistently too high for QC strains | Inoculum is too dense. | Prepare a fresh inoculum suspension and carefully adjust to a 0.5 McFarland standard.[1][2] |
| Pleuromutilin stock concentration is incorrect or has degraded. | Prepare a fresh stock solution from a new vial of the compound. Verify calculations and pipetting accuracy. | |
| Cation concentration in Mueller-Hinton Broth is too high. | Use a reliable commercial source of Cation-Adjusted Mueller-Hinton Broth (CAMHB) and check the lot's certificate of analysis. | |
| Binding of the compound to the microtiter plate. | Consider using low-protein-binding plates or adding a surfactant like 0.002% Polysorbate-80 to the broth.[9][12] | |
| MICs are consistently too low for QC strains | Inoculum is too light. | Ensure the inoculum suspension matches the turbidity of a 0.5 McFarland standard before dilution.[1] |
| Pleuromutilin stock concentration is too high. | Review dilution calculations and ensure accurate pipetting. | |
| Inconsistent MICs between replicates or experiments | Variability in inoculum preparation. | Standardize the method for preparing the inoculum, including the age of the bacterial culture and the method of suspension. |
| Inconsistent incubation times. | Use a timer and incubate all plates for the same duration (e.g., 16-20 hours for most non-fastidious bacteria). | |
| Subjective endpoint reading, especially with trailing. | Establish a clear and consistent criterion for reading the endpoint (e.g., ≥80% growth inhibition). Have a second person confirm readings if possible. | |
| No growth in the growth control wells | Inoculum was not viable or was not added to the wells. | Use a fresh bacterial culture. Double-check that the inoculum was added to all necessary wells. |
| Residual cleaning agents or inhibitors in the plate. | Use sterile, single-use microtiter plates. | |
| Growth in the sterility control wells | Contamination of the media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique is followed throughout the procedure. |
Table 2: Quality Control Ranges for Common Reference Strains with Pleuromutilins
| Pleuromutilin Derivative | Quality Control Strain | MIC QC Range (µg/mL) | Reference |
| Tiamulin | Staphylococcus aureus ATCC 29213 | 0.5 - 2 | [6] |
| Tiamulin | Streptococcus pneumoniae ATCC 49619 | 0.5 - 4 | [6] |
| BC-3781 | Staphylococcus aureus ATCC 29213 | 0.06 - 0.25 | [4] |
| Lefamulin | Staphylococcus aureus ATCC 29213 | 0.06 - 0.5 | |
| Lefamulin | Streptococcus pneumoniae ATCC 49619 | 0.06 - 0.5 |
Note: QC ranges can be specific to the testing laboratory and should be established based on internal validation studies following CLSI guidelines.
Experimental Protocols
Protocol 1: Preparation of Bacterial Inoculum for Broth Microdilution
This protocol is based on CLSI guidelines for inoculum preparation.
-
Culture Preparation: From a stock culture, streak the quality control (QC) strain onto a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate at 35°C ± 2°C for 18-24 hours to obtain isolated colonies.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
-
Suspension Preparation: Touch the top of each colony with a sterile loop or swab and transfer the growth to a tube containing 4-5 mL of a suitable sterile broth (e.g., saline or Mueller-Hinton Broth).
-
Turbidity Adjustment: Vortex the tube for 15-20 seconds. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension contains approximately 1 x 10⁸ CFU/mL.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB) to get ~1 x 10⁶ CFU/mL, which will be further diluted 1:1 in the plate.
Diagram: Inoculum Preparation Workflow
Caption: Workflow for preparing a standardized bacterial inoculum.
Protocol 2: Broth Microdilution MIC Assay
-
Pleuromutilin Preparation: Prepare a stock solution of the pleuromutilin compound in 100% DMSO. Perform serial twofold dilutions of the compound in CAMHB in a separate 96-well plate or in tubes to create working solutions at twice the final desired concentrations.
-
Plate Loading: Dispense 50 µL of each twofold drug dilution into the appropriate wells of a 96-well microtiter plate.
-
Controls:
-
Growth Control: Add 50 µL of sterile CAMHB to wells that will serve as the growth control.
-
Sterility Control: Add 100 µL of sterile CAMHB to wells that will serve as the sterility control.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 1 to ~1 x 10⁶ CFU/mL) to each well, except for the sterility control wells. This will bring the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Incubation: Seal the plates with an adhesive film or place them in a container with a lid to prevent evaporation. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Following incubation, visually inspect the plates. The MIC is the lowest concentration of the pleuromutilin compound that completely inhibits visible growth of the organism. The growth control should show distinct turbidity, and the sterility control should remain clear.
Diagram: Broth Microdilution Experimental Workflow
Caption: Step-by-step workflow for the broth microdilution MIC assay.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. dovepress.com [dovepress.com]
- 11. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Pleuromutilin Derivative Cytotoxicity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pleuromutilin (B8085454) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the cytotoxicity of these compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: My new pleuromutilin derivative is showing significant cytotoxicity in my cell-based assays. What are the general strategies to mitigate this?
A1: High cytotoxicity is a common challenge in drug development. Here are several strategies to consider:
-
Structural Modification: The C14 side chain of the pleuromutilin core is a key area for modification that can influence both antibacterial activity and cytotoxicity.[1][2] Consider synthesizing analogs with altered linkers, terminal groups, or overall lipophilicity, as these factors can affect interaction with mammalian cells. For instance, the introduction of thioether bonds, basic groups, or specific heterocyclic rings has been shown to enhance antibacterial activity, and exploring variations of these may lead to a better therapeutic index.[1]
-
Dose and Exposure Time Optimization: Cytotoxicity is often dose- and time-dependent. Try reducing the concentration of your derivative and the duration of cell exposure to find a less toxic yet effective concentration.
-
Co-treatment with Antioxidants: If you suspect oxidative stress is a mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might offer a protective effect.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors. Use optimal media composition, maintain proper cell confluency, and regularly check for contamination. Stressed cells can be more susceptible to drug-induced toxicity.
Q2: Is there a known structure-cytotoxicity relationship for pleuromutilin derivatives that can guide my synthesis of less cytotoxic analogs?
A2: While the structure-activity relationship for antibacterial effects is more extensively studied, some patterns regarding cytotoxicity are emerging. The modifications at the C14 side chain are critical. While specific moieties that universally reduce cytotoxicity are not definitively established, a general approach is to aim for a balance between lipophilicity and hydrophilicity. Highly lipophilic compounds can sometimes exhibit increased cytotoxicity due to better membrane permeability and interaction with intracellular components. Systematic modifications of the C14 side chain, for example by introducing different heterocyclic or linear moieties, and subsequent cytotoxicity screening is the most effective approach to identify derivatives with an improved safety profile.
Q3: What are the potential mechanisms of pleuromutilin derivative-induced cytotoxicity?
A3: The precise mechanisms of cytotoxicity for many pleuromutilin derivatives are not fully elucidated and can vary between different analogs and cell types. However, potential mechanisms for drug-induced cytotoxicity in general include:
-
Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can be investigated by measuring the activity of key apoptotic enzymes like caspases.
-
Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress, leading to cellular damage. Measuring intracellular ROS levels can help determine if this is a contributing factor.
-
Mitochondrial Dysfunction: The MTT assay, which is commonly used to assess cell viability, relies on mitochondrial reductase activity. A significant reduction in the MTT signal could indicate mitochondrial impairment.
-
Plasma Membrane Damage: High concentrations of a compound can lead to loss of membrane integrity. This can be quantified by measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium.
Q4: How do I choose the right cytotoxicity assay for my experiments?
A4: The choice of assay depends on the specific question you are asking:
-
For general cell viability and metabolic activity: The MTT assay is a good starting point. It's a colorimetric assay that measures the metabolic activity of cells, which in many cases correlates with cell viability.[3][4][5][6]
-
For plasma membrane integrity: The LDH release assay is suitable. It measures the amount of lactate dehydrogenase released from damaged cells into the supernatant.[7][8][9][10][11]
-
To investigate apoptosis: A Caspase activity assay can be used to measure the activation of caspases, which are key mediators of apoptosis.[12][13][14][15][16]
-
To assess oxidative stress: A ROS detection assay can measure the levels of reactive oxygen species within the cells.[17][18][19][20][21]
It is often recommended to use multiple assays that measure different cellular parameters to get a more complete picture of the cytotoxic effects of your compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Phenol (B47542) red in the culture medium can interfere with the colorimetric reading. | Use a phenol red-free medium for the duration of the assay. |
| Incomplete solubilization of formazan (B1609692) crystals. | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Variability in compound preparation. | Prepare fresh dilutions of your pleuromutilin derivative for each experiment from a single, quality-controlled stock solution. | |
| Observed cytotoxicity at very low concentrations | The chosen cell line is particularly sensitive to the compound. | Consider testing your derivative on a panel of different cell lines to assess for cell-type specific toxicity. |
| The compound is unstable in the culture medium, leading to toxic degradation products. | Assess the stability of your compound under experimental conditions using analytical methods like HPLC. |
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for various pleuromutilin derivatives. This data can be used as a reference for your own experimental results.
| Derivative Name/Number | Cell Line | Assay | Cytotoxicity Metric | Value | Reference |
| Various 1,2,3-triazole derivatives | RAW 264.7 | MTT | Cell Viability | >80% at 8 µg/mL for most compounds | [1] |
| Tiamulin | Macrophages | Not specified | Reduction in viability | No significant cytotoxicity below 5 µg/mL | [22] |
| Valnemulin | RAW 264.7 | MTT | Cell Viability | ~90% at 8 µg/mL | [11] |
| Compound 12c | 16-HBE, RAW 264.7, Caco-2 | Not specified | IC50 | > 50 µM | [23] |
| Compound 22c | 16-HBE, RAW 264.7, Caco-2 | Not specified | IC50 | > 50 µM | [23] |
| Derivative B49 and others | Not specified | Not specified | Hemolytic toxicity & Cytotoxicity | No toxicity observed at concentrations from 0.25-16 mg/L and 1.25-80 mg/L respectively | [22] |
Note: This table is not exhaustive and is intended for comparative purposes only. Experimental conditions can vary significantly between studies.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.[3][4][5][6]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium (phenol red-free recommended for the assay)
-
Pleuromutilin derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pleuromutilin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells and vehicle control wells (containing the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.[7][8][9][10][11]
Materials:
-
96-well plates
-
Cell culture medium
-
Pleuromutilin derivative stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution (if required by the kit).
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated cells compared to the spontaneous and maximum release controls.
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Potential pathways of drug-induced cytotoxicity.
References
- 1. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pleuromutilin derivatives with enhanced antimicrobial activity.II.Structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. 2.8. Caspase Activity Assay [bio-protocol.org]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 17. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Reactive oxygen species (ROS) assay-based photosafety screening for complex ingredients: Modification of the ROS assay protocol [jstage.jst.go.jp]
- 20. mdpi.com [mdpi.com]
- 21. abcam.cn [abcam.cn]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Investigating Pleuromutilin Resistance in S. aureus
Welcome to the technical support center for researchers investigating pleuromutilin (B8085454) resistance mechanisms in Staphylococcus aureus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of pleuromutilin resistance in S. aureus?
A1: The primary mechanisms of pleuromutilin resistance in S. aureus involve:
-
Target Site Mutations: Mutations in the rplC gene, which encodes the 50S ribosomal protein L3, are a common cause of resistance. These mutations can reduce the binding affinity of pleuromutilin antibiotics to the ribosome. Stepwise acquisition of multiple mutations in rplC has been observed to correlate with increasing minimum inhibitory concentrations (MICs)[1].
-
Ribosomal Protection: ATP-binding cassette (ABC-F) proteins, such as Sal(A) and those encoded by vga-type genes, can confer resistance by binding to the ribosome and displacing the antibiotic, thus protecting the target site[2].
-
Target Site Modification: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenosine (B11128) residue in the 23S rRNA of the large ribosomal subunit. This modification can confer resistance to pleuromutilins and several other classes of antibiotics that bind to the peptidyl transferase center[2].
-
Efflux Pumps: While intrinsic resistance in some Gram-negative bacteria is due to efflux pumps like the AcrAB-TolC system, their role in S. aureus pleuromutilin resistance is less prominent but can contribute to reduced susceptibility[3][4][5].
Q2: What is the expected impact of rplC mutations on pleuromutilin susceptibility?
A2: The impact of rplC mutations on pleuromutilin susceptibility is typically stepwise. A single mutation may lead to a modest increase in the MIC. Subsequent mutations in the same gene can lead to a more significant decrease in susceptibility. However, it's important to note that the acquisition of multiple rplC mutations can be associated with a fitness cost to the bacterium, potentially leading to slower growth rates[1].
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results
Question: My MIC results for pleuromutilins against S. aureus are variable and not reproducible. What could be the cause, and how can I troubleshoot this?
Answer: Inconsistent MIC results can arise from several factors. It is crucial to adhere to standardized protocols to ensure reproducibility[6][7].
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a consistent inoculum density, typically a 0.5 McFarland standard, is used for each experiment. Use a direct colony suspension for best results[8].
-
Verify Media and Reagents: Use fresh, properly prepared Mueller-Hinton Broth (MHB) or agar (B569324). For some resistance phenotypes, supplementation with 2% NaCl may be necessary[7]. Always include a quality control strain (e.g., S. aureus ATCC® 29213™) with a known MIC range in each assay to validate the results[9].
-
Control Incubation Conditions: Incubate plates at a constant temperature (35-37°C) for a consistent duration (16-20 hours). Variations in temperature or time can affect bacterial growth and MIC readings.
-
Check for Heteroresistance: Some S. aureus populations may exhibit heterogeneous resistance, where a subpopulation of cells has a higher level of resistance. This can lead to the appearance of skip wells in broth microdilution or faint growth within the inhibition zone of an Etest. Consider using screening agars to detect these subpopulations[6].
Experimental Protocol: Broth Microdilution MIC Testing
This protocol is a generalized guide. Always refer to the latest CLSI or EUCAST guidelines for detailed procedures.
-
Prepare Inoculum:
-
Select 3-5 morphologically similar colonies from a fresh (18-24 hour) non-selective agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial twofold dilutions of the pleuromutilin antibiotic in CAMHB in a 96-well microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Issue 2: Difficulty in Identifying the Genetic Basis of Resistance
Question: I have an S. aureus isolate with a high pleuromutilin MIC, but sequencing of the rplC gene did not reveal any mutations. What other mechanisms should I investigate?
Answer: If rplC mutations are absent, resistance is likely mediated by other mechanisms. A systematic approach is necessary to identify the genetic determinant.
Troubleshooting Workflow:
Caption: Workflow for identifying pleuromutilin resistance mechanisms.
Investigative Steps:
-
Screen for Known Resistance Genes: Use PCR to screen for the presence of known pleuromutilin resistance genes such as cfr, vga(A), and sal(A)[2].
-
Whole Genome Sequencing (WGS): WGS is a comprehensive approach to identify novel mutations or resistance genes[10]. Compare the genome of your resistant isolate to a susceptible reference strain to identify polymorphisms in genes encoding ribosomal components, ABC transporters, or regulatory proteins.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to investigate if there is overexpression of known or putative efflux pump genes or ribosomal protection genes.
Issue 3: Challenges with Functional Validation of a Putative Resistance Gene
Question: I have identified a candidate resistance gene, but I'm having trouble validating its function using genetic manipulation techniques in S. aureus. What are some common issues and solutions?
Answer: Genetic manipulation of S. aureus can be challenging due to its robust restriction-modification systems and other factors[11][12].
Troubleshooting Genetic Manipulation:
-
Inefficient Transformation: S. aureus is notoriously difficult to transform. Ensure you are using a restriction-deficient recipient strain (e.g., RN4220) for initial cloning steps before moving the construct into your target strain. Electroporation protocols should be optimized for voltage and cuvette gap size[12].
-
CRISPR/Cas9 System Failure: If using a CRISPR/Cas9 system for gene editing, verify the integrity and sequence of your guide RNA (gRNA) and the donor DNA template. Ensure the Cas9 nuclease is expressed and active in your S. aureus strain[13][14][15].
-
Lack of Phenotypic Change: If gene knockout or overexpression does not alter the pleuromutilin MIC, consider the possibility of redundant mechanisms or that the identified gene is not the primary driver of resistance. It's also possible that the gene's effect is only apparent under specific conditions.
Experimental Protocol: Gene Knockout using CRISPR/Cas9 (Conceptual Outline)
This is a simplified outline. Specific vectors and protocols may vary.
-
Design and Construct the Editing Plasmid:
-
Design a specific single-guide RNA (sgRNA) targeting the gene of interest.
-
Clone the sgRNA sequence into a shuttle vector that expresses Cas9 and the sgRNA in S. aureus.
-
Design and synthesize homologous repair arms flanking the desired deletion, which will be cloned into the same or a separate plasmid.
-
-
Transformation into S. aureus :
-
Introduce the editing plasmid into a restriction-deficient S. aureus strain (e.g., RN4220) via electroporation[12].
-
Select for transformants on appropriate antibiotic-containing media.
-
Isolate the plasmid and transform it into the target S. aureus strain.
-
-
Induce Cas9 Expression and Select for Mutants:
-
Induce the expression of the Cas9 nuclease (if using an inducible promoter).
-
Plate the culture on a medium that selects for cells that have undergone homologous recombination and lost the plasmid.
-
-
Verify Gene Knockout:
-
Confirm the deletion of the target gene by PCR and Sanger sequencing.
-
Perform MIC testing on the knockout mutant to assess changes in pleuromutilin susceptibility.
-
Data Presentation
Table 1: Common Pleuromutilin Resistance Genes in S. aureus
| Gene | Resistance Mechanism | Common Location |
| rplC | Target site mutation | Chromosome |
| cfr | Ribosomal modification (methylation) | Plasmids, Transposons |
| vga(A) | Ribosomal protection (ABC-F protein) | Plasmids |
| sal(A) | Ribosomal protection (ABC-F protein) | Plasmids |
Table 2: Example of Stepwise Increase in Tiamulin MIC with rplC Mutations
| Strain | Number of rplC Mutations | Tiamulin MIC (µg/mL) |
| Wild-Type | 0 | 0.125 |
| First-step mutant | 1 | 2 |
| Second-step mutant | 2 | 8 |
| Third-step mutant | 3 | >64 |
Note: These are example values and can vary between studies and specific mutations.
Signaling Pathways and Workflows
Caption: Mechanisms of pleuromutilin action and resistance in S. aureus.
References
- 1. Stepwise exposure of Staphylococcus aureus to pleuromutilins is associated with stepwise acquisition of mutations in rplC and minimally affects susceptibility to retapamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researcherslinks.com [researcherslinks.com]
- 6. bsac.org.uk [bsac.org.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 9. Study on Genomic Diversity, Prophage Distribution of Bovine-Derived Staphylococcus aureus and Their Association with Antimicrobial Resistance | MDPI [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Genome Editing in Staphylococcus aureus by Conditional Recombineering and CRISPR/Cas9-Mediated Counterselection | Springer Nature Experiments [experiments.springernature.com]
- 12. Genetic manipulation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Staphylococcus Aureus Genome Editing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Genetic Manipulation of MRSA Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Semi-Synthetic Pleuromutilin Reactions
Welcome to the technical support center for the semi-synthesis of pleuromutilin (B8085454) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common site for modification on the pleuromutilin core in semi-synthetic reactions?
A1: The most frequent site for modification in semi-synthetic pleuromutilin derivatives is the C14 hydroxyl group. This position is often targeted for acylation to introduce various side chains, which can significantly enhance antibacterial activity.[1][2][3] Modifications at the C14 position have led to the development of several commercial antibiotics, including tiamulin, valnemulin, and retapamulin.[2][4]
Q2: I am observing low yields in my C14 acylation reaction. What are the potential causes and solutions?
A2: Low yields in C14 acylation can stem from several factors:
-
Inefficient activating agents: The choice of coupling agents is crucial. For amide bond formation, using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) can improve efficiency and suppress racemization.[2]
-
Steric hindrance: If the acyl group you are introducing is bulky, this can hinder the reaction. Consider using a less hindered derivative or optimizing the reaction temperature and time.
-
Inadequate base: The choice and amount of base can be critical. Triethylamine (Et3N) is commonly used, but other non-nucleophilic bases might be more effective depending on the specific substrate.
-
Solvent effects: The reaction solvent can significantly influence the outcome. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices, but exploring other aprotic solvents may be beneficial.
Q3: How can I improve the diastereoselectivity of my reaction?
A3: Achieving high diastereoselectivity is a common challenge. Here are some strategies:
-
Reagent control: The choice of reagents can directly influence the stereochemical outcome. For instance, in some reductions, using lithium triethylborohydride can provide high diastereoselectivity for the formation of an axial alcohol.[5]
-
Temperature control: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent polarity: The polarity of the solvent can affect the conformation of the substrate and transition states, thereby influencing diastereoselectivity.
-
Protecting groups: The presence of protecting groups on other functional groups can introduce steric bias, directing the incoming reagent to a specific face of the molecule.
Q4: I am seeing significant formation of side products. How can I minimize them?
A4: Minimizing side products often requires careful optimization of reaction conditions:
-
Control of stoichiometry: Ensure precise stoichiometry of reactants. An excess of a particular reagent can lead to unwanted side reactions.
-
Reaction time and temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the desired product is formed and before significant side products accumulate.
-
Inert atmosphere: Some reactions are sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted side reactions. For example, in SmI2-mediated cyclizations, rigorously anaerobic conditions are critical to prevent side product formation.[1]
-
pH control: For reactions involving pH-sensitive functional groups, buffering the reaction mixture can be crucial.
Troubleshooting Guides
Issue 1: Poor Yield in Tosylation of Pleuromutilin at C14
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the tosylated product. | Insufficient reactivity of p-toluenesulfonyl chloride. | Use freshly opened or purified p-toluenesulfonyl chloride. Consider using p-toluenesulfonic anhydride (B1165640) for higher reactivity. |
| Inadequate base. | Use a stronger, non-nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in addition to a stoichiometric amount of a tertiary amine base (e.g., triethylamine). | |
| Steric hindrance at the C14 position. | Increase the reaction temperature moderately (e.g., from room temperature to 40 °C) and extend the reaction time. Monitor by TLC. | |
| Formation of multiple spots on TLC, indicating side products. | Di-tosylation or reaction at other hydroxyl groups. | Carefully control the stoichiometry of the tosylating agent. Add the tosylating agent dropwise at a low temperature (e.g., 0 °C) to improve selectivity. |
| Degradation of the pleuromutilin core. | Ensure the reaction is performed under anhydrous conditions and a non-acidic environment, as the tricyclic core can be sensitive. |
Issue 2: Inefficient Nucleophilic Substitution of the C14-Tosyl Group
| Symptom | Possible Cause | Suggested Solution |
| Starting material (tosylated pleuromutilin) remains unreacted. | Poor nucleophilicity of the incoming nucleophile. | If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol or thiol). |
| Leaving group ability of the tosylate is insufficient. | Consider converting the hydroxyl group to a better leaving group, such as a mesylate or triflate, which are more reactive than tosylates. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the incoming nucleophile. | |
| Low yield of the desired product with evidence of elimination byproducts. | The base used is too strong or sterically hindered, favoring elimination over substitution. | Use a non-hindered, weaker base. For example, if using an amine nucleophile, it can often act as the base itself. |
| High reaction temperature. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination, which is entropically favored at higher temperatures. |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Semi-Synthetic Steps
| Reaction Step | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| C14-Tosylation | p-toluenesulfonyl chloride, NaOH, ACN, H₂O, rt, 3 h | Pleuromutilin | 22-O-tosyl-pleuromutilin | 95 | [6] |
| Azide Substitution | Sodium azide, acetone, H₂O, 80 °C, 4 h | 22-O-tosyl-pleuromutilin | 22-azido-deoxypleuromutilin | 93 | [6] |
| Staudinger Reduction | Triphenylphosphine, THF, H₂O, 0-5 °C, 2 h | 22-azido-deoxypleuromutilin | 22-amino-deoxypleuromutilin | - | [6] |
| Amide Coupling | EDCI, HOBt, TFA | Pleuromutilin derivatives | Amide derivatives | 52 | [2] |
| SmI₂-mediated Cyclization | SmI₂, H₂O, THF, 0 °C | Aldehyde precursor | Tricyclic alcohol | 93 | [1] |
| Redox Relay | Mn(dpm)₃, PhSiH₃, TBHP, isopropanol | Tricyclic alcohol | Diketone | 55 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 22-O-Tosyl-pleuromutilin
Objective: To introduce a tosyl group at the C14 position of pleuromutilin to create a good leaving group for subsequent nucleophilic substitution.
Materials:
-
Pleuromutilin
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolve pleuromutilin in a mixture of acetonitrile and water in a round bottom flask.
-
Add sodium hydroxide to the solution and stir until it dissolves.
-
Cool the reaction mixture to room temperature.
-
Add p-toluenesulfonyl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 22-O-tosyl-pleuromutilin.[6]
Protocol 2: Synthesis of a C14-Thioether Pleuromutilin Derivative
Objective: To synthesize a C14-thioether derivative via nucleophilic substitution of 22-O-tosyl-pleuromutilin.
Materials:
-
22-O-tosyl-pleuromutilin
-
Desired thiol
-
A suitable base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round bottom flask under an inert atmosphere (N₂ or Ar)
-
Standard laboratory glassware
Procedure:
-
To a solution of the desired thiol in anhydrous DMF in a round bottom flask under an inert atmosphere, add the base at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of 22-O-tosyl-pleuromutilin in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired C14-thioether pleuromutilin derivative.
Visualizations
References
- 1. Total Synthesis of (+)-Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 4. Development of a Modular Synthetic Route to (+)-Pleuromutilin, (+)-12-epi-Mutilins, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modular and enantioselective synthesis of the pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Pleuromutilin Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pleuromutilin (B8085454) in various cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro experiments involving this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing pleuromutilin stock solutions?
A1: Proper preparation and storage of pleuromutilin stock solutions are critical for maintaining its potency and ensuring experimental reproducibility. For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Once dissolved, the stock solution should be filter-sterilized using a 0.22 µm syringe filter to prevent microbial contamination. To avoid repeated freeze-thaw cycles, which can degrade the antibiotic, the sterile stock solution should be aliquoted into smaller, single-use volumes. These aliquots should be stored in the dark at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years)[1].
Q2: What are the primary factors that can affect the stability of pleuromutilin in cell culture media?
A2: The stability of pleuromutilin in cell culture media can be influenced by several factors, including:
-
Temperature: Like many antibiotics, pleuromutilin is susceptible to degradation at physiological temperatures (e.g., 37°C) over extended incubation periods.
-
pH: The pH of the cell culture medium can impact the chemical stability of pleuromutilin. Although specific data on pleuromutilin is limited, many antibiotics with lactone rings can undergo hydrolysis under certain pH conditions.
-
Light Exposure: Photodegradation can be a concern for some antibiotics. It is advisable to protect pleuromutilin solutions from direct light exposure.
-
Enzymatic Degradation: While less common in sterile cell culture, contamination with microorganisms could introduce enzymes that degrade the antibiotic. Additionally, some cell types may release enzymes that could potentially metabolize pleuromutilin.
-
Media Components: Certain components within the cell culture medium, such as reducing agents or high concentrations of certain ions, could potentially interact with and degrade pleuromutilin.
Q3: Is there quantitative data available on the half-life of pleuromutilin in common cell culture media like DMEM, RPMI-1640, or MEM?
A3: Currently, there is a lack of publicly available, specific quantitative data on the half-life of pleuromutilin in common cell culture media under standard incubation conditions (37°C, 5% CO₂). The stability is expected to be dependent on the specific formulation of the medium, the presence or absence of serum, and the duration of the experiment. To ensure accurate and reproducible results in long-term experiments, it is recommended to perform a stability study under your specific experimental conditions or to replenish the pleuromutilin-containing medium at regular intervals.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of pleuromutilin in cell-based assays.
This issue can arise from the degradation of the pleuromutilin standard in the cell culture medium, leading to a decrease in its effective concentration over the course of the experiment.
Troubleshooting Workflow for Inconsistent Pleuromutilin Activity
Caption: Troubleshooting workflow for inconsistent pleuromutilin activity.
| Possible Cause | Suggested Solution |
| Degradation of Stock Solution | Prepare a fresh stock solution of pleuromutilin from a new powder aliquot. Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles. |
| Instability in Working Solution | Prepare the pleuromutilin working solution in cell culture medium immediately before use. Avoid pre-incubating the antibiotic in the medium for extended periods before adding it to the cells. |
| Degradation During Experiment | For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared pleuromutilin at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. |
| Incorrect Concentration | Verify the calculations used for preparing both the stock and working solutions. If possible, confirm the concentration of the stock solution spectrophotometrically or by HPLC. |
Issue 2: High variability in Minimum Inhibitory Concentration (MIC) values for pleuromutilin.
High variability in MIC values can be frustrating and may indicate underlying issues with the stability of the compound under the assay conditions.
Logical Flow for Investigating MIC Variability
Caption: Logical flow for investigating high MIC variability.
| Possible Cause | Suggested Solution |
| Pleuromutilin Degradation in Broth | Prepare fresh dilutions of pleuromutilin for each experiment. Consider performing a time-kill assay to understand the dynamics of bacterial killing and potential antibiotic degradation over the incubation period. |
| Inconsistent Inoculum | Ensure that the bacterial inoculum is standardized to the correct density for each experiment. Variability in the starting number of bacteria can lead to inconsistent MIC results. |
| Media pH Shift | Bacterial growth can alter the pH of the culture medium, which may in turn affect the stability of pleuromutilin. Ensure that the medium is adequately buffered and that the final pH is within the optimal range for both bacterial growth and antibiotic stability. |
| Binding to Plasticware | Although less common, some compounds can adsorb to the surface of plastic microplates. Consider using low-binding plates if this is suspected. |
Experimental Protocols
Protocol for Assessing Pleuromutilin Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of pleuromutilin in a specific cell culture medium over time at 37°C.
Materials:
-
Pleuromutilin powder
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM) with and without serum
-
Sterile, conical tubes (50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
0.22 µm syringe filters
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
Methodology:
-
Prepare a 10 mg/mL stock solution of pleuromutilin in DMSO.
-
Spike the cell culture medium: Dilute the pleuromutilin stock solution into the cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the pleuromutilin-spiked medium, transfer it to a microcentrifuge tube, and store it at -80°C until HPLC analysis.
-
Incubation: Place the remaining pleuromutilin-spiked medium in a sterile, loosely capped tube in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the incubated medium, transfer it to a microcentrifuge tube, and store it at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples.
-
For samples containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to a new tube and evaporate the solvent. Reconstitute the residue in the mobile phase.
-
For serum-free samples, a direct injection may be possible, or a simple dilution with the mobile phase might be sufficient.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method for pleuromutilin. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid) is a common starting point.
-
Monitor the elution of pleuromutilin using a UV detector at an appropriate wavelength (e.g., ~210 nm).
-
-
Data Analysis:
-
Quantify the peak area of pleuromutilin at each time point.
-
Calculate the percentage of pleuromutilin remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining pleuromutilin versus time to determine the degradation kinetics and estimate the half-life.
-
Workflow for Pleuromutilin Stability Assay
Caption: Experimental workflow for assessing pleuromutilin stability.
Data Summary
| Parameter | Recommendation/Consideration |
| Stock Solution Solvent | DMSO |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term), protected from light. Aliquot to avoid freeze-thaw cycles. |
| Working Solution Preparation | Prepare fresh in the final cell culture medium immediately before use. |
| Incubation Temperature | Be aware of potential degradation at 37°C, especially in experiments lasting longer than 24 hours. |
| pH | Standard cell culture media (pH 7.2-7.4) should be acceptable, but significant shifts in pH during the experiment could affect stability. |
| Light Exposure | Minimize exposure of stock and working solutions to direct light. |
| Presence of Serum | Serum components could potentially interact with pleuromutilin. It is advisable to test stability in the presence and absence of serum if it is a component of your experimental system. |
References
identifying and minimizing off-target effects of pleuromutilin compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and minimizing off-target effects of pleuromutilin (B8085454) compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of pleuromutilin compounds?
A1: Pleuromutilin and its derivatives are potent antibiotics that primarily target the bacterial ribosome to inhibit protein synthesis.[1][2] Their high selectivity for the bacterial ribosome over eukaryotic ribosomes is a key therapeutic advantage.[2] However, as with any small molecule, off-target interactions can occur, leading to undesired biological effects or cytotoxicity.
-
On-Target Effect: Pleuromutilin compounds bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit in bacteria.[2][3] This binding sterically hinders the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation and halting protein synthesis.[2][4]
-
Potential Off-Target Effects:
-
Eukaryotic Ribosomes: While highly selective, at high concentrations, pleuromutilins may interact with eukaryotic ribosomes, leading to cytotoxicity. However, studies have shown a significantly lower affinity for eukaryotic ribosomes.[2]
-
Non-Ribosomal Proteins: Off-target interactions with other cellular proteins are possible. For instance, a pleuromutilin derivative, ferroptocide, has been identified as an inhibitor of thioredoxin, an important component of the cellular antioxidant system.[5] This highlights the potential for pleuromutilins to interact with proteins unrelated to the ribosome.
-
Q2: How can I assess the selectivity of my pleuromutilin compound for bacterial versus eukaryotic ribosomes?
A2: A common method is to use in vitro transcription/translation (TT) assays. These assays measure protein synthesis in both bacterial (e.g., E. coli, S. aureus) and eukaryotic (e.g., rabbit reticulocyte lysate) systems. By determining the half-maximal inhibitory concentration (IC50) in each system, you can quantify the selectivity of your compound. A significantly higher IC50 value in the eukaryotic system indicates good selectivity.[2]
Q3: My pleuromutilin compound shows unexpected cytotoxicity in mammalian cell lines. What could be the cause?
A3: Unexpected cytotoxicity could stem from several factors:
-
Off-Target Ribosomal Binding: At high concentrations, your compound might be inhibiting eukaryotic mitochondrial or cytoplasmic ribosomes.
-
Non-Ribosomal Off-Targets: The compound could be interacting with other essential cellular proteins, such as thioredoxin, leading to cellular stress and death.[5]
-
Compound Degradation: The compound may be unstable in the experimental conditions, leading to the formation of toxic byproducts.
-
General Cellular Stress: The compound's physicochemical properties (e.g., hydrophobicity) could be causing non-specific effects on cellular membranes or other components.
Q4: What are the initial steps to minimize off-target effects in my experiments?
A4:
-
Dose-Response Studies: Determine the minimal effective concentration of your compound to achieve the desired on-target effect. Using the lowest possible concentration reduces the likelihood of engaging lower-affinity off-targets.
-
Structural Analogs: If available, use a structurally related but inactive analog of your compound as a negative control. This can help differentiate on-target from non-specific effects.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the biological response.
Troubleshooting Guides
Problem 1: High background or non-specific binding in target engagement assays (e.g., CETSA).
-
Possible Cause: The hydrophobic nature of pleuromutilin compounds can lead to non-specific interactions and aggregation.
-
Troubleshooting Steps:
-
Optimize Detergent Concentration: In lysis buffers, titrate the concentration of non-ionic detergents (e.g., NP-40, Triton X-100) to find the optimal balance between cell lysis and minimizing non-specific binding.
-
Increase Wash Steps: When performing pulldown assays, increase the number and stringency of wash steps to remove weakly interacting proteins.
-
Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your buffers to reduce non-specific binding to surfaces and beads.
-
Solubility Check: Ensure your compound is fully dissolved in the assay buffer. Precipitated compound can lead to artifacts. Consider using a carrier solvent like DMSO at a final concentration that does not affect the assay.
-
Problem 2: Difficulty identifying specific off-targets using chemical proteomics.
-
Possible Cause: The chemical probe design or the enrichment strategy may not be optimal for your pleuromutilin derivative.
-
Troubleshooting Steps:
-
Probe Design: The linker used to attach the affinity tag (e.g., biotin) to the pleuromutilin scaffold should be positioned at a site that does not interfere with its binding to potential off-targets. Structure-activity relationship (SAR) data can guide this decision.
-
Control Experiments: Use a negative control probe (e.g., a probe with an inactive pleuromutilin analog) and a competition experiment (pre-incubating the lysate with an excess of the free, untagged compound) to distinguish specific from non-specific binders.
-
Enrichment Optimization: Adjust the incubation time and temperature of the probe with the cell lysate to optimize the capture of interacting proteins.
-
Mass Spectrometry Parameters: Work with a proteomics expert to optimize the mass spectrometry data acquisition and analysis parameters to identify low-abundance interacting proteins.
-
Data Presentation
Table 1: Selectivity of Pleuromutilin Compounds for Bacterial vs. Eukaryotic Protein Synthesis
| Compound | Bacterial System | IC50 (µM) | Eukaryotic System | IC50 (µM) | Selectivity Index (Eukaryotic IC50 / Bacterial IC50) | Reference |
| Lefamulin | E. coli | 0.51 | Rabbit Reticulocyte Lysate | 952 | >1800 | [2] |
| Lefamulin | S. aureus | 0.31 | Rabbit Reticulocyte Lysate | 952 | >3000 | [2] |
| Tiamulin | E. coli | - | Rabbit Reticulocyte Lysate | No effect | - | [2] |
| Retapamulin | E. coli | - | Rabbit Reticulocyte Lysate | No effect | - | [2] |
Table 2: Cytotoxicity of Pleuromutilin Derivatives in Mammalian Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Various Derivatives | RAW 264.7 | MTT | Cell Viability | Most compounds showed no effect on viability at 8 µg/mL | [6] |
| Z33 | RAW 264.7 | MTT | IC50 | ≥ 20 µg/mL | [7] |
| Tiamulin | RAW 264.7 | MTT | IC50 | ≥ 20 µg/mL | [7] |
| Compound [I] | RAW 234.7 | - | Cell Viability | No inhibitory effect at 4 µg/mL | [8] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of a pleuromutilin compound to its target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture mammalian cells to 80-90% confluency.
-
Treat cells with the pleuromutilin compound at various concentrations or a vehicle control (e.g., DMSO). Incubate under normal cell culture conditions for a specified time (e.g., 1 hour).
-
-
Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.
-
Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying the cellular binding partners of a pleuromutilin compound.
Methodology:
-
Probe Synthesis:
-
Synthesize a chemical probe by covalently attaching an affinity tag (e.g., biotin) to the pleuromutilin compound via a linker. The linker position should be chosen carefully to minimize disruption of the compound's binding properties.
-
-
Cell Treatment and Lysis:
-
Treat cultured cells with the biotinylated pleuromutilin probe or a vehicle control.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Affinity Enrichment:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe along with its interacting proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These proteins are potential off-targets of the pleuromutilin compound.
-
Mandatory Visualizations
Caption: Mechanism of action of pleuromutilin compounds on the bacterial ribosome.
References
- 1. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse compounds from pleuromutilin lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pleuromutilins. Part 1. The identification of novel mutilin 14-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel Pleuromutilin Derivatives and Lefamulin in Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antimicrobial resistance necessitates the continuous development of novel antibiotics. Pleuromutilins, a class of protein synthesis inhibitors, have garnered significant attention due to their unique mechanism of action and potent activity against a range of bacterial pathogens. Lefamulin (B1674695), the first systemic pleuromutilin (B8085454) antibiotic approved for human use, has shown significant efficacy in treating community-acquired bacterial pneumonia (CABP). This guide provides a detailed comparison of the efficacy of newly developed pleuromutilin derivatives against lefamulin, supported by experimental data, to aid researchers in the ongoing quest for more potent and broad-spectrum antibacterial agents.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of an antibiotic's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of lefamulin and various new pleuromutilin derivatives against key bacterial pathogens, including drug-resistant strains.
Lefamulin: Baseline Efficacy Data
Lefamulin has demonstrated potent in vitro activity against a wide array of Gram-positive and some Gram-negative bacteria commonly associated with respiratory tract infections.[1][2]
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 2,919 | 0.06 | 0.12 |
| Methicillin-resistant S. aureus (MRSA) | - | 0.06 | 0.12 |
| Streptococcus pneumoniae | 3,923 | 0.06 | 0.12 |
| Haemophilus influenzae | 1,086 | 0.5 | 1 |
| Moraxella catarrhalis | 667 | 0.06 | 0.12 |
| Mycoplasma pneumoniae | - | ≤0.03 | - |
| Chlamydia trachomatis | 15 | 0.02 (MIC50) | 0.04 (MIC90) |
| Neisseria gonorrhoeae | 25 | 0.12 (MIC50) | 0.5 (MIC90) |
Table 1: In vitro activity of lefamulin against various bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Emerging Pleuromutilin Derivatives: A Comparative Snapshot
Recent research has focused on synthesizing novel pleuromutilin derivatives with enhanced potency, expanded spectrum, and improved pharmacokinetic properties.[3] The following table presents the MIC values of some of these new compounds against resistant pathogens, offering a glimpse into their potential advantages over existing therapies.
| Derivative | Bacterial Strain | MIC (µg/mL) | Comparator & MIC (µg/mL) | Reference |
| Compound 1 | S. aureus ATCC 29213 | <0.0625 | Tiamulin (B153960): >32 | [4] |
| MRSA | <0.0625 | Tiamulin: >32 | [4] | |
| Compound 8 | MRSA | - | Tiamulin: - | [5] |
| Compound 9 | MRSA | 0.06 | Tiamulin: 0.5 | [6] |
| Compound 110 | MSSA | - | Retapamulin: - | [7][8] |
| MRSA | - | Retapamulin: - | [7][8] | |
| Compound 16C | M. pneumoniae | < MIC90 of lefamulin (0.006) | Lefamulin: 0.006 (MIC90) | [9] |
| Compound 22c | MRSA | 0.25 | Tiamulin: 0.5 | [10] |
| Unnamed Derivative [I] | MRSA | 8 | Retapamulin: - | [11] |
| Vancomycin-resistant Enterococcus | 4 | - | [11] | |
| Multidrug-resistant P. aeruginosa | 32 | - | [11] | |
| Multidrug-resistant K. pneumoniae | 64 | - | [11] | |
| Carbapenem-resistant A. baumannii | 64 | - | [11] |
Table 2: In vitro activity of selected new pleuromutilin derivatives against resistant bacterial strains. Note that comparators and specific strains may vary between studies.
Experimental Protocols: A Methodological Overview
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro efficacy of antimicrobial agents. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the most commonly employed technique.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent: The pleuromutilin derivative is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar (B569324) medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the microtiter plate is examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action and Structure-Activity Relationship
Pleuromutilin and its derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis.[12] They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site crucial for peptide bond formation.[12] This binding obstructs the correct positioning of the aminoacyl moiety of tRNA molecules, thereby halting protein elongation. The unique binding site of pleuromutilins results in a low potential for cross-resistance with other classes of ribosome-targeting antibiotics.[13]
Caption: Mechanism of action of pleuromutilin antibiotics.
The structure-activity relationship (SAR) of pleuromutilin derivatives is a key area of research for developing more effective compounds. Modifications to the C14 side chain of the mutilin (B591076) core have been shown to significantly impact the antibacterial activity and spectrum.[14][15] For instance, the introduction of thioether moieties and various heterocyclic rings has led to derivatives with enhanced potency against Gram-positive pathogens.[7][14] The development of compounds with improved water solubility and pharmacokinetic profiles is also a major focus, as exemplified by the creation of phosphate (B84403) prodrugs.[7][8]
In Vivo Efficacy of Novel Derivatives
While in vitro data provides a crucial initial assessment, in vivo studies are essential to evaluate the therapeutic potential of new antibiotic candidates. Several novel pleuromutilin derivatives have shown promising efficacy in animal models of infection.
For example, in a mouse model of systemic MRSA infection, one derivative demonstrated superior survival rates (30%, 70%, and 90% at 5, 10, and 20 mg/kg, respectively) compared to valnemulin.[11] Another study found that a different derivative, at a dose of 20 mg/kg, led to a more significant reduction in MRSA load in a neutropenic murine thigh infection model compared to tiamulin.[10] Similarly, another compound showed higher efficacy than tiamulin against MRSA in a mouse infection model.[5] These findings highlight the potential of these new derivatives to translate their potent in vitro activity into effective in vivo therapeutic outcomes.
Conclusion
Lefamulin represents a significant advancement in the fight against bacterial infections, particularly community-acquired pneumonia. However, the relentless evolution of antimicrobial resistance demands a continued pipeline of novel antibiotics. The emerging pleuromutilin derivatives discussed in this guide demonstrate considerable promise, with some exhibiting superior in vitro potency against challenging resistant pathogens compared to older pleuromutilins and, in some cases, potentially lefamulin.
The data presented here underscores the importance of continued research into the structure-activity relationships of pleuromutilins to design next-generation antibiotics with enhanced efficacy, broader spectrums of activity, and improved pharmacological properties. While further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of these new derivatives, the initial findings are highly encouraging and pave the way for the development of potent new weapons in the global battle against antimicrobial resistance.
References
- 1. Lefamulin: a promising new pleuromutilin antibiotic in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lefamulin: a promising new pleuromutilin antibiotic in the pipeline | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and structure-activity relationship studies of novel thioether pleuromutilin derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain [mdpi.com]
- 11. Novel pleuromutilin derivatives show efficacy in drug-resistant infections | BioWorld [bioworld.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity and Structure-Activity Relationship of a Series of Newly Synthesized Pleuromutilin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pleuromutilin derivatives with enhanced antimicrobial activity.II.Structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-resistance analysis between pleuromutilins and macrolides
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of pleuromutilins and macrolides, focusing on the critical aspect of cross-resistance. Experimental data, detailed methodologies, and visual representations of key mechanisms are presented to inform research and development in the field of antibacterial agents.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel antibiotic classes and a thorough understanding of their potential for cross-resistance with existing drugs. Pleuromutilins and macrolides are both inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. However, their distinct binding sites and mechanisms of action result in a significantly different cross-resistance profile. This guide delves into the specifics of their interaction with the bacterial ribosome, the mechanisms bacteria employ to evade their action, and the resulting implications for their clinical use.
Mechanisms of Action: A Tale of Two Binding Sites
Both pleuromutilins and macrolides halt bacterial growth by interfering with protein synthesis, but they do so by binding to different locations on the 50S ribosomal subunit.
Pleuromutilins bind to the peptidyl transferase center (PTC), a highly conserved region responsible for catalyzing peptide bond formation.[1][2] By occupying the A- and P-sites within the PTC, pleuromutilins directly inhibit the addition of amino acids to the growing polypeptide chain.[1]
Macrolides , on the other hand, bind to the nascent peptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome.[3][4][5][6][7] This binding event can physically obstruct the passage of the growing peptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein synthesis.[7]
Figure 1. Mechanisms of action for pleuromutilins and macrolides.
Mechanisms of Resistance
Bacteria have evolved distinct strategies to counteract the effects of pleuromutilins and macrolides.
Resistance to Pleuromutilins is primarily mediated by:
-
Target site mutations: Alterations in the 23S rRNA or ribosomal proteins L3 and L4 can reduce the binding affinity of pleuromutilins.[2]
-
Ribosomal protection: ATP-binding cassette F (ABC-F) proteins can bind to the ribosome and dislodge the bound pleuromutilin (B8085454), restoring protein synthesis.[1]
Resistance to Macrolides is more diverse and commonly involves:
-
Target site modification: The most prevalent mechanism is the methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases.[8][9] This modification prevents macrolide binding.
-
Efflux pumps: Active transport systems can pump macrolides out of the bacterial cell, reducing their intracellular concentration.[8][9]
-
Target site mutations: Similar to pleuromutilins, mutations in the 23S rRNA or ribosomal proteins L4 and L22 can confer resistance.[8]
-
Drug inactivation: Enzymatic modification of the macrolide molecule can render it inactive.[9]
Figure 2. Primary mechanisms of resistance to pleuromutilins and macrolides.
Data Presentation: Comparative In Vitro Activity
The distinct mechanisms of action and resistance translate to a lack of cross-resistance between pleuromutilins and macrolides. This is evident in the maintained potency of pleuromutilins against macrolide-resistant bacterial strains. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, demonstrating the efficacy of pleuromutilins against key respiratory pathogens, irrespective of their macrolide susceptibility.
Table 1: Comparative Activity against Streptococcus pneumoniae
| Antibiotic | Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Lefamulin (B1674695) | All Isolates | 0.06 - 0.12 | 0.12 - 0.25 | [1][4][5] |
| Macrolide-Resistant | 0.06 - 0.12 | 0.12 - 0.25 | [1][4][5][6] | |
| Erythromycin | All Isolates | 0.06 | >128 | [1] |
| Macrolide-Resistant | >128 | >128 | [1] | |
| Azithromycin | All Isolates | 0.06 | >128 | [1] |
| Macrolide-Resistant | >128 | >128 | [1] |
Table 2: Comparative Activity against Staphylococcus aureus
| Antibiotic | Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Lefamulin | All Isolates (including MRSA) | 0.06 | 0.12 | [1] |
| Retapamulin | All Isolates (including MRSA) | - | 0.12 | [8][9] |
| Mupirocin-Resistant | - | 0.12 | [9] | |
| Erythromycin | Macrolide-Resistant | - | - | [10] |
Table 3: Comparative Activity against Mycoplasma pneumoniae
| Antibiotic | Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Lefamulin | Macrolide-Susceptible | ≤0.001 | ≤0.001 | [3] |
| Macrolide-Resistant | 0.002 | 0.002 | [3] | |
| Erythromycin | Macrolide-Susceptible | - | - | [11] |
| Macrolide-Resistant | >128 | >128 | [12] | |
| Azithromycin | Macrolide-Susceptible | ≤0.001 | ≤0.001 | [3] |
| Macrolide-Resistant | >64 | >64 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the test antibiotics (pleuromutilins and macrolides) are prepared in appropriate cation-adjusted Mueller-Hinton broth (or other suitable media for fastidious organisms).
-
Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C for 16-20 hours).
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Figure 3. Experimental workflow for MIC determination.
Conclusion
The available experimental data strongly indicate a lack of cross-resistance between pleuromutilins and macrolides. This is a direct consequence of their distinct binding sites on the bacterial ribosome and the different mechanisms bacteria employ to develop resistance. Pleuromutilins, such as lefamulin and retapamulin, demonstrate consistent and potent activity against a wide range of clinically relevant pathogens, including strains that have developed high-level resistance to macrolides. This positions pleuromutilins as a valuable therapeutic option, particularly in clinical scenarios where macrolide resistance is prevalent. Further research and surveillance are crucial to monitor for any potential emergence of novel resistance mechanisms that could impact the efficacy of this important class of antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics/pharmacodynamics of lefamulin in a neutropenic murine pneumonia model with Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposed MIC and Disk Diffusion Microbiological Cutoffs and Spectrum of Activity of Retapamulin, a Novel Topical Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Retapamulin against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Retapamulin and Antimicrobial Susceptibility Patterns in a Longitudinal Collection of Methicillin-Resistant Staphylococcus aureus Isolates from a Veterans Affairs Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Adolescents and Adults: Clinical Findings, Drug Susceptibility, and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Ribosomal Binding Site of a Novel Pleuromutilin Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel pleuromutilin (B8085454) analog, herein designated as Compound 9 , with established pleuromutilin-class antibiotics. The focus of this guide is to detail the experimental validation of its binding site on the bacterial 50S ribosomal subunit, a critical step in the development of new antibacterial agents. The data presented is a synthesis of findings from recent preclinical studies.
Comparative Analysis of Ribosomal Binding and Antibacterial Activity
The efficacy of pleuromutilin antibiotics is directly related to their affinity for the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] This interaction inhibits bacterial protein synthesis, leading to bacteriostatic or bactericidal effects.[2] The binding affinity, often expressed as the dissociation constant (KD), is a key parameter in evaluating the potential of new analogs. A lower KD value indicates a stronger binding affinity.[3]
The following table summarizes the binding affinity and in vitro antibacterial activity of Compound 9 in comparison to the well-established pleuromutilin antibiotic, Tiamulin, and another novel analog, Compound 50.
| Compound | Target | Method | Dissociation Constant (KD) [M] | S. aureus (MRSA) MIC [μg/mL] |
| Compound 9 | S. aureus 50S Ribosome | SPR | 1.77 x 10-8 | 0.06 |
| Tiamulin | S. aureus 50S Ribosome | SPR | 2.50 x 10-8 | 0.5-1 |
| Compound 50 | S. aureus 50S Ribosome | SPR | 2.32 x 10-8 | 0.5-1 |
Data synthesized from multiple sources for comparative purposes.[4][5]
Experimental Protocols
The validation of the ribosomal binding site for a new pleuromutilin analog involves a multi-faceted approach, combining biophysical, biochemical, and structural biology techniques. Below are detailed protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of binding kinetics and affinity of pleuromutilin analogs to the 50S ribosomal subunit.
-
Immobilization of the 50S Ribosomal Subunit:
-
A sensor chip (e.g., CM5) is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Purified S. aureus 50S ribosomal subunits are diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of 20-50 µg/mL.[6]
-
The 50S subunit solution is injected over the activated sensor surface until the desired immobilization level is reached (e.g., 3000-5000 Resonance Units, RU).[6]
-
The surface is then deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of dilutions of the pleuromutilin analog (e.g., Compound 9, Tiamulin) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the immobilized 50S subunit surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
The sensorgram data (RU versus time) is recorded for each concentration.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.
-
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay determines the functional consequence of ribosome binding by measuring the inhibition of protein synthesis.
-
Reaction Setup:
-
A coupled IVTT system (e.g., E. coli S30 extract system) is used.
-
Reactions are prepared containing the cell-free extract, a DNA template encoding a reporter gene (e.g., firefly luciferase), amino acids, and energy sources.[1]
-
A range of concentrations of the pleuromutilin analog is added to the reactions. A no-inhibitor control (with DMSO vehicle) is also prepared.[1]
-
-
Incubation:
-
The reaction mixtures are incubated at 37°C for 1-2 hours to allow for transcription and translation.
-
-
Quantification of Protein Synthesis:
-
A luciferase assay reagent is added to each reaction.[1]
-
The luminescence, which is proportional to the amount of synthesized luciferase, is measured using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration is calculated relative to the no-inhibitor control.
-
The IC50 value (the concentration at which 50% of protein synthesis is inhibited) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Chemical Footprinting with Dimethyl Sulfate (B86663) (DMS)
This technique identifies the specific nucleotides in the 23S rRNA that are protected by the binding of the pleuromutilin analog.
-
Ribosome-Ligand Complex Formation:
-
Purified S. aureus 70S ribosomes are incubated with an excess of the pleuromutilin analog at 37°C to allow for complex formation. A control sample without the ligand is also prepared.
-
-
DMS Modification:
-
Dimethyl sulfate (DMS) is added to both the ribosome-ligand complex and the control sample. DMS methylates the N1 of adenine (B156593) and N3 of cytosine in single-stranded RNA.
-
The reaction is allowed to proceed for a short period to ensure limited modification and then quenched.
-
-
RNA Extraction and Primer Extension:
-
The ribosomal RNA is extracted from the modified ribosomes.
-
A radiolabeled or fluorescently labeled DNA primer, complementary to a region downstream of the expected binding site in the 23S rRNA, is annealed to the extracted RNA.
-
Reverse transcriptase is added to extend the primer. The enzyme will stop at the sites of DMS modification.
-
-
Analysis:
-
The primer extension products are separated by denaturing polyacrylamide gel electrophoresis.
-
The resulting banding pattern is visualized by autoradiography or fluorescence imaging.
-
A "footprint" is observed as a decrease in the intensity of bands in the ligand-treated sample compared to the control, indicating protection of those nucleotides from DMS modification by the bound drug.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information of the antibiotic-ribosome complex.
-
Sample Preparation:
-
A complex of the S. aureus 70S ribosome and the pleuromutilin analog is prepared at an appropriate concentration.
-
A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.
-
-
Data Collection:
-
The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
A large number of images (micrographs) are collected.
-
-
Image Processing and 3D Reconstruction:
-
Individual ribosome particles are selected from the micrographs.
-
The particles are aligned and classified to generate 2D class averages.
-
A 3D reconstruction of the ribosome-ligand complex is generated from the 2D class averages.
-
-
Structural Analysis:
-
The high-resolution 3D map allows for the precise visualization of the pleuromutilin analog within its binding pocket on the 50S subunit, revealing the specific interactions with ribosomal RNA and proteins.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for validating the ribosomal binding site of a new pleuromutilin analog.
Caption: Experimental workflow for validating the ribosomal binding site of a new pleuromutilin analog.
Signaling Pathway of Pleuromutilin Action
The following diagram illustrates the mechanism of action of pleuromutilin antibiotics in inhibiting bacterial protein synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. dhvi.duke.edu [dhvi.duke.edu]
- 6. DMS footprinting of structured RNAs and RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Pleuromutilin Derivative and Vancomycin in In Vivo Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are in a constant search for novel antimicrobial agents with superior efficacy. This guide provides a detailed comparison of the in vivo performance of a promising new pleuromutilin (B8085454) derivative against the current standard-of-care, vancomycin (B549263), for treating Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The data presented is synthesized from recent preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their comparative effectiveness.
Executive Summary
Recent preclinical trials utilizing the neutropenic murine thigh infection model have demonstrated that novel pleuromutilin derivatives exhibit potent in vivo antibacterial activity against MRSA. These compounds have shown a significant reduction in bacterial load, often surpassing the efficacy of older pleuromutilins like tiamulin. While direct head-to-head in vivo studies with vancomycin are not yet widely published, a comparative analysis of data from similar experimental setups indicates that these novel pleuromutilins hold considerable promise as a viable alternative or successor to vancomycin for the treatment of severe MRSA infections.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of several novel pleuromutilin derivatives against MRSA, as demonstrated in the neutropenic murine thigh infection model. For comparative purposes, data for vancomycin from a similar model is also included. Efficacy is primarily measured by the reduction in bacterial colony-forming units (CFU) in the infected tissue.
| Compound | Organism | Animal Model | Dosage | Change in Bacterial Load (log₁₀ CFU/thigh or g) | Reference |
| Novel Pleuromutilin Derivatives | |||||
| Compound 58 | MRSA ATCC 43300 | Neutropenic Murine Thigh | 20 mg/kg | -2.04 | [1] |
| Compound 133 | MRSA ATCC 43300 | Neutropenic Murine Thigh | 20 mg/kg | -1.82 | [2] |
| Z33 | MRSA ATCC 43300 | Neutropenic Murine Thigh | 20 mg/kg | -1.36 | [3] |
| Compound 9 | MRSA ATCC 43300 | Neutropenic Murine Thigh | 20 mg/kg | ~ -1.3 | [4][5] |
| Unnamed Derivative | MRSA | Neutropenic Murine Thigh | 20 mg/kg | -1.24 | [6] |
| Compound 22c | MRSA ATCC 43300 | Neutropenic Murine Thigh | 20 mg/kg | -0.93 | [7] |
| Comparator | |||||
| Tiamulin | MRSA ATCC 43300 | Neutropenic Murine Thigh | 20 mg/kg | -1.02 | [1] |
| Tiamulin | MRSA ATCC 43300 | Neutropenic Murine Thigh | 20 mg/kg | -0.82 | [2] |
| Tiamulin | MRSA ATCC 43300 | Neutropenic Murine Thigh | 20 mg/kg | ~ -0.7 | [4][5] |
| Vancomycin | |||||
| Vancomycin | S. aureus GRP-0057 | Neutropenic Murine Thigh | 1200 mg/kg/day | Not specified as log reduction, but showed efficacy over saline | [8] |
| Vancomycin | MRSA | Murine Skin Wound | 50-200 mg/kg/day | No significant effect on bacterial load | [9] |
Experimental Protocols
The data presented above was primarily generated using the Neutropenic Murine Thigh Infection Model . This is a standardized preclinical model to evaluate the in vivo efficacy of antimicrobial agents.
Detailed Methodology: Neutropenic Murine Thigh Infection Model
-
Animal Model: Six-week-old, specific pathogen-free (SPF) female ICR/Swiss mice, weighing between 22 and 28 grams, are typically used.
-
Induction of Neutropenia: To create an immunocompromised state that allows for a robust bacterial infection, mice are rendered neutropenic. This is achieved by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection. This ensures that the observed antibacterial effect is primarily due to the compound being tested and not the host's immune response.
-
Infection: Mice are infected with a logarithmic-phase culture of MRSA (e.g., ATCC 43300). The bacterial suspension is injected into the thigh muscles of the mice.
-
Treatment: At a specified time post-infection (commonly 2 hours), treatment with the novel pleuromutilin derivative, vancomycin, or a control (e.g., saline or an older pleuromutilin like tiamulin) is initiated. The route of administration and dosage regimen are key parameters of the study.
-
Endpoint Analysis: After a defined treatment period (typically 24 hours), the mice are euthanized. The thigh muscles are then aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) media to determine the number of viable bacteria, expressed as colony-forming units (CFU) per gram of tissue or per thigh. The change in bacterial load (log₁₀ CFU) is then calculated relative to the bacterial count at the start of treatment.
Mechanism of Action Signaling Pathways
The fundamental difference in the mechanism of action between pleuromutilins and vancomycin contributes to their distinct antibacterial profiles and potential for overcoming resistance.
Pleuromutilin Derivative Signaling Pathway
Pleuromutilins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This unique binding site and mechanism mean there is generally no cross-resistance with other major antibiotic classes.
Caption: Mechanism of action for novel pleuromutilin derivatives.
Vancomycin Signaling Pathway
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.
Caption: Mechanism of action for vancomycin.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo efficacy study using the neutropenic murine thigh infection model.
Caption: Workflow for the neutropenic murine thigh infection model.
Conclusion
The presented data underscores the significant potential of novel pleuromutilin derivatives as potent therapeutic agents against MRSA. Their superior efficacy in reducing bacterial load in preclinical models, compared to older pleuromutilins, is a strong indicator of their clinical promise. While direct comparative in vivo data against vancomycin is still emerging, the initial findings suggest that this new class of antibiotics could play a crucial role in addressing the challenges posed by resistant Gram-positive pathogens. Further studies, including head-to-head clinical trials, are warranted to fully elucidate the comparative efficacy and safety of these novel pleuromutilin derivatives against vancomycin.
References
- 1. Design, synthesis, and biological evaluation of novel pleuromutilin derivatives containing benzimidazoles as effective anti-MRSA agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation against MRSA and molecular docking studies of novel pleuromutilin derivatives bearing 1, 3, 4-oxadiazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pleuromutilin analog shows potent antibacterial activity against MRSA | BioWorld [bioworld.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of topical and systemic antibiotic treatment of meticillin-resistant Staphylococcus aureus in a murine superficial skin wound infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pleuromutilin Derivatives Against Key Veterinary Pathogens
This guide provides an objective comparison of the in vitro efficacy of pleuromutilin (B8085454) antibiotics, focusing on tiamulin (B153960), a widely used semi-synthetic derivative in veterinary medicine. The analysis is supported by experimental data on their activity against significant bacterial pathogens affecting swine and poultry.
Introduction to Pleuromutilins
Pleuromutilins are a class of antibiotics derived from the fungus Pleurotus mutilus.[1][2] They function by selectively inhibiting bacterial protein synthesis.[1][3] Tiamulin and valnemulin (B25052) are two of the most important semi-synthetic derivatives developed for veterinary use, primarily to treat enteric and respiratory infections in pigs and poultry.[1][3][4] Despite over three decades of use in veterinary medicine, resistance development has been relatively uncommon, which is attributed to their unique mode of action.[1][2] Tiamulin, approved for veterinary use in 1979, is active against Gram-positive bacteria, mycoplasmas, and anaerobes, including Brachyspira hyodysenteriae.[4][5]
Mechanism of Action
Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][3] This binding prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[1][6] This mechanism is distinct from many other ribosome-targeting antibiotic classes, which contributes to the low rates of cross-resistance.[1][2]
Caption: Mechanism of action for pleuromutilin antibiotics.
Comparative In Vitro Efficacy
The effectiveness of pleuromutilins is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Generally, the pleuromutilin derivative valnemulin exhibits greater in vitro activity (i.e., lower MIC values) than tiamulin against several pathogens.[7] The following table summarizes the MIC values for tiamulin against key veterinary pathogens.
| Pathogen | Antimicrobial | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mycoplasma hyopneumoniae | Tiamulin | 0.03 | 0.12 | ≤0.015 - 0.12 | [8] |
| Actinobacillus pleuropneumoniae | Tiamulin | 4.0 | 8.0 | 1.0 - 16.0 | [8] |
| Brachyspira hyodysenteriae | Tiamulin | - | - | >2.0 (Resistant Isolates) | [9][10] |
| Lawsonia intracellularis | Tiamulin | - | - | ≤0.125 (All isolates) | [11] |
| Mycoplasma gallisepticum | Tiamulin | - | - | 0.03 (Strain S6) | [12] |
-
MIC50: Concentration inhibiting 50% of isolates.
-
MIC90: Concentration inhibiting 90% of isolates.
The data indicates that tiamulin is highly active against Mycoplasma hyopneumoniae and Lawsonia intracellularis, with very low MIC values.[8][11] Conversely, its activity against Actinobacillus pleuropneumoniae is significantly lower, requiring higher concentrations for inhibition.[8] For Brachyspira hyodysenteriae, the emergence of isolates with reduced susceptibility (MIC >2.0 µg/mL) has been reported.[9][10]
Experimental Protocols: MIC Determination
The data presented above is generated using standardized antimicrobial susceptibility testing methods, most commonly broth microdilution or agar (B569324) dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Method for MIC Determination
-
Pathogen Isolation and Culture: The target bacterial strain is isolated from a clinical sample and grown in a suitable liquid or solid medium to achieve a standardized inoculum density (e.g., 10^5 Colony Forming Units/mL).
-
Antimicrobial Dilution Series: The antibiotic (e.g., tiamulin) is prepared in a series of two-fold dilutions in a multi-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well of the microtiter plate, including a growth control well (no antibiotic), is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (temperature, atmosphere, duration) tailored to the pathogen. For example, Brachyspira species require anaerobic incubation.[13]
-
Result Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest antibiotic concentration in which there is no visible bacterial growth.
Caption: Experimental workflow for MIC determination.
Resistance Mechanisms and Development
Resistance to pleuromutilins is primarily due to chromosomal mutations in the genes encoding 23S rRNA or the ribosomal protein L3.[3][7][14] This type of resistance develops slowly and in a stepwise fashion, as multiple mutations are often required to confer high-level resistance.[4][7] Unlike resistance mechanisms for many other antibiotic classes, pleuromutilin resistance is not typically transferred horizontally between bacteria via plasmids, which helps explain the sustained efficacy of drugs like tiamulin over many years.[3][7][14] However, transferable resistance genes, such as vga and cfr, have been identified, though they are rare.[3][14]
Conclusive Framework
Tiamulin is a highly valuable derivative of pleuromutilin, demonstrating potent activity against key pathogens like Mycoplasma spp. and Lawsonia intracellularis that cause significant economic losses in the swine and poultry industries. Its efficacy is rooted in the conserved mechanism of action of the pleuromutilin class. While other derivatives like valnemulin may offer slightly enhanced in vitro potency, tiamulin remains a cornerstone therapeutic agent. The choice of a specific pleuromutilin may be guided by local susceptibility patterns, pharmacokinetic profiles, and regulatory considerations.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Tiamulin Fumarate Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepigsite.com [thepigsite.com]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. Sequence types and pleuromutilin susceptibility of Brachyspira hyodysenteriae isolates from Italian pigs with swine dysentery: 2003-2012 [air.unipr.it]
- 11. thepigsite.com [thepigsite.com]
- 12. Frontiers | Pharmacokinetic/Pharmacodynamic Profiles of Tiamulin in an Experimental Intratracheal Infection Model of Mycoplasma gallisepticum [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Pleuromutilins | Drugs | Various | Poultrymed [poultrymed.com]
A Comparative Guide to the Post-Antibiotic Effect of New Pleuromutilin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of new pleuromutilin (B8085454) compounds against key bacterial pathogens. It is designed to assist researchers and drug development professionals in assessing the potential of these novel antibiotics. The guide includes comparative data on pleuromutilins and other antibiotic classes, detailed experimental protocols for PAE determination, and visualizations of the mechanism of action and experimental workflows.
Executive Summary
Data Presentation: Post-Antibiotic Effect (PAE) of Various Antibiotics
The following tables summarize the quantitative PAE data for new pleuromutilin compounds and a selection of comparator antibiotics against common bacterial pathogens.
Table 1: Post-Antibiotic Effect of a New Pleuromutilin Derivative
| Antibiotic | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Compound 9 (Pleuromutilin Derivative) | MRSA ATCC 43300 | 2x | 2 | 1.54 |
| Compound 9 (Pleuromutilin Derivative) | MRSA ATCC 43300 | 4x | 2 | 1.71 |
Data sourced from a study on novel pleuromutilin derivatives, where the PAE was found to be concentration-independent and similar to tiamulin.
Table 2: Post-Antibiotic Effect of Comparator Antibiotics
| Antibiotic Class | Antibiotic | Bacterial Strain | Concentration | Exposure Time (hours) | PAE (hours) |
| Fluoroquinolones | Ciprofloxacin | Pseudomonas aeruginosa | 3 µg/mL | 2 | 3 - 4 |
| Ciprofloxacin | Escherichia coli | 3 µg/mL | 2 | 3 - 4 | |
| Ciprofloxacin | Staphylococcus aureus | 3 µg/mL | 2 | 1.9 | |
| Macrolides | Clarithromycin | Streptococcus pneumoniae | Concentrations found in ELF | Not Specified | Significantly longer than azithromycin |
| Azithromycin | Haemophilus influenzae | Concentrations found in ELF | Not Specified | Longer than clarithromycin | |
| Oxazolidinones | Linezolid | MRSA | Not Specified | Not Specified | Data on clinical efficacy available, specific PAE values not found |
| Lipopeptides | Daptomycin | Vancomycin-Resistant Enterococcus | Not Specified | Not Specified | Data on clinical efficacy available, specific PAE values not found |
| Cephalosporins | Ceftaroline | MRSA | Not Specified | Not Specified | Data on clinical efficacy available, specific PAE values not found |
Note: The absence of specific, quantitative PAE data in hours for lefamulin (B1674695) and retapamulin (B1680546) in the reviewed literature necessitates a focus on their potent in vitro activity (MIC values) as an indicator of their potential efficacy.
Table 3: In Vitro Activity of Lefamulin and Retapamulin Against Key Pathogens
| Antibiotic | Bacterial Strain | MIC Range (µg/mL) |
| Lefamulin | Staphylococcus aureus (including MRSA) | 0.06 - 0.12 |
| Streptococcus pneumoniae | 0.12 - 0.25 | |
| Retapamulin | Staphylococcus aureus (including MRSA) | 0.03 - 0.25 |
| Streptococcus pyogenes | 0.008 - 0.03 |
This data highlights the high potency of these new pleuromutilin compounds against clinically relevant bacteria.[1][3][4][5]
Experimental Protocols
A detailed methodology is crucial for the accurate and reproducible assessment of the post-antibiotic effect. The following protocol is a generalized procedure based on the viable count method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol for In Vitro Post-Antibiotic Effect (PAE) Determination
1. Bacterial Culture Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).
2. Antibiotic Exposure:
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^6 colony-forming units (CFU)/mL in fresh, pre-warmed broth.
-
Divide the culture into a 'test' group and a 'control' group.
-
Expose the test group to the pleuromutilin compound at a specified concentration (e.g., 4x the Minimum Inhibitory Concentration [MIC]) for a defined period (typically 1-2 hours) at 37°C with shaking.
-
The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
-
After the exposure period, rapidly reduce the antibiotic concentration in the test culture to sub-inhibitory levels. This can be achieved by one of the following methods:
-
Dilution: Perform a 1:1000 or greater dilution of the culture in fresh, pre-warmed, antibiotic-free broth.
-
Centrifugation: Pellet the bacteria by centrifugation, remove the antibiotic-containing supernatant, and resuspend the pellet in fresh, pre-warmed, antibiotic-free broth.
-
Filtration: Pass the culture through a membrane filter to retain the bacteria, wash the filter with antibiotic-free broth, and then resuspend the bacteria in fresh broth.
-
4. Monitoring Bacterial Regrowth:
-
Incubate both the test and control cultures at 37°C with shaking.
-
At regular time intervals (e.g., every 30-60 minutes), collect aliquots from both cultures.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates overnight at 37°C and count the colonies on the following day.
5. PAE Calculation:
-
Plot the log10 CFU/mL against time for both the test and control cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
T: The time required for the viable count in the test culture to increase by 1 log10 (a 10-fold increase) from the count observed immediately after antibiotic removal.
-
C: The time required for the viable count in the untreated control culture to increase by 1 log10 from the initial count at the start of the regrowth monitoring phase.
-
Mandatory Visualizations
Mechanism of Action of Pleuromutilin Compounds
Pleuromutilin antibiotics exert their antibacterial effect by inhibiting protein synthesis. They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a site crucial for peptide bond formation.[6] This binding event induces a conformational change in the ribosome, effectively stalling protein production.
Caption: Pleuromutilin binding to the 50S ribosomal subunit.
Experimental Workflow for PAE Determination
The following diagram illustrates the key steps involved in determining the post-antibiotic effect of a new compound in vitro.
Caption: Step-by-step workflow for in vitro PAE assessment.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo pharmacodynamics of lefamulin, the first systemic pleuromutilin for human use, in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetic/pharmacodynamic target attainment analyses to support intravenous and oral lefamulin dose selection for the treatment of patients with community-acquired bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating QSAR Predictions for Pleuromutilin Antibacterial Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) model predictions with experimental data for the antibacterial activity of pleuromutilin (B8085454) derivatives. This analysis is supported by detailed experimental protocols and visual workflows to critically evaluate the predictive power of these computational models in guiding the development of novel antibacterial agents.
The escalating threat of antibiotic resistance necessitates innovative approaches to drug discovery. QSAR models are computational tools that aim to predict the biological activity of chemical compounds based on their structural properties, offering a promising avenue to accelerate the identification of potent new drug candidates. This guide focuses on the validation of QSAR models for pleuromutilin derivatives, a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
Comparative Analysis of QSAR Model Predictions
A recent study by Zhang et al. (2024) provides a salient case study for validating QSAR predictions. The researchers developed both 2D and 3D-QSAR models to predict the antibacterial activity of pleuromutilin derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus (S. aureus).[1]
QSAR Model Performance Metrics
The predictive power of the QSAR models was statistically validated using several metrics. A high correlation between the predicted and experimental activities is indicative of a robust model.
| QSAR Model | Validation Parameter | Value | Significance |
| 2D-QSAR | Accuracy | 80% | Indicates a good overall predictive capability of the model for the dataset. |
| 3D-QSAR | Non-cross-validated correlation coefficient (r²) | 0.9836 | Represents a strong fit of the model to the training data. |
| 3D-QSAR | Cross-validated correlation coefficient (q²) | 0.7986 | Demonstrates the model's ability to predict the activity of compounds not included in the training set. |
Experimental Validation: Predicted vs. Actual Antibacterial Activity
To experimentally validate their QSAR models, Zhang et al. (2024) synthesized two novel pleuromutilin derivatives (Compound 1 and Compound 2) and determined their Minimum Inhibitory Concentrations (MICs) against MRSA and S. aureus. The experimental results were then compared with the predictions generated by the 2D and 3D-QSAR models.[1]
| Compound | Bacterial Strain | 2D-QSAR Predicted MIC (µg/mL) | 3D-QSAR Predicted pMIC | Experimental MIC (µg/mL) |
| Compound 1 | MRSA | 0 - 0.5 | High Activity | < 0.0625 |
| Compound 1 | S. aureus ATCC 29213 | 0 - 0.5 | High Activity | < 0.0625 |
| Compound 2 | MRSA | 0 - 0.5 | Lower Activity than Compound 1 | - |
| Compound 2 | S. aureus ATCC 29213 | 0 - 0.5 | Lower Activity than Compound 1 | - |
Note: The 3D-QSAR model predicted the relative activity (pMIC), with a higher value indicating greater predicted activity. The experimental MIC for Compound 2 was not explicitly provided in the primary text.
The experimental results for Compound 1, which showed high antibacterial activity with MIC values below 0.0625 µg/mL, were consistent with the predictions of both the 2D and 3D-QSAR models.[1] This successful prediction underscores the potential of these models to identify promising lead compounds for further development.
Experimental Protocols
The experimental validation of QSAR predictions relies on standardized and reproducible laboratory assays. The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay as described by Zhang et al. (2024).
Broth Microdilution MIC Assay Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains (MRSA and S. aureus ATCC 29213) are cultured to a logarithmic growth phase.
-
The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
2. Preparation of Compound Dilutions:
-
The test compounds (pleuromutilin derivatives) and a control drug (e.g., tiamulin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
A series of twofold serial dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 37°C for 16-20 hours.
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
A growth control (bacteria in MHB without any compound) and a sterility control (MHB only) are included in each assay.
Visualizing the Workflow and Biological Context
To better understand the process of QSAR model validation and the biological target of pleuromutilins, the following diagrams are provided.
QSAR Model Development and Experimental Validation Workflow.
References
Head-to-Head Comparison of Pleuromutilin Derivatives in a Systemic Infection Model
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with unique mechanisms of action. Pleuromutilins represent a promising class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This guide provides a head-to-head comparison of the in vivo efficacy, pharmacokinetics, and safety of recently developed pleuromutilin (B8085454) derivatives against established drugs like tiamulin (B153960) and valnemulin (B25052) in a murine systemic infection model, primarily focusing on Methicillin-Resistant Staphylococcus aureus (MRSA).
Efficacy in Murine Systemic Infection Models
The primary measure of success for a novel antibiotic is its ability to control and eradicate infection in a living organism. The following tables summarize the performance of various pleuromutilin derivatives in systemic MRSA infection models in mice, focusing on survival rates and the reduction of bacterial burden in key organs.
Table 1: Survival Rates of Mice in Systemic MRSA Infection Models
| Compound | Dosage (mg/kg) | Comparator | Comparator Dosage (mg/kg) | Survival Rate (%) | Comparator Survival Rate (%) | Source |
| PDP | 20 | Tiamulin | 20 | 20 | 10 | [1] |
| PDP | 20 | Valnemulin | 20 | 20 | 20 | [1] |
| Compound "[I]" | 5 | Valnemulin | 5, 10, 20 | 30 | Not specified at 5mg/kg | [2] |
| Compound "[I]" | 10 | Valnemulin | 5, 10, 20 | 70 | Not specified at 10mg/kg | [2] |
| Compound "[I]" | 20 | Valnemulin | 5, 10, 20 | 90 | Not specified at 20mg/kg | [2] |
Table 2: Reduction in Bacterial Load in a Murine Thigh Infection Model
| Compound | Dosage (mg/kg) | Comparator | Comparator Dosage (mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) | Comparator Bacterial Load Reduction (log10 CFU/thigh) | Source |
| Compound 9 | 20 | Tiamulin | 20 | ~1.3 | ~0.7 | [3][4][5] |
| Compound 133 | Not Specified | Tiamulin | Not Specified | 1.82 | 0.82 | [6] |
| Z33 | Not Specified | Tiamulin | Not Specified | 1.358 | 0.771 | [7] |
Table 3: Reduction in Bacterial Load in Organs in a Systemic MRSA Infection Model
| Compound | Dosage (mg/kg) | Organ | Comparator | Comparator Dosage (mg/kg) | Bacterial Load Reduction (log10 CFU) vs. Comparator | Source |
| PDP | 20 | Lungs | Tiamulin | 20 | 2.109 | [1] |
| PDP | 20 | Lungs | Valnemulin | 20 | 1.522 | [1] |
| PDP | 20 | Kidneys | Tiamulin | 20 | 1.959 | [1] |
| PDP | 20 | Kidneys | Valnemulin | 20 | 1.996 | [1] |
| PDP | 20 | Liver | Tiamulin | 20 | 1.245 | [1] |
| PDP | 20 | Liver | Valnemulin | 20 | 1.289 | [1] |
| Compound "[I]" | 10 & 20 | Lungs, Kidneys, Liver | - | - | Significantly reduced | [2] |
Pharmacokinetic and Toxicity Profiles
A successful antibiotic must not only be effective but also possess favorable pharmacokinetic properties and a good safety profile. The following tables provide a comparative overview of these parameters for selected novel pleuromutilin derivatives.
Table 4: Comparative Pharmacokinetic Parameters
| Compound | Animal Model | Dosage (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | Source |
| Compound "[I]" | Rats | Not Specified | Not Specified | 0.68 | 9567 | [2] |
| Compound 16C | Mice | 10 | IV | 1.89 | - | [8] |
| Compound 16C | Mice | 10 | IM | 2.20 | 500 | [8] |
| Amphenmulin | Chickens | Not Specified | IV | 2.13 | - | [9] |
Table 5: Comparative Toxicity Data
| Compound | Assay | Cell Line / Animal Model | Result | Comparator | Comparator Result | Source |
| Z33 | Cytotoxicity (IC50) | RAW264.7 cells | ≥ 20 µg/mL | Tiamulin | ≥ 20 µg/mL | [10] |
| Z33 | Acute Oral Toxicity (LD50) | Mice | > 5000 mg/kg | - | - | [7][11] |
| Compound 16C | Acute Oral Toxicity (LD50) | Mice | > 5000 mg/kg | - | - | [8] |
| Compound 133 | Cytotoxicity | RAW 264.7 cells | Low cytotoxicity | - | - | [6] |
| Compound "[I]" | Cytotoxicity (CC50) | HepG2 cells | >200 µM | - | - | [2] |
| Compound "[I]" | Cytotoxicity (CC50) | HEK-293 cells | 34.55 µM | - | - | [2] |
| Compound "[I]" | Cytotoxicity (CC50) | A549 cells | >200 µM | - | - | [2] |
Experimental Protocols
Murine Systemic Infection Model
A standardized murine systemic infection model is crucial for the comparative evaluation of novel antibiotics. While specific parameters may vary slightly between studies, the general protocol is as follows:
-
Animal Model: Typically, specific-pathogen-free BALB/c or ICR mice are used. For studies involving immunocompromised conditions, mice may be rendered neutropenic through the administration of cyclophosphamide.
-
Bacterial Strain: A well-characterized strain of MRSA, such as ATCC 43300 or USA300, is used to induce infection.
-
Inoculum Preparation: MRSA is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. The bacterial cells are then harvested, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to a specific concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: A lethal or sublethal dose of the bacterial suspension is injected into the mice, typically via the tail vein or intraperitoneally, to establish a systemic infection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), the test compounds (novel pleuromutilin derivatives) and comparator drugs (e.g., tiamulin, valnemulin) are administered to different groups of mice. The route of administration (e.g., intravenous, intraperitoneal, oral) and dosing regimen vary depending on the study design. A control group receives the vehicle only.
-
Monitoring and Endpoints:
-
Survival: The survival of the mice in each group is monitored over a period of several days (e.g., 7 days).
-
Bacterial Load: At specific time points, subgroups of mice are euthanized, and target organs (e.g., lungs, liver, kidneys, spleen) or the thigh muscle are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Visualizations
Caption: Experimental workflow for the murine systemic infection model.
Caption: Mechanism of action of pleuromutilin derivatives.
References
- 1. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 2. Novel pleuromutilin derivatives show efficacy in drug-resistant infections | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in vitro and in vivo evaluation against MRSA and molecular docking studies of novel pleuromutilin derivatives bearing 1, 3, 4-oxadiazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pleuromutilin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Pleuromutilin, a diterpene antibiotic. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Pleuromutilin is harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects[1][2]. Therefore, preventing its release into the environment is a primary concern. Always handle Pleuromutilin in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[3]. In case of a spill, prevent the substance from entering drains or waterways[3]. The contaminated area should be cleaned promptly with a suitable decontaminant[4].
Step-by-Step Disposal Plan for Pleuromutilin Waste
The following operational plan outlines the procedural, step-by-step guidance for the disposal of Pleuromutilin and its contaminated materials in a laboratory setting. This procedure aligns with general laboratory chemical waste management principles and information from safety data sheets.
1. Waste Segregation and Collection:
-
Solid Waste: Place all solid Pleuromutilin waste, including contaminated consumables (e.g., pipette tips, gloves, bench paper), into a dedicated, clearly labeled, and sealed chemical waste container.
-
Liquid Waste: Collect all liquid waste containing Pleuromutilin in a separate, leak-proof, and clearly labeled chemical waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Original Containers: If disposing of unused or expired Pleuromutilin in its original container, ensure the label is intact and the container is securely sealed.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "Pleuromutilin," and the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept closed to prevent spills or the release of vapors.
4. Disposal Procedure:
-
DO NOT dispose of Pleuromutilin down the drain or in the regular trash[3][4].
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Follow your institution's specific procedures for scheduling a waste pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for Pleuromutilin to ensure they have all the necessary information for safe handling and disposal.
5. Decontamination of Reusable Equipment:
-
Thoroughly decontaminate any reusable laboratory equipment that has come into contact with Pleuromutilin. Use a suitable solvent or cleaning agent that will not react hazardously with the compound. Collect the cleaning residue as hazardous liquid waste.
6. Empty Packaging:
-
Non-contaminated packaging can be recycled or disposed of as regular waste[4].
-
Packaging that cannot be properly cleaned must be disposed of as hazardous waste along with other solid Pleuromutilin waste[4].
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for Pleuromutilin.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1][2] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of Pleuromutilin in a standard laboratory setting prior to disposal. The recommended procedure is to treat it as chemical waste and transfer it to a specialized waste management facility.
Pleuromutilin Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Pleuromutilin waste in a laboratory environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pleuromutilin
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount, especially when handling potent compounds like Pleuromutilin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Pleuromutilin, a naturally occurring antibiotic, and its derivatives are crucial in the development of new antibacterial agents. However, handling this compound in its powdered form presents several health risks that necessitate stringent safety protocols. The primary hazards associated with Pleuromutilin include respiratory and skin sensitization, serious eye irritation, and harmful effects if swallowed.[1][2] Adherence to the following guidelines will minimize the risk of exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical when handling Pleuromutilin. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles.[3] | Two pairs of nitrile gloves.[3][4] | Fully buttoned lab coat with long sleeves.[3] | NIOSH-approved respirator.[3] |
| Preparing Solutions | Safety glasses with side shields or goggles. | Nitrile gloves. | Lab coat. | Not generally required if handled in a fume hood. |
| Handling Solutions | Safety glasses. | Nitrile gloves. | Lab coat. | Not required. |
| Waste Disposal | Safety glasses or goggles. | Chemical-resistant gloves. | Lab coat. | Not required if handling sealed containers. |
It is imperative to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to prevent cross-contamination.[5]
Occupational Exposure Limits: Understanding Exposure Levels
As of the latest available data, specific Occupational Exposure Limits (OELs) have not been established for Pleuromutilin or its common derivatives by regulatory bodies such as OSHA or ACGIH.[1][2][4][6][7][8][9][10] In the absence of formal OELs, the principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.
For compounds lacking an OEL, a system known as Occupational Exposure Banding (OEB) can be used to categorize chemicals and define a target range for exposure concentrations.[11][12] Based on its toxicological profile—respiratory and skin sensitizer, eye irritant, and harmful if swallowed—Pleuromutilin would likely fall into an intermediate hazard band. This suggests that stringent containment strategies and engineering controls are necessary to maintain a safe working environment.
| Hazard Profile of Pleuromutilin | Potential Occupational Exposure Band (OEB) | Target Airborne Concentration Range (Guideline) |
| Respiratory Sensitizer[1] | Band C or D | 0.01 - 0.1 mg/m³ or <0.01 mg/m³ |
| Skin Sensitizer[1] | ||
| Serious Eye Irritant[1] | ||
| Harmful if Swallowed[1][7][13] |
Note: This is an estimated banding for risk management purposes and is not a substitute for a formal OEL.
Standard Operating Procedure: Safe Handling of Pleuromutilin
This section provides a step-by-step operational plan for the safe handling of Pleuromutilin in a laboratory setting.
Preparation and Engineering Controls
-
Work Area: All handling of powdered Pleuromutilin must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work surface should be covered with absorbent bench paper.
-
Equipment: Assemble all necessary equipment, such as a balance, weigh boats, spatulas, and solvent vials, within the fume hood before starting.
Weighing and Solubilization
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above for "Weighing and Aliquoting Powder."
-
Minimizing Dust: Handle the powdered antibiotic with care to avoid generating dust.[3] Use a spatula to carefully transfer the powder to a weigh boat.
-
Solubilization: Transfer the weighed powder to a sterile conical tube. Rinse the weigh boat with a small amount of the appropriate solvent and add it to the conical tube to ensure a complete transfer.[3] Add the remaining solvent to achieve the desired concentration.
-
Mixing: Securely cap the tube and mix by vortexing or inverting until the powder is fully dissolved.[3]
Aliquoting and Storage
-
Labeling: Clearly label all aliquots with the compound name, concentration, date, and user's initials.[3]
-
Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C for long-term stability, as specified in the product documentation.[14]
Spill Management
-
In the event of a spill, immediately alert others in the vicinity.
-
For small powder spills within the fume hood, gently cover with a damp paper towel to avoid raising dust and then wipe the area clean.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Decontamination and Disposal Plan
Proper disposal of Pleuromutilin and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, absorbent paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing Pleuromutilin should be collected in a separate, labeled hazardous waste container. Do not pour Pleuromutilin solutions down the drain.[15]
-
Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[15]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Pleuromutilin, from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. Tiamulin | C28H47NO4S | CID 656958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 12. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. msdsdigital.com [msdsdigital.com]
- 15. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
